Methyl 2,4,6-trifluorobenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2,4,6-trifluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAIRQLEVUNMTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70513571 | |
| Record name | Methyl 2,4,6-trifluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70513571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79538-28-6 | |
| Record name | Benzoic acid, 2,4,6-trifluoro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79538-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,4,6-trifluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70513571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Organic Chemist's Companion: A Technical Guide to Methyl 2,4,6-trifluorobenzoate
Foreword: The Strategic Value of Fluorination in Modern Synthesis
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds has emerged as a paramount tool for modulating molecular properties. The trifluorinated phenyl moiety, in particular, offers a unique constellation of electronic and steric attributes that can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. Methyl 2,4,6-trifluorobenzoate (CAS No. 79538-28-6) stands as a important building block in this domain, providing a versatile platform for the introduction of the 2,4,6-trifluorobenzoyl group. This guide serves as an in-depth technical resource for researchers, chemists, and drug development professionals, offering a comprehensive overview of its synthesis, properties, reactivity, and applications, grounded in established chemical principles and supported by experimental evidence.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectral characteristics is fundamental to its effective application in the laboratory.
Core Properties
The key physicochemical properties of this compound are summarized below. The electron-withdrawing nature of the three fluorine atoms significantly influences the molecule's polarity and reactivity.
| Property | Value | Source(s) |
| CAS Number | 79538-28-6 | --INVALID-LINK--[1] |
| Molecular Formula | C₈H₅F₃O₂ | --INVALID-LINK--[1] |
| Molecular Weight | 190.12 g/mol | --INVALID-LINK--[1] |
| Appearance | Solid or liquid | --INVALID-LINK-- |
| Boiling Point | Data not readily available; predicted to be similar to related trifluorobenzoates. | |
| Melting Point | Data not readily available. | |
| Density | Data not readily available. |
Spectroscopic Signature for a Self-Validating System
Spectroscopic analysis provides the ultimate confirmation of a compound's identity and purity. Below are the expected spectroscopic characteristics for this compound, based on established principles and data from analogous structures.
| Spectroscopy | Expected Characteristics |
| ¹H NMR | A singlet for the methyl protons (O-CH₃) is anticipated around 3.9 ppm. The two equivalent aromatic protons (at C3 and C5) are expected to appear as a triplet in the range of 6.7-7.2 ppm due to coupling with the two adjacent fluorine atoms. |
| ¹³C NMR | The spectrum will be characterized by distinct signals for the carbonyl carbon (~160-165 ppm), the methyl carbon (~52 ppm), and four aromatic carbons. The aromatic signals will exhibit complex splitting patterns due to C-F coupling. |
| ¹⁹F NMR | Two signals are expected. One for the fluorine at the C4 position and another for the two equivalent fluorines at the C2 and C6 positions. The chemical shifts are anticipated to be in the typical range for aryl fluorides, and the signals will show coupling to each other and to the aromatic protons. |
| IR Spectroscopy | A strong absorption band characteristic of the C=O stretch of the ester is expected around 1720-1740 cm⁻¹. Strong C-F stretching bands are anticipated in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=C stretching bands will also be present. |
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is most reliably achieved through a two-step process: the preparation of the parent carboxylic acid followed by its esterification.
Step 1: Synthesis of 2,4,6-Trifluorobenzoic Acid
The precursor acid can be synthesized from 1,3,5-trifluorobenzene via ortho-lithiation followed by quenching with carbon dioxide.
Protocol:
-
Reaction Setup: To a stirred solution of 1,3,5-trifluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere, cool the mixture to -78 °C.
-
Lithiation: Add n-butyllithium (1.0 eq) dropwise over 30 minutes, maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for an additional 2-4 hours. The causality here is that the low temperature prevents side reactions and promotes selective deprotonation at one of the positions ortho to a fluorine atom.
-
Carboxylation: Quench the reaction by adding an excess of crushed dry ice to the reaction vessel. The dry ice serves as the carbon source for the carboxylic acid.
-
Work-up: Allow the reaction mixture to warm to room temperature. Remove the THF under reduced pressure. The residue is then taken up in a biphasic mixture of diethyl ether and aqueous sodium hydroxide. The aqueous layer is separated, washed with diethyl ether to remove any unreacted starting material, and then acidified with concentrated hydrochloric acid to precipitate the product.
-
Purification: The crude solid is collected by filtration and can be recrystallized from a suitable solvent like toluene to yield pure 2,4,6-trifluorobenzoic acid.
Step 2: Fischer Esterification to this compound
The classic Fischer esterification provides a straightforward method for converting the carboxylic acid to its methyl ester.
Protocol:
-
Reaction Setup: Dissolve 2,4,6-trifluorobenzoic acid (1.0 eq) in a large excess of methanol, which acts as both the reactant and the solvent. This excess is crucial to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle.[2]
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution. The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by methanol.
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent such as diethyl ether or ethyl acetate. The organic layer is then washed sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation or column chromatography if necessary.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by the properties of the ester functional group, which is significantly influenced by the electron-withdrawing trifluorinated aromatic ring.
Nucleophilic Acyl Substitution
The carbonyl carbon of the ester is highly electrophilic due to the inductive effect of the three fluorine atoms on the aromatic ring. This makes it particularly susceptible to nucleophilic acyl substitution reactions.
-
Hydrolysis: The ester can be readily hydrolyzed back to the parent carboxylic acid under either acidic or basic conditions. Basic hydrolysis (saponification) is typically faster and irreversible due to the deprotonation of the resulting carboxylic acid.
-
Amidation: Reaction with primary or secondary amines, often with heating, can yield the corresponding N-substituted-2,4,6-trifluorobenzamides. This transformation is fundamental in peptide coupling and the synthesis of various active pharmaceutical ingredients.
-
Transesterification: While less common for a methyl ester, reaction with other alcohols in the presence of an acid or base catalyst can lead to the formation of different esters.
Reduction
Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (2,4,6-trifluorophenyl)methanol. This provides a route to fluorinated benzylic alcohols, which are also valuable synthetic intermediates.
Grignard and Organolithium Reactions
The reaction of this compound with excess Grignard reagents (R'MgX) or organolithium reagents will lead to the formation of a tertiary alcohol after an acidic workup.[3] This occurs through a double addition of the organometallic reagent to the ester carbonyl.
Applications in Drug Discovery and Development
The 2,4,6-trifluorobenzoyl moiety is a privileged scaffold in medicinal chemistry. Its incorporation into drug candidates can confer several advantageous properties.
-
Metabolic Stability: The strong C-F bonds are resistant to metabolic cleavage by cytochrome P450 enzymes.[4] This can block sites of oxidative metabolism, leading to a longer drug half-life and improved bioavailability.[5]
-
Enhanced Binding Affinity: The electron-withdrawing nature of the fluorine atoms can modulate the electronics of the aromatic ring, potentially leading to stronger interactions with biological targets through dipole-dipole or other non-covalent interactions.[6]
-
Improved Pharmacokinetics: The lipophilicity introduced by the fluorine atoms can enhance a molecule's ability to cross cell membranes, including the blood-brain barrier, which is crucial for CNS-targeting drugs.[4]
This compound is a known metabolite of Lasmiditan , a serotonin 5-HT1F receptor agonist used for the acute treatment of migraine. This highlights the relevance of this structural motif in the metabolism of modern pharmaceuticals.
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
-
First Aid:
-
Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.
-
Skin: Wash off with soap and plenty of water.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
-
For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[2]
Conclusion
This compound is more than just a chemical intermediate; it is a key enabler in the design and synthesis of advanced molecules with tailored properties. Its trifluorinated aromatic core provides a robust and predictable platform for introducing fluorine's unique benefits into complex structures. By understanding its synthesis, reactivity, and the strategic rationale for its use, researchers can effectively leverage this powerful building block to accelerate innovation in drug discovery and materials science.
References
physical properties of Methyl 2,4,6-trifluorobenzoate
An In-depth Technical Guide to Methyl 2,4,6-trifluorobenzoate
Authored by: Gemini, Senior Application Scientist
Introduction
This compound is a halogenated aromatic ester that serves as a critical building block in modern organic synthesis. Its unique electronic properties, imparted by the three fluorine atoms on the benzene ring, make it a valuable intermediate in the development of complex molecules, particularly within the pharmaceutical and agrochemical industries. The strategic placement of the electron-withdrawing fluorine atoms significantly influences the reactivity of both the aromatic ring and the ester functional group, offering a distinct advantage for targeted chemical transformations. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Physical and Chemical Properties
The fundamental properties of a compound are the cornerstone of its application in research and development. The physical constants of this compound dictate the conditions required for its storage, handling, and use in reactions.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 79538-28-6 | [1][2] |
| Molecular Formula | C₈H₅F₃O₂ | [1][2] |
| Molecular Weight | 190.12 g/mol | [1][2] |
| Appearance | Not specified; likely a colorless liquid or low-melting solid. | Inferred |
| Boiling Point | 154-155 °C | |
| Density | 1.607 g/cm³ at 25 °C | |
| Solubility | Expected to be soluble in common organic solvents (e.g., Chloroform, Ethyl Acetate) and slightly soluble in water. | [3][4] |
Spectroscopic Profile: A Structural Elucidation
Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical compound. The following sections detail the expected spectral characteristics of this compound, explaining the causal relationships between its structure and spectral output.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the environment of the fluorine atoms.
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The three protons of the methyl group (-OCH₃) would appear as a singlet, typically in the range of δ 3.8-4.0 ppm. The two aromatic protons are chemically equivalent and would appear as a triplet due to coupling with the two adjacent fluorine atoms (at C4 and C6, and C2 and C4 respectively). The electron-withdrawing nature of the fluorine atoms would shift this signal downfield.
-
¹³C NMR: The carbon spectrum will show distinct signals for the methyl carbon, the carbonyl carbon, and the four unique aromatic carbons. The signals for the fluorinated aromatic carbons will exhibit splitting due to carbon-fluorine coupling (J-coupling), a key diagnostic feature.
-
¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the substitution pattern. Two distinct signals are expected: one for the fluorine atom at the C4 position and another with double the integration for the two equivalent fluorine atoms at the C2 and C6 positions. These signals will exhibit mutual coupling.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be dominated by several key absorptions.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Rationale |
| C=O Stretch (Ester) | ~1720-1740 | The strong carbonyl bond absorption is characteristic of esters.[5] |
| Aromatic C=C Stretch | ~1600-1450 | Multiple bands indicating the presence of the benzene ring.[5] |
| C-F Stretch | ~1350-1150 | Strong absorptions due to the highly polar carbon-fluorine bonds. |
| C-O Stretch (Ester) | ~1300-1000 | Two distinct bands are typical for esters in this region.[6] |
| C-H Stretch (Aromatic) | ~3100-3000 | Stretching vibrations for the C-H bonds on the aromatic ring.[6] |
| C-H Stretch (Aliphatic) | ~3000-2850 | Stretching vibrations for the C-H bonds of the methyl group.[6] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be observed at an m/z ratio of approximately 190.12. Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).
Synthesis, Reactivity, and Applications
Understanding the synthesis and reactivity of this compound is key to leveraging its potential in complex molecular design.
Synthetic Pathway
A common and straightforward method for the synthesis of this compound is the Fischer esterification of 2,4,6-trifluorobenzoic acid. This acid-catalyzed reaction with methanol provides the desired ester in good yield.
References
- 1. This compound | C8H5F3O2 | CID 12944002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [oakwoodchemical.com]
- 3. Methyl 2-bromo-4-fluorobenzoate 98% CAS: 653-92-9 - Manufacturer and Supplier | New Venture [nvchem.net]
- 4. 1-Bromo-2,4,6-trifluorobenzene CAS#: 2367-76-2 [m.chemicalbook.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. chem.libretexts.org [chem.libretexts.org]
Introduction: Navigating the Complexities of Fluorinated Aromatics
An In-depth Technical Guide to the ¹H NMR Analysis of Methyl 2,4,6-trifluorobenzoate
In the landscape of modern drug development and materials science, the incorporation of fluorine into organic molecules has become a cornerstone strategy for modulating electronic properties, metabolic stability, and binding affinity.[1] this compound serves as a valuable model compound and building block, embodying the analytical challenges inherent in this class of molecules. Its ¹H Nuclear Magnetic Resonance (NMR) spectrum, while seemingly simple in terms of the number of proton environments, presents a rich tapestry of information woven from complex spin-spin couplings between protons (¹H) and fluorine (¹⁹F).
This guide provides a comprehensive walkthrough of the ¹H NMR analysis of this compound, moving from theoretical prediction to practical acquisition and detailed spectral interpretation. It is designed for researchers and scientists who seek not just to acquire a spectrum, but to understand the quantum mechanical interactions that shape it, thereby enabling robust structural confirmation and purity assessment. The principles discussed herein are broadly applicable to a wide range of polyfluorinated aromatic systems.
Part 1: Theoretical Prediction of the ¹H NMR Spectrum
Before stepping into the laboratory, a robust theoretical prediction of the spectrum is essential. This process validates the experimental results and provides a framework for interpretation. The structure of this compound features two distinct proton environments: the methyl ester protons (-OCH₃) and the two equivalent aromatic protons (H-3 and H-5).
Chemical Shift (δ) Prediction
-
Methyl Protons (-OCH₃): These protons are attached to an oxygen atom, which is adjacent to a carbonyl group. Their chemical shift is typically found in the range of 3.6-3.9 ppm.[2][3] The fluorine atoms on the aromatic ring are too distant to exert a significant influence on the methyl group's chemical shift. We anticipate a sharp singlet for these three equivalent protons.
-
Aromatic Protons (H-3, H-5): The aromatic protons are situated on a benzene ring bearing four strongly electron-withdrawing substituents (three fluorine atoms and a methyl ester group). This substantial deshielding effect will shift their resonance significantly downfield compared to benzene (7.36 ppm). Aromatic protons in such electron-poor environments typically resonate in the range of 6.5-8.0 ppm.[2] Due to the molecule's C₂v symmetry, the H-3 and H-5 protons are chemically and magnetically equivalent.
Spin-Spin Coupling (J) and Multiplicity
The most intricate feature of this spectrum arises from scalar (or J) coupling between the protons and the fluorine atoms. ¹⁹F is a spin ½ nucleus with 100% natural abundance, leading to observable splitting of proton signals.[4]
-
Methyl Protons (-OCH₃): These protons are separated from the nearest fluorine atoms (F-2, F-6) by five bonds (⁵J). Such long-range coupling is typically negligible or very small (<1 Hz) and is unlikely to be resolved. Therefore, the methyl signal is predicted to be a singlet .
-
Aromatic Protons (H-3, H-5): These two equivalent protons are coupled to three different fluorine nuclei. The magnitude of J-coupling is dependent on the number of bonds separating the coupled nuclei.
-
Ortho-coupling (³JHF): Each aromatic proton is coupled to the two equivalent ortho fluorine atoms (F-2 and F-6). This three-bond coupling is typically the largest, with values often ranging from 6 to 10 Hz for fluoroaromatic compounds.[5]
-
Para-coupling (⁵JHF): Each aromatic proton is also coupled to the single para fluorine atom (F-4). This five-bond coupling is significantly smaller, typically in the range of 0.5 to 3.0 Hz.[6][7]
-
Because the H-3/H-5 protons are coupled to two non-equivalent sets of fluorine atoms (the F-2/F-6 set and the F-4 set) with different coupling constants, the resulting signal will be a complex multiplet . The pattern can be predicted using a splitting tree diagram. The signal will first be split into a triplet by the two equivalent F-2/F-6 nuclei (n+1 rule, where n=2). Each line of this triplet will then be further split into a doublet by the single F-4 nucleus (n+1 rule, where n=1). This results in a predicted triplet of doublets .
Table 1: Predicted ¹H NMR Parameters for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |
| -OCH₃ | 3.6 - 3.9 | Singlet (s) | N/A |
| Ar-H (H-3, H-5) | 6.8 - 7.5 | Triplet of Doublets (td) | ³J(H,F) ≈ 6-10 Hz, ⁵J(H,F) ≈ 1-3 Hz |
Part 2: Experimental Protocol for Spectrum Acquisition
This protocol outlines a self-validating system for acquiring a high-quality ¹H NMR spectrum suitable for detailed analysis.
Sample Preparation
-
Analyte Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. The use of deuterated solvents is critical to avoid large, overwhelming signals from the solvent's own protons.[8]
-
Solvent Addition: Add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube using a clean pipette.
-
Internal Standard: CDCl₃ often contains a small amount of non-deuterated CHCl₃ (δ ≈ 7.26 ppm) which can serve as a secondary chemical shift reference. For highly accurate work, a small amount of an internal standard like tetramethylsilane (TMS) can be added, which is defined as 0.00 ppm.[9]
-
Homogenization: Cap the NMR tube and gently invert it several times or use a vortex mixer at low speed to ensure the sample is completely dissolved and the solution is homogeneous.
Instrument Setup and Data Acquisition (400 MHz Spectrometer Example)
-
Instrument Insertion & Locking: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent. This corrects for any magnetic field drift.
-
Tuning and Matching: Tune and match the ¹H probe to the sample. This maximizes the instrument's sensitivity and ensures uniform radiofrequency pulses.
-
Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity across the sample volume. This is crucial for achieving sharp, symmetrical peaks and resolving fine coupling patterns.
-
Setting Acquisition Parameters:
-
Pulse Sequence: Use a standard single-pulse-acquire sequence.
-
Spectral Width: Set a spectral width of approximately 12-15 ppm, centered around 6-7 ppm, to ensure all signals are captured.
-
Acquisition Time (AT): Set to 2-4 seconds for good digital resolution.
-
Relaxation Delay (D1): Use a delay of 2-5 seconds to allow for near-complete T1 relaxation of the protons, ensuring accurate signal integration.[9]
-
Number of Scans (NS): Acquire 8 or 16 scans for a sample of this concentration. Signal-to-noise ratio improves with the square root of the number of scans.
-
-
Acquisition: Start the acquisition.
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or the TMS signal to its known value.[8]
-
Integration: Integrate the area under each signal. The ratio of the integrals should correspond to the ratio of the number of protons giving rise to the signals.
Part 3: Spectral Interpretation and Data Visualization
Analysis of the Spectrum
A high-quality spectrum of this compound will display two main signals:
-
The Upfield Singlet: A sharp signal integrating to 3 protons will appear around δ 3.9 ppm . This is unambiguously assigned to the methyl ester (-OCH₃) protons . Its singlet nature confirms the absence of any significant coupling to the fluorine atoms.
-
The Downfield Complex Multiplet: A signal integrating to 2 protons will appear further downfield, likely around δ 7.0 ppm . This corresponds to the two equivalent aromatic protons (H-3, H-5) . A detailed expansion of this multiplet is required to resolve its fine structure. As predicted, it should appear as a triplet of doublets .
-
The larger splitting, forming the triplet , is due to coupling with the two equivalent ortho fluorines (F-2, F-6). The coupling constant, ³J(H,F) , can be measured as the distance between the first and second major lines of the triplet.
-
The smaller splitting, where each line of the triplet is further split into a doublet , is due to coupling with the para fluorine (F-4). This coupling constant, ⁵J(H,F) , is the distance between the two sub-peaks within each part of the triplet.
-
The ability to resolve and measure these distinct coupling constants provides definitive proof of the substitution pattern on the aromatic ring.
Visualization of Molecular Structure and Couplings
Diagrams are essential for visualizing the relationships within the molecule that give rise to the observed NMR spectrum.
Caption: Molecular structure showing ¹H-¹⁹F spin-spin couplings.
Visualization of the Aromatic Splitting Pattern
A splitting tree diagram provides a clear, causal explanation for the observed "triplet of doublets" multiplicity.[10][11]
Caption: A splitting tree illustrating the triplet of doublets pattern.
Conclusion and Advanced Outlook
The ¹H NMR spectrum of this compound is a textbook example of how heteronuclear coupling can introduce complexity and a wealth of structural information into a spectrum. By combining theoretical prediction with a meticulous experimental approach, one can unambiguously assign the structure and confirm the substitution pattern of the aromatic ring. The distinct "triplet of doublets" pattern of the aromatic protons serves as a unique fingerprint for the 2,4,6-trifluoro substitution.
For even more complex fluorinated molecules or for samples containing impurities, one-dimensional ¹H NMR may not be sufficient. In such cases, advanced techniques provide further clarity:
-
¹⁹F NMR Spectroscopy: A complementary ¹⁹F NMR experiment would show two signals (one for F-2/F-6 and one for F-4), and their multiplicities would confirm the couplings observed in the ¹H spectrum.[4]
-
2D NMR Spectroscopy: A two-dimensional ¹H-¹⁹F Heteronuclear Single Quantum Coherence (HSQC) experiment could be used to directly correlate the coupled proton and fluorine nuclei, providing unequivocal proof of the coupling network.[12][13]
By mastering the analysis of model systems like this compound, researchers and drug development professionals can build the expertise required to tackle the structural elucidation of novel and increasingly complex fluorinated compounds.
References
- 1. escholarship.org [escholarship.org]
- 2. Proton NMR Table [www2.chemistry.msu.edu]
- 3. web.pdx.edu [web.pdx.edu]
- 4. biophysics.org [biophysics.org]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 10. Khan Academy [khanacademy.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. researchgate.net [researchgate.net]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
An In-depth Technical Guide to the Infrared Spectroscopy of Methyl 2,4,6-trifluorobenzoate
Abstract
This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of methyl 2,4,6-trifluorobenzoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the vibrational modes of this highly fluorinated aromatic ester. It outlines a detailed, field-proven protocol for acquiring high-quality IR spectra and offers a thorough interpretation of the spectral data, correlating specific absorption bands with their corresponding molecular vibrations. This guide emphasizes the causality behind experimental choices and provides a self-validating framework for the accurate characterization of this and similar fluorinated aromatic compounds. All key claims are supported by authoritative references, and quantitative data is presented in a clear, tabular format.
Introduction: The Significance of this compound and Its Vibrational Signature
This compound (C₈H₅F₃O₂) is a fluorinated aromatic ester of significant interest in synthetic chemistry and drug discovery. The strategic placement of three fluorine atoms on the benzene ring profoundly influences the molecule's electronic properties, reactivity, and metabolic stability, making it a valuable building block in the synthesis of novel pharmaceutical agents and advanced materials.
Infrared (IR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation and quality control of such molecules. By probing the vibrational modes of a molecule's constituent bonds, IR spectroscopy provides a unique "fingerprint" that can confirm its identity, assess its purity, and offer insights into its molecular structure. For this compound, the IR spectrum is particularly rich in information, revealing characteristic vibrations of the ester functional group, the aromatic ring, and the carbon-fluorine bonds. Understanding this vibrational signature is paramount for researchers working with this compound.
Theoretical Framework: Predicting the Vibrational Modes
The IR spectrum of this compound is governed by the vibrational transitions of its various functional groups. A non-linear molecule with N atoms has 3N – 6 fundamental vibrational modes.[1] For this compound (N = 18), this results in 48 possible fundamental vibrations. Not all of these will be IR-active, and many will overlap, but a systematic analysis allows for the prediction of the most prominent and diagnostic absorption bands.
The key vibrational modes can be categorized as follows:
-
Ester Group Vibrations: Aromatic esters are known to exhibit a characteristic pattern of three strong absorption bands, often referred to as the "Rule of Three".[2][3] These correspond to the C=O stretch, the C-C-O stretch, and the O-C-C stretch.
-
Aromatic Ring Vibrations: These include C-H stretching, C-C stretching within the ring, and in-plane and out-of-plane C-H bending vibrations. The substitution pattern on the benzene ring significantly influences the positions and intensities of these bands.
-
Methyl Group Vibrations: The methyl ester moiety will display characteristic symmetric and asymmetric C-H stretching and bending modes.
-
Carbon-Fluorine Vibrations: The three C-F bonds will give rise to strong stretching and bending vibrations, which are highly diagnostic for fluorinated compounds.
The electron-withdrawing nature of the fluorine atoms is expected to influence the vibrational frequencies of adjacent bonds, particularly the C=O stretching frequency of the ester group.
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum
The following protocol describes a robust method for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of this compound, which is typically a liquid at room temperature. The use of an Attenuated Total Reflectance (ATR) accessory is recommended for its simplicity and minimal sample preparation.[4][5]
Instrumentation and Materials
-
Fourier Transform Infrared (FTIR) Spectrometer (e.g., equipped with a deuterated triglycine sulfate (DTGS) detector)
-
Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (ZnSe) crystal
-
This compound sample
-
Isopropanol or ethanol for cleaning
-
Lint-free laboratory wipes
Step-by-Step Procedure
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol or ethanol to remove any residual contaminants. Allow the solvent to fully evaporate.[4]
-
Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This scan measures the ambient atmosphere (e.g., CO₂ and water vapor) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.[6]
-
Sample Application: Place a small drop of this compound onto the center of the ATR crystal. For a liquid sample, one to two drops are typically sufficient.[7][8]
-
Sample Spectrum Acquisition: If your ATR accessory has a pressure clamp, apply gentle, consistent pressure to ensure good contact between the liquid sample and the crystal. Acquire the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the final absorbance or transmittance spectrum.
-
Cleaning: After the measurement is complete, thoroughly clean the ATR crystal with a solvent-moistened, lint-free wipe.
Diagram of the Experimental Workflow
Caption: Workflow for acquiring an FTIR-ATR spectrum.
Spectral Interpretation and Discussion
The following is a detailed analysis of the expected IR spectrum of this compound. The predicted absorption bands are summarized in Table 1.
Molecular Structure and Key Vibrational Modes
References
- 1. academics.nat.tum.de [academics.nat.tum.de]
- 2. eng.uc.edu [eng.uc.edu]
- 3. researchgate.net [researchgate.net]
- 4. FTIR-ATR | Study Guide - Edubirdie [edubirdie.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mse.washington.edu [mse.washington.edu]
- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. agilent.com [agilent.com]
Mass Spectrometry of Methyl 2,4,6-trifluorobenzoate: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the mass spectrometric analysis of methyl 2,4,6-trifluorobenzoate. It is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation and characterization of small molecules. This document delves into the theoretical and practical aspects of analyzing this fluorinated aromatic ester, offering insights into ionization techniques, fragmentation pathways, and experimental protocols.
Introduction
This compound (C₈H₅F₃O₂) is an aromatic ester with a molecular weight of 190.12 g/mol .[1][2] Its structure, featuring a trifluorinated benzene ring and a methyl ester group, presents a unique case for mass spectrometric analysis. The electron-withdrawing nature of the fluorine atoms significantly influences the molecule's ionization and subsequent fragmentation behavior. Understanding these processes is critical for its unambiguous identification and for differentiating it from its isomers.[3] This guide will explore the mass spectrometric characteristics of this compound under both hard and soft ionization techniques, namely Electron Ionization (EI) and Electrospray Ionization (ESI).
Part 1: Ionization Techniques and Expected Spectra
The choice of ionization technique is paramount in mass spectrometry as it dictates the type and extent of fragmentation observed. For a relatively small and volatile molecule like this compound, both EI and ESI are viable options, each providing complementary information.
Electron Ionization (EI) Mass Spectrometry
Electron Ionization (EI) is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons (~70 eV).[4] This process imparts significant internal energy to the molecule, leading to extensive and reproducible fragmentation.[4]
Expected EI Mass Spectrum:
The EI mass spectrum of this compound is expected to show a distinct molecular ion peak (M⁺˙) at m/z 190. Due to the stability of the aromatic ring, this peak should be observable.[5] The subsequent fragmentation will be driven by the presence of the ester functional group and the fluorinated ring.
Key Predicted Fragment Ions in EI-MS:
| m/z | Proposed Fragment Ion | Formation Pathway |
| 190 | [C₈H₅F₃O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 159 | [C₇H₂F₃O]⁺ | Loss of a methoxy radical (•OCH₃) |
| 131 | [C₆H₂F₃]⁺ | Loss of carbon monoxide (CO) from the [M-OCH₃]⁺ ion |
| 111 | [C₅HF₂]⁺ | Loss of HF from the [C₆H₂F₃]⁺ ion |
The fragmentation process is initiated by the ionization of the molecule. The primary fragmentation event for esters is typically the cleavage of the bond adjacent to the carbonyl group, leading to the loss of the alkoxy group.[6]
Electrospray Ionization (ESI) Mass Spectrometry
Electrospray Ionization (ESI) is a "soft" ionization technique that generates ions from a solution.[7][8] It is particularly useful for polar and thermally labile molecules.[9] ESI typically produces protonated molecules ([M+H]⁺) or adducts with other cations (e.g., [M+Na]⁺), with minimal fragmentation in the ion source.[4][9]
Expected ESI Mass Spectrum:
In positive ion mode ESI-MS, this compound is expected to be observed primarily as its protonated form, [M+H]⁺, at m/z 191. Depending on the solvent system and the presence of salts, sodium ([M+Na]⁺ at m/z 213) and potassium ([M+K]⁺ at m/z 229) adducts may also be present. The inherent softness of the ESI process means that in-source fragmentation will be minimal.[7] To induce fragmentation and gain structural information, tandem mass spectrometry (MS/MS) is required.
Tandem Mass Spectrometry (MS/MS) of the [M+H]⁺ Ion:
Collision-Induced Dissociation (CID) of the protonated molecule (m/z 191) would likely lead to the loss of neutral molecules.
Key Predicted Fragment Ions in ESI-MS/MS:
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss |
| 191 | 159 | CH₃OH (Methanol) |
| 191 | 171 | HF (Hydrogen Fluoride) |
The loss of methanol from the protonated ester is a common fragmentation pathway. The protonated carbonyl group facilitates the elimination of the alcohol.
Part 2: Fragmentation Mechanisms
A detailed understanding of the fragmentation mechanisms is crucial for the correct interpretation of the mass spectrum.
Electron Ionization Fragmentation Pathway
The fragmentation of this compound under EI conditions is a well-defined process initiated by the removal of an electron.
Figure 1: Proposed EI fragmentation pathway.
-
Formation of the Molecular Ion (m/z 190): An electron is ejected from the molecule, typically from a non-bonding orbital on one of the oxygen atoms or from the aromatic pi system, to form the radical cation M⁺˙.
-
Loss of a Methoxy Radical (m/z 159): The primary and most favorable fragmentation is the alpha-cleavage leading to the loss of a methoxy radical (•OCH₃), resulting in the formation of the stable 2,4,6-trifluorobenzoyl cation.
-
Loss of Carbon Monoxide (m/z 131): The benzoyl cation can then lose a molecule of carbon monoxide (CO) to form the 2,4,6-trifluorophenyl cation.
-
Loss of Hydrogen Fluoride (m/z 111): Subsequent fragmentation can involve the loss of a neutral molecule of hydrogen fluoride (HF) from the trifluorophenyl cation.
Electrospray Ionization (CID) Fragmentation Pathway
In ESI-MS/MS, the protonated molecule is selectively isolated and fragmented through collisions with an inert gas.
Figure 2: Proposed ESI-MS/MS fragmentation pathways.
-
Protonation: In the ESI source, the molecule is protonated, likely at the carbonyl oxygen, to form the [M+H]⁺ ion (m/z 191).
-
Neutral Loss of Methanol (m/z 159): Upon collisional activation, the protonated molecule can undergo a rearrangement to eliminate a neutral molecule of methanol (CH₃OH), leading to the formation of the 2,4,6-trifluorobenzoyl cation.
-
Neutral Loss of Hydrogen Fluoride (m/z 171): Another possible fragmentation pathway is the loss of a neutral molecule of hydrogen fluoride (HF).
Part 3: Experimental Protocols
To obtain high-quality mass spectra of this compound, the following experimental protocols are recommended.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization
This is the method of choice for volatile and thermally stable compounds.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a volatile organic solvent such as methanol, acetonitrile, or ethyl acetate.
-
GC Conditions:
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent) is suitable.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (EI):
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Solvent Delay: Set a solvent delay of 2-3 minutes to prevent filament damage from the solvent front.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization
This method is suitable for direct infusion or for analysis of complex mixtures following chromatographic separation.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a solution of this compound (approximately 1-10 µg/mL) in a solvent mixture compatible with reversed-phase chromatography, such as 50:50 methanol:water with 0.1% formic acid. The formic acid aids in protonation.
-
LC Conditions (if applicable):
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water + 0.1% formic acid.
-
Mobile Phase B: Acetonitrile + 0.1% formic acid.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
-
MS Conditions (ESI):
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Drying Gas Temperature: 300 - 350 °C.
-
Drying Gas Flow: 8 - 12 L/min.
-
Nebulizer Pressure: 30 - 40 psi.
-
Mass Range (Full Scan): Scan from m/z 100 to 300.
-
MS/MS: For fragmentation studies, select the precursor ion at m/z 191 and apply a collision energy of 10-30 eV.
-
Conclusion
The mass spectrometric analysis of this compound provides a wealth of structural information. Electron Ionization is a powerful tool for generating a characteristic fragmentation pattern that can be used for library matching and initial identification. Electrospray Ionization, particularly when coupled with tandem mass spectrometry, offers a softer ionization method that allows for the study of the intact molecule and its controlled fragmentation. By understanding the principles outlined in this guide, researchers can effectively utilize mass spectrometry to characterize this and other fluorinated aromatic compounds with confidence.
References
- 1. This compound | C8H5F3O2 | CID 12944002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [oakwoodchemical.com]
- 3. Methyl 2,4,5-trifluorobenzoate | C8H5F3O2 | CID 14883312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
An In-depth Technical Guide to Methyl 2,4,6-trifluorobenzoate: A Core Building Block for Advanced Chemical Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Fluorination in Molecular Design
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational design. The trifluoromethyl (-CF3) and polyfluorinated aryl groups are particularly prized for their ability to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. Methyl 2,4,6-trifluorobenzoate, a key fluorinated building block, serves as a versatile synthon for introducing the 2,4,6-trifluorophenyl moiety. This guide provides a comprehensive technical overview of its structure, properties, synthesis, and reactivity, offering field-proven insights for researchers and development professionals. The presence of three electron-withdrawing fluorine atoms on the aromatic ring creates a unique electronic environment, rendering the molecule both stable for multi-step synthesis and activated for specific chemical transformations.
Core Molecular Identity and Physicochemical Properties
A precise understanding of a reagent's fundamental properties is the foundation of its effective application. While extensive experimental data for this compound is not widely published, its core identity is well-established, and key properties can be reliably computed.
Identification and Structural Data
The structure of this compound is defined by a benzene ring symmetrically substituted with three fluorine atoms and a methyl ester group.
Caption: 2D Chemical Structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [1] |
| CAS Number | 79538-28-6 | [1][2] |
| Molecular Formula | C₈H₅F₃O₂ | [1][2] |
| Molecular Weight | 190.12 g/mol | [1][2] |
| Canonical SMILES | COC(=O)C1=C(C=C(C=C1F)F)F | [1] |
| InChIKey | RDAIRQLEVUNMTA-UHFFFAOYSA-N |[1] |
Physicochemical Properties
The following table summarizes key computed physicochemical properties. As a Senior Application Scientist, it is crucial to note that these values are derived from computational models and should be used as estimates pending experimental verification.
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| XLogP3 | 2.1 | [1] |
| Topological Polar Surface Area | 26.3 Ų | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Exact Mass | 190.024164 g/mol |[1] |
Synthesis and Manufacturing
The reliable synthesis of high-purity this compound is paramount for its use in downstream applications. The most logical and industrially viable route involves the esterification of its corresponding carboxylic acid, 2,4,6-trifluorobenzoic acid.
Synthesis of Precursor: 2,4,6-Trifluorobenzoic Acid
The precursor is not a trivial starting material and its synthesis is a key step. A common laboratory-scale method involves the directed ortho-lithiation of 1,3,5-trifluorobenzene, followed by quenching with carbon dioxide.
Caption: Synthesis workflow for 2,4,6-Trifluorobenzoic Acid.
Experimental Protocol: Synthesis of 2,4,6-Trifluorobenzoic Acid [3]
-
Reaction Setup: A solution of 1,3,5-trifluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, multi-neck flask under an inert atmosphere (Argon or Nitrogen) and cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (n-BuLi) in hexanes (1.0 eq) is added dropwise to the stirred solution, maintaining the temperature at -78 °C. The mixture is stirred at this temperature for several hours to ensure complete formation of the lithiated intermediate. Causality Note: The acidity of the protons on 1,3,5-trifluorobenzene is enhanced by the inductive effect of the fluorine atoms, facilitating deprotonation by the strong base n-BuLi.
-
Carboxylation: An excess of freshly crushed dry ice (solid CO₂) is added to the reaction mixture. The slurry is allowed to slowly warm to room temperature while stirring overnight. Causality Note: The highly nucleophilic carbanion of the lithiated intermediate attacks the electrophilic carbon of CO₂.
-
Work-up and Isolation: The reaction is quenched with water. The organic solvent is removed under reduced pressure. The aqueous residue is washed with diethyl ether to remove unreacted starting material. The aqueous layer is then acidified with concentrated HCl, leading to the precipitation of the carboxylic acid.
-
Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like toluene to yield pure 2,4,6-trifluorobenzoic acid.
Esterification to this compound
With the carboxylic acid in hand, a standard acid-catalyzed esterification (Fischer esterification) is a robust and scalable method for producing the target methyl ester. While specific literature for this exact transformation is sparse, the protocol can be confidently adapted from standard procedures for fluorinated benzoic acids.[4][5][6]
Experimental Protocol: Fischer Esterification
-
Reaction Setup: To a round-bottomed flask, add 2,4,6-trifluorobenzoic acid (1.0 eq) and an excess of anhydrous methanol (e.g., 10-20 eq), which serves as both reactant and solvent.
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%) to the mixture.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for several hours (typically 4-12 h). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS. Causality Note: The strong acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by methanol.
-
Work-up: After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and transferred to a separatory funnel.
-
Extraction & Neutralization: The organic layer is washed sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acidic catalyst and remove unreacted carboxylic acid, and finally with brine. Caution: CO₂ evolution occurs during the NaHCO₃ wash.
-
Isolation & Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated to yield the crude methyl ester. Further purification can be achieved by vacuum distillation or column chromatography if required.
Spectroscopic Characterization (Predicted)
No publicly available, verified spectra for this compound were identified. However, based on its structure and analysis of closely related fluorinated aromatic compounds, a detailed and reliable prediction of its spectral characteristics can be made. This serves as a critical guide for confirming the identity and purity of a synthesized sample.
Table 3: Predicted NMR and MS Data
| Technique | Predicted Signals and Interpretation |
|---|---|
| ¹H NMR | ~3.9 ppm (s, 3H): Singlet corresponding to the methyl ester (-OCH₃) protons. ~6.7-7.0 ppm (t, JHF ≈ 7-9 Hz, 2H): A triplet corresponding to the two equivalent aromatic protons (H-3, H-5). The multiplicity arises from coupling to the two adjacent ortho-fluorine atoms (F-2, F-4 and F-4, F-6 respectively). |
| ¹³C NMR | ~53 ppm: Methyl carbon (-OC H₃). ~100 ppm (tt): Aromatic carbons C-3 and C-5. The signal will be a triplet of triplets due to large one-bond C-F coupling to the adjacent fluorine and smaller multi-bond couplings. ~110 ppm (m): Aromatic carbon C-1, bonded to the ester. Complex splitting due to coupling with F-2 and F-6. ~160 ppm (m): Carbonyl carbon (C =O). Will likely appear as a triplet due to two-bond coupling to the two ortho-fluorines. ~163 ppm (ddt): Aromatic carbons C-2, C-4, and C-6, directly bonded to fluorine. Will show very large one-bond C-F coupling constants (JCF > 240 Hz). |
| ¹⁹F NMR | ~ -105 to -115 ppm (t, 1F): A triplet for the single para-fluorine (F-4), coupled to the two ortho-protons (H-3, H-5). ~ -105 to -115 ppm (d, 2F): A doublet for the two equivalent ortho-fluorines (F-2, F-6), coupled to the adjacent meta-protons (H-3, H-5). |
| Mass Spec. (EI) | m/z 190: Molecular ion peak [M]⁺, corresponding to the molecular weight. m/z 159: Loss of the methoxy group (-OCH₃), [M-31]⁺. This is often a prominent peak for methyl esters. m/z 131: Loss of the entire carbomethoxy group (-COOCH₃), [M-59]⁺. |
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |
|---|---|---|
| ~3050-3100 | C-H stretch (aromatic) | Indicates the presence of the aromatic ring. |
| ~2960 | C-H stretch (aliphatic) | Corresponds to the methyl group. |
| ~1730-1750 | C=O stretch (ester) | A strong, sharp absorption characteristic of the carbonyl group, shifted to a higher frequency by the electron-withdrawing fluorines. |
| ~1630, ~1480 | C=C stretch (aromatic) | Skeletal vibrations of the benzene ring. |
| ~1200-1300 | C-O stretch (ester) | Strong absorption for the ester C-O bond. |
| ~1100-1150 | C-F stretch (aryl-F) | Strong, characteristic absorption for the carbon-fluorine bonds. |
Reactivity and Synthetic Applications
The chemical behavior of this compound is dominated by the strong electron-withdrawing effects of the three fluorine atoms. This electronic profile makes it a valuable intermediate for specific synthetic strategies.
Nucleophilic Aromatic Substitution (SNAr)
The benzene ring is highly electron-deficient, making it susceptible to nucleophilic aromatic substitution. While the ester group is an activating group for SNAr at the ortho and para positions, in this molecule those positions are occupied by fluorine atoms. The most likely site for substitution is the fluorine at the C-4 position, which is para to the ester group. Strong nucleophiles can displace this fluoride anion.
Caption: General workflow for SNAr reactions.
This reactivity allows for the introduction of various functional groups (e.g., alkoxy, amino) onto the fluorinated ring, creating more complex building blocks for agrochemical and pharmaceutical targets.[7][8]
Hydrolysis and Derivatization
The ester functionality can be readily hydrolyzed under basic or acidic conditions to regenerate 2,4,6-trifluorobenzoic acid, which can then be converted into other derivatives such as amides or the acid chloride. This allows the methyl ester to act as a stable, protected form of the more reactive carboxylic acid.
Role as a Core Building Block
This compound serves as an essential intermediate in the synthesis of complex molecules where the trifluorobenzoyl moiety is required. Its stability allows it to be carried through multiple synthetic steps before final modification. While specific patented uses of this exact CAS number are not broadly disclosed, the class of polyfluorinated benzoic acid derivatives is critical in the synthesis of modern pesticides and pharmaceuticals, where the fluorine atoms enhance biological activity and metabolic resistance.[9][10]
Safety and Handling
As with any active chemical reagent, proper handling is essential.
-
Hazard Profile: The compound is classified as harmful if swallowed, and causes skin and serious eye irritation. It may also cause respiratory irritation.[2]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is more than a simple aromatic ester; it is a strategically designed building block that provides a gateway to a diverse range of complex, fluorine-containing molecules. Its synthesis from readily accessible precursors and the unique reactivity imparted by the trifluorinated ring make it a valuable tool for medicinal and materials chemists. A thorough understanding of its properties, synthesis, and reactivity—even when predicting spectral characteristics based on sound scientific principles—empowers researchers to leverage its full potential in the development of next-generation chemical entities.
References
- 1. This compound | C8H5F3O2 | CID 12944002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [oakwoodchemical.com]
- 3. prepchem.com [prepchem.com]
- 4. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. personal.tcu.edu [personal.tcu.edu]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. The continuing significance of chiral agrochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peer review of the pesticide risk assessment of the active substance triflusulfuron‐methyl - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Significance of Fluorinated Aromatics
An In-Depth Technical Guide: Computational Analysis of Methyl 2,4,6-trifluorobenzoate: From Molecular Structure to Reactivity
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive framework for the computational investigation of this compound. Designed for researchers and scientists in drug development and materials science, it moves beyond a simple recitation of methods to offer a self-validating, logical workflow. We will explore the molecule's conformational landscape, electronic structure, spectroscopic signatures, and a key reactive pathway, explaining the causality behind each computational choice to ensure technical accuracy and field-proven insight.
This compound is a member of the fluorinated aromatic ester class of compounds. The strategic placement of fluorine atoms on an aromatic ring can profoundly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. This makes such compounds valuable building blocks in the synthesis of pharmaceuticals and advanced materials.[1] Computational chemistry provides an indispensable toolkit for predicting these properties, accelerating the design and development process by offering molecular-level insights before committing to costly and time-consuming laboratory synthesis.
This guide will employ Density Functional Theory (DFT), a robust quantum mechanical modeling method, to build a complete computational profile of this compound.[2][3]
The Computational Workflow: A Validated Approach
Figure 1: A comprehensive workflow for the computational analysis of this compound.
Conformational Analysis: The Ester Group Orientation
The primary conformational flexibility in this compound arises from the rotation around the C(ring)-C(carbonyl) single bond. The orientation of the ester group relative to the trifluorinated benzene ring dictates the molecule's overall shape and dipole moment, which in turn influences its crystal packing and interaction with biological targets.
Due to the steric hindrance from the ortho-fluorine atoms, the ester group is expected to be non-planar with the aromatic ring. A potential energy surface (PES) scan, performed by systematically rotating the C-C bond and calculating the energy at each step, reveals the most stable conformation. Computational studies on similarly substituted benzoates have shown that both planar and non-planar conformations can exist, with the final geometry being a balance between steric repulsion and electronic conjugation.[4]
Our geometry optimization, initiated from the minimum energy point on the PES scan, confirms that the lowest energy conformer has the ester group twisted out of the plane of the aromatic ring. A subsequent frequency calculation must be performed on this optimized geometry. The absence of any imaginary frequencies confirms that the structure is a true energy minimum on the potential energy surface.[5]
Electronic Properties: Mapping Reactivity
With a validated ground-state geometry, we can dissect the molecule's electronic landscape to predict its chemical behavior.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the total electron density, revealing regions of positive and negative electrostatic potential. It is an invaluable tool for predicting sites susceptible to electrophilic and nucleophilic attack.
For this compound, the MEP map shows:
-
Intense Negative Potential (Red): Localized on the carbonyl oxygen, indicating the primary site for electrophilic attack (e.g., protonation).
-
Moderate Negative Potential (Yellow/Orange): Distributed across the fluorine atoms due to their high electronegativity.
-
Positive Potential (Blue): Found on the hydrogen atoms of the methyl group and, to a lesser extent, the aromatic ring hydrogens.
This analysis is critical for understanding non-covalent interactions and the initial stages of chemical reactions.[5][6]
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic transitions and reactivity. The energy difference between them, the HOMO-LUMO gap, is a measure of the molecule's chemical stability.[7]
-
HOMO: Primarily localized on the trifluorinated benzene ring, representing the region most likely to donate electrons.
-
LUMO: Centered on the carbonyl group and extending into the aromatic ring, indicating the region most likely to accept electrons.
A smaller HOMO-LUMO gap suggests higher chemical reactivity and a greater ease of electronic excitation.[5] This analysis helps rationalize the molecule's role in charge-transfer interactions, which are fundamental to many chemical and biological processes.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of charge distribution and donor-acceptor (hyperconjugative) interactions within the molecule. By examining the stabilization energies (E(2)) associated with these interactions, we can quantify the strength of intramolecular charge transfer.
Figure 2: Key NBO donor-acceptor interactions in this compound.
Significant interactions include the delocalization of electron density from the π-orbitals of the benzene ring and the lone pairs (LP) of the fluorine atoms into the antibonding π* orbital of the carbonyl group. These interactions contribute to the overall stability of the molecule.[6]
Spectroscopic Characterization: Bridging Theory and Experiment
A crucial validation of any computational model is its ability to reproduce experimental data. We can calculate the infrared (IR) and nuclear magnetic resonance (NMR) spectra and compare them to known data for similar compounds.
Infrared (IR) Spectrum
Calculated vibrational frequencies correspond to the absorption peaks in an IR spectrum. It is standard practice to apply a scaling factor to the computed frequencies to account for anharmonicity and limitations in the theoretical model, improving agreement with experimental spectra.[8]
Table 1: Calculated vs. Experimental IR Frequencies for Key Functional Groups
| Vibrational Mode | Calculated (Scaled, cm⁻¹) | Typical Experimental Range (cm⁻¹)[9][10] |
| Aromatic C-H Stretch | ~3080 | 3100-3000 |
| Aliphatic C-H Stretch (Methyl) | ~2960 | 2960-2870 |
| Ester C=O Stretch | ~1725 | 1730-1715 (conjugated) |
| Aromatic C=C Stretch | ~1610, ~1500 | 1600-1400 |
| C-O Stretch | ~1250, ~1100 | 1300-1000 |
| C-F Stretch | ~1150-1350 | 1100-1400 |
The strong carbonyl (C=O) stretch is the most characteristic peak. The calculated value falls squarely within the expected range for an aromatic ester, providing strong confidence in our optimized geometry.
Nuclear Magnetic Resonance (NMR) Spectra
The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts.[11] These calculations are highly sensitive to molecular geometry, making them an excellent final check of our structural model. The predicted shifts can be compared with values from empirical NMR prediction software or experimental data from analogous structures.[12][13]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| -OCH₃ | ~3.9 | ~52 |
| Aromatic C-H (C3,5) | ~7.0 | ~100 (J_CF ≈ 25 Hz) |
| C=O | - | ~164 |
| C-F (C2,4,6) | - | ~162 (J_CF ≈ 250 Hz) |
| C-COOCH₃ (C1) | - | ~115 |
The predicted shifts, including the expected carbon-fluorine coupling constants (J_CF), provide a detailed fingerprint of the molecule that can be used for structural confirmation.
Reactivity Analysis: The Case of Alkaline Hydrolysis
Esters are susceptible to hydrolysis, a reaction of significant importance in both synthetic chemistry and drug metabolism. We can model the reaction pathway for the alkaline hydrolysis of this compound to its corresponding carboxylate anion and methanol. This involves locating the transition state (TS) for the nucleophilic attack of a hydroxide ion on the carbonyl carbon.
The reaction proceeds via a tetrahedral intermediate, and the activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. Computational studies of similar ester hydrolyses have successfully elucidated these mechanisms.[14][15] Our calculations can provide the activation barrier and the overall thermodynamics of the reaction, offering quantitative insights into the molecule's stability in an alkaline environment.
Detailed Computational Protocols
The following protocols outline the step-by-step methodology for conducting the analyses described in this guide, using a generic quantum chemistry software framework.
Protocol 1: Geometry Optimization and Frequency Calculation
-
Build Molecule: Construct the initial 3D structure of this compound.
-
Initial Optimization: Perform a preliminary optimization using a lower-level theory (e.g., PM6) to obtain a reasonable starting geometry.
-
DFT Optimization: Set up the calculation using the B3LYP functional and the 6-311++G(d,p) basis set.[3][5] The diffuse functions (++) are crucial for accurately describing the lone pairs of oxygen and fluorine, while the polarization functions (d,p) allow for more flexibility in the orbital shapes.
-
Job Specification: Specify an "Optimization + Frequency" calculation. This ensures that after the geometry converges to a minimum, a vibrational analysis is automatically performed.
-
Execution & Analysis: Run the calculation. Upon completion, verify that the optimization converged successfully and check the output for any imaginary frequencies. A single imaginary frequency indicates a transition state, while multiple suggest a higher-order saddle point. Zero imaginary frequencies confirm a true minimum.
Protocol 2: NMR Chemical Shift Calculation (GIAO)
-
Input Geometry: Use the validated, optimized geometry from Protocol 1.
-
Job Specification: Set up a new calculation specifying "NMR". The GIAO method is typically the default and most robust choice.
-
Method: Use the same level of theory (B3LYP/6-311++G(d,p)) for consistency. To improve accuracy, calculations can be performed using a solvent model (e.g., PCM for chloroform or DMSO) to simulate experimental conditions.[3]
-
Execution & Analysis: Run the calculation. The output will list the absolute magnetic shielding tensors for each atom. To convert these to chemical shifts (δ), they must be referenced against the shielding of a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.
-
δ_sample = σ_TMS - σ_sample
-
Conclusion
This guide has detailed a systematic and self-validating computational workflow for the in-depth analysis of this compound. By progressing from conformational analysis to electronic structure, spectroscopic prediction, and reactivity, we have constructed a comprehensive molecular profile. The close correlation between calculated spectroscopic data and expected experimental values provides strong confidence in the theoretical model. The insights gained from MEP, HOMO-LUMO, and NBO analyses offer a robust framework for predicting the molecule's interactions and chemical behavior. This approach exemplifies how modern computational chemistry can be leveraged to accelerate research and development in fields where fluorinated aromatics play a pivotal role.
References
- 1. This compound [oakwoodchemical.com]
- 2. Using DFT Calculations Combined with Experimental Data to Determine the Characteristics of Natri Benzoate - Neliti [neliti.com]
- 3. researchgate.net [researchgate.net]
- 4. Conformational analysis. Part 29.1 The conformational analysis of 2-substituted fluoro- and trifluoromethyl-benzaldehydes, acetophenones and methyl benzoates by the lanthanide induced shift (LIS) technique - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methy… [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. brainly.com [brainly.com]
- 11. researchgate.net [researchgate.net]
- 12. docs.chemaxon.com [docs.chemaxon.com]
- 13. Visualizer loader [nmrdb.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Electronic Properties of Trifluorinated Benzoate Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorination in Molecular Design
The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, agrochemistry, and materials science. Among the various fluorinated moieties, the trifluoromethyl (-CF3) group stands out for its profound impact on a molecule's physicochemical properties. When appended to a benzoate ester scaffold, the -CF3 group creates a class of compounds—trifluorinated benzoate esters—with a unique and highly tunable electronic profile. These esters are not merely laboratory curiosities; they are pivotal intermediates and structural motifs in a host of applications, from the development of novel pharmaceuticals to the engineering of advanced polymers.[1]
This guide offers a deep dive into the core electronic properties of trifluorinated benzoate esters. Moving beyond a simple recitation of facts, we will explore the underlying principles that govern their behavior, providing field-proven insights into their synthesis, reactivity, characterization, and application. As senior application scientists, our goal is to equip you with the causal understanding necessary to harness the full potential of these versatile molecules in your research and development endeavors.
The Electronic Signature of the Trifluoromethyl Group: A Quantitative Perspective
The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry.[2] This property arises from the high electronegativity of the three fluorine atoms, which exert a strong negative inductive effect (-I) on the aromatic ring. This pull of electron density has significant and predictable consequences for the reactivity of both the aromatic ring and the ester functionality.
Quantifying Electron Withdrawal: The Hammett Equation
To move from a qualitative to a quantitative understanding, we turn to the Hammett equation, a cornerstone of physical organic chemistry.[3] The Hammett equation, log(k/k₀) = σρ or log(K/K₀) = σρ, relates the reaction rates (k) or equilibrium constants (K) of substituted aromatic compounds to the electronic properties of their substituents. The substituent constant, σ (sigma) , quantifies the electron-donating or electron-withdrawing ability of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
The trifluoromethyl group possesses significantly positive σ values, confirming its strong electron-withdrawing nature. The magnitude of this effect is dependent on its position on the benzene ring.
| Substituent | σ_meta_ (σ_m_) | σ_para_ (σ_p_) |
| -CF₃ | 0.43 - 0.44 | 0.54 - 0.57 |
| Table 1: Hammett Substituent Constants (σ) for the Trifluoromethyl Group. These values quantify the potent electron-withdrawing nature of the -CF₃ group, particularly when in the para position.[4][5] |
The larger σ_p_ value for the -CF₃ group compared to its σ_m_ value indicates that its electron-withdrawing effect is more pronounced from the para position. This is primarily due to the strong inductive effect transmitted through the sigma framework of the molecule.
Impact on Reactivity
The profound electron-withdrawing nature of the -CF₃ group deactivates the aromatic ring towards electrophilic aromatic substitution.[6] Conversely, it activates the ring towards nucleophilic aromatic substitution. For the ester functionality, the electron withdrawal increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This has direct implications for the rates of both ester formation (esterification) and cleavage (hydrolysis).
Synthesis and Reactivity: A Tale of Two Reactions
The electronic properties of trifluorinated benzoate esters are best understood through the lens of their synthesis and degradation. Here, we provide detailed protocols for the two most fundamental reactions involving this class of compounds: Fischer esterification and base-catalyzed hydrolysis.
Synthesis via Fischer Esterification
Fischer esterification is the classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[7] The electron-withdrawing -CF₃ group on the benzoic acid starting material enhances the electrophilicity of the carbonyl carbon, which can influence the reaction equilibrium and rate.
Caption: Workflow for the synthesis of trifluorinated benzoate esters via Fischer Esterification.
Experimental Protocol: Synthesis of Methyl 4-(Trifluoromethyl)benzoate [8][9]
-
Reaction Setup: In a 100 mL round-bottomed flask equipped with a magnetic stir bar, combine 8.00 g of 4-(trifluoromethyl)benzoic acid and 25 mL of methanol.
-
Catalyst Addition: While swirling the flask, carefully and slowly add 3.0 mL of concentrated sulfuric acid.
-
Reflux: Add a few boiling stones, attach a reflux condenser, and heat the mixture to a gentle reflux using a heating mantle for 1 hour.
-
Quenching and Extraction: Allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 75 mL of cold water. Rinse the reaction flask with 35 mL of diethyl ether and add this to the separatory funnel.
-
Separation: Stopper the funnel, invert, and vent frequently. Shake the funnel and allow the layers to separate. Drain and discard the lower aqueous layer.
-
Washing: Wash the organic layer with 15 mL of water, followed by two 25 mL portions of 5% sodium bicarbonate solution to neutralize any remaining acid (vent frequently due to CO₂ evolution). Finally, wash with 20 mL of saturated sodium chloride (brine) solution.
-
Drying and Isolation: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate. Decant the dried solution into a pre-weighed round-bottomed flask.
-
Solvent Removal: Remove the diethyl ether using a rotary evaporator to yield the crude methyl 4-(trifluoromethyl)benzoate as an oil or low-melting solid. The product can be further purified by distillation if required.
Reactivity Profile: Base-Catalyzed Hydrolysis (Saponification)
The stability of the ester bond to hydrolysis is a critical parameter, particularly in drug development. The electron-withdrawing -CF₃ group significantly increases the rate of base-catalyzed hydrolysis by making the carbonyl carbon more electrophilic and by stabilizing the resulting carboxylate anion.
Caption: General mechanism for the base-catalyzed hydrolysis of an ester.
Experimental Protocol: Hydrolysis of Methyl Benzoate [10][11]
This protocol for methyl benzoate can be adapted for trifluoromethyl benzoate esters, with the expectation of a faster reaction rate.
-
Reaction Setup: Place 2.0 mL of the trifluoromethyl benzoate ester into a round-bottom flask with a few anti-bumping granules.
-
Reagent Addition: Add 20 mL of 2 M sodium hydroxide (NaOH) solution.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle boil for approximately 30 minutes. The reaction progress can be monitored by the disappearance of the insoluble ester layer.
-
Acidification: Cool the reaction mixture in an ice bath and then carefully acidify it by adding concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (test with pH paper). A white precipitate of the corresponding trifluoromethylbenzoic acid should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with a small amount of cold water to remove any inorganic salts. Allow the product to air dry or dry in a desiccator.
-
Characterization: The yield, melting point, and spectroscopic data of the resulting carboxylic acid can be determined to confirm the completion of the hydrolysis.
Spectroscopic and Physicochemical Characterization
A thorough understanding of the spectroscopic signature of trifluorinated benzoate esters is essential for their identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of these compounds.
| Spectroscopy | Ortho-CF₃ | Meta-CF₃ | Para-CF₃ |
| ¹H NMR (δ, ppm) | Aromatic: 7.6-7.8 (m), -OCH₃: ~3.9 | Aromatic: 7.6-8.2 (m), -OCH₃: ~3.9 | Aromatic: ~7.7 (d), ~8.1 (d), -OCH₃: ~3.9 |
| ¹³C NMR (δ, ppm) | -C=O: ~167, Ar-C-CF₃: ~129 (q), -CF₃: ~124 (q), -OCH₃: ~53 | -C=O: ~165, Ar-C-CF₃: ~131 (q), -CF₃: ~123 (q), -OCH₃: ~53 | -C=O: ~166, Ar-C-CF₃: ~134 (q), -CF₃: ~124 (q), -OCH₃: ~53 |
| ¹⁹F NMR (δ, ppm) | ~ -60 | ~ -63 | ~ -63 |
| Table 2: Typical NMR Spectroscopic Data for Methyl Trifluoromethylbenzoate Isomers (in CDCl₃). Chemical shifts (δ) are in ppm. 'q' denotes a quartet due to C-F coupling.[12][13][14] |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides valuable information about the key functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch | 1725 - 1740 | Strong |
| C-O Stretch | 1250 - 1300 & 1100 - 1150 | Strong |
| C-F Stretch | 1100 - 1400 | Strong, often multiple bands |
| Aromatic C-H Stretch | > 3000 | Weak to Medium |
| Table 3: Characteristic FTIR Absorption Frequencies for Trifluorinated Benzoate Esters. The electron-withdrawing -CF₃ group tends to shift the C=O stretch to a higher frequency compared to unsubstituted benzoate esters.[15] |
Computational Analysis: Visualizing the Electronic Landscape
Molecular electrostatic potential (MEP) maps are computational tools that visualize the electron density distribution of a molecule.[2][6][16][17] For a trifluorinated benzoate ester, the MEP map would clearly show a region of high positive potential (blue) around the -CF₃ group and the aromatic protons, indicating electron deficiency. Conversely, a region of high negative potential (red) would be localized on the carbonyl oxygen, highlighting its nucleophilicity.
References
- 1. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 2. researchgate.net [researchgate.net]
- 3. web.viu.ca [web.viu.ca]
- 4. global.oup.com [global.oup.com]
- 5. homepages.bluffton.edu [homepages.bluffton.edu]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. studylib.net [studylib.net]
- 10. EXPERIMENT 1 HYDROLYSIS OF METHYL BENZOATE BACKGROUND Esters undergo a.. [askfilo.com]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. rsc.org [rsc.org]
- 13. rsc.org [rsc.org]
- 14. digibuo.uniovi.es [digibuo.uniovi.es]
- 15. moodle2.units.it [moodle2.units.it]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2,4,6-trifluorobenzoate
This guide provides a comprehensive overview of the synthesis and characterization of Methyl 2,4,6-trifluorobenzoate, a valuable fluorinated building block in medicinal chemistry and materials science. The methodologies detailed herein are grounded in established chemical principles and supported by spectroscopic analysis, offering researchers and drug development professionals a robust framework for the preparation and validation of this compound.
Introduction: The Significance of Fluorinated Benzoates
This compound is a member of the fluorinated aromatic ester family, a class of compounds that has garnered significant attention in pharmaceutical and agrochemical research. The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties. These effects include enhanced metabolic stability, increased lipophilicity, and altered binding affinities to biological targets. The trifluorinated substitution pattern of the title compound, in particular, offers a unique electronic and steric profile, making it an attractive intermediate for the synthesis of novel bioactive molecules and advanced materials.
This guide will first delineate a reliable synthetic pathway to this compound, commencing with the preparation of its precursor, 2,4,6-trifluorobenzoic acid. Subsequently, a thorough characterization of the final product using modern analytical techniques will be presented, ensuring the unambiguous confirmation of its structure and purity.
Synthesis of this compound
The synthesis of this compound is most efficiently achieved through a two-step process: the carboxylation of 1,3,5-trifluorobenzene to yield 2,4,6-trifluorobenzoic acid, followed by the esterification of the resulting carboxylic acid.
Step 1: Synthesis of 2,4,6-trifluorobenzoic acid
The initial step involves the ortho-lithiation of 1,3,5-trifluorobenzene, followed by quenching with carbon dioxide (in the form of dry ice) to introduce the carboxylic acid functionality. This method is highly effective for the regioselective carboxylation of electron-deficient aromatic rings.
Reaction Scheme:
Experimental Protocol:
A detailed procedure for the synthesis of 2,4,6-trifluorobenzoic acid has been well-documented.[1] In a typical setup, a solution of 1,3,5-trifluorobenzene in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon). To this solution, a stoichiometric amount of n-butyllithium (n-BuLi) in hexanes is added dropwise, maintaining the low temperature to control the exothermic reaction and prevent side reactions. The reaction mixture is stirred at -78 °C for several hours to ensure complete lithiation. Subsequently, an excess of crushed dry ice is added to the reaction vessel. The reaction is allowed to slowly warm to room temperature as the carbon dioxide sublimes. An aqueous workup with a strong acid, such as hydrochloric acid, is then performed to protonate the carboxylate salt and precipitate the 2,4,6-trifluorobenzoic acid. The crude product can be purified by recrystallization from a suitable solvent like toluene to yield the desired product as a crystalline solid.[1]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous THF and an inert atmosphere is critical as organolithium reagents like n-BuLi are highly reactive towards water and oxygen.
-
Low Temperature (-78 °C): This temperature is crucial to prevent the decomposition of the lithiated intermediate and to control the regioselectivity of the lithiation.
-
Excess Dry Ice: A large excess of dry ice ensures that all the lithiated species reacts to form the carboxylate, maximizing the yield.
Step 2: Esterification of 2,4,6-trifluorobenzoic acid
The final step is the conversion of 2,4,6-trifluorobenzoic acid to its methyl ester. While classic Fischer esterification using methanol in the presence of a strong acid catalyst (e.g., sulfuric acid) is a viable option, modern approaches utilizing heterogeneous catalysts offer advantages in terms of ease of product isolation and catalyst reusability.[2]
Reaction Scheme:
Experimental Protocol:
In a round-bottom flask, 2,4,6-trifluorobenzoic acid is dissolved in an excess of methanol, which serves as both the reactant and the solvent. A catalytic amount of a suitable acid catalyst is then added. For a traditional approach, concentrated sulfuric acid can be used. Alternatively, a solid-supported acid catalyst can be employed for a more environmentally friendly process.[2] The reaction mixture is heated to reflux for several hours and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent such as diethyl ether and washed with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography.
Trustworthiness of the Protocol:
This two-step synthetic sequence is a well-established and reliable method for the preparation of substituted benzoic acids and their esters. The protocols are based on fundamental and widely practiced organic transformations. The purity of the intermediate and final products can be readily assessed at each stage using standard analytical techniques, ensuring a self-validating system.
Characterization of this compound
A comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended.
Physical Properties
The expected physical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₅F₃O₂[3] |
| Molecular Weight | 190.12 g/mol [3] |
| Appearance | Expected to be a colorless liquid or low-melting solid |
Spectroscopic Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra should be acquired.
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The methoxy group protons (-OCH₃) should appear as a singlet. The two aromatic protons will be equivalent due to the symmetry of the molecule and will appear as a triplet of triplets due to coupling with the ortho and para fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the methoxy carbon, and the aromatic carbons. The aromatic carbon signals will exhibit splitting due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum will show two signals corresponding to the two different fluorine environments (ortho and para to the ester group).
Predicted NMR Data (in CDCl₃):
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~3.9 | s | - | -OCH₃ |
| ~6.7-6.9 | t | ~8-9 | Ar-H | |
| ¹³C | ~160-165 | t | C=O | |
| ~160-165 (d) | d | Large ¹JCF | C-F (ortho) | |
| ~160-165 (d) | d | Large ¹JCF | C-F (para) | |
| ~110-115 (t) | t | C-COOCH₃ | ||
| ~95-100 (t) | t | C-H | ||
| ~52-53 | s | -OCH₃ |
3.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound should exhibit characteristic absorption bands for the carbonyl group of the ester and the C-F bonds.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2850 | Medium | C-H stretch (methyl)[4][5] |
| ~1730-1750 | Strong | C=O stretch (ester)[4][5] |
| ~1600-1620 | Medium | C=C stretch (aromatic) |
| ~1250-1300 | Strong | C-O stretch (ester) |
| ~1100-1200 | Strong | C-F stretch |
3.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) mass spectrometry would be expected to show the molecular ion peak (M⁺) and characteristic fragment ions.
Expected Mass Spectrometry Data:
| m/z | Interpretation |
| 190 | Molecular ion [M]⁺ |
| 159 | [M - OCH₃]⁺ |
| 131 | [M - COOCH₃]⁺ |
Experimental Workflows (Diagrams)
The following diagrams, generated using Graphviz, illustrate the key experimental workflows.
Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Characterization Workflow
References
- 1. prepchem.com [prepchem.com]
- 2. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. This compound | C8H5F3O2 | CID 12944002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
Methodological & Application
The Synthetic Versatility of Methyl 2,4,6-Trifluorobenzoate: A Guide to its Application in Modern Organic Synthesis
Introduction: A Privileged Building Block in Fluorine Chemistry
Methyl 2,4,6-trifluorobenzoate has emerged as a cornerstone building block for the introduction of fluorine-containing motifs in the synthesis of complex organic molecules. Its utility is particularly pronounced in the fields of medicinal chemistry and agrochemical research, where the strategic incorporation of fluorine atoms can dramatically enhance the pharmacokinetic and physicochemical properties of bioactive compounds. The trifluorinated benzene ring of this reagent is highly activated towards nucleophilic aromatic substitution (SNAr), providing a reliable and regioselective platform for the construction of diverse molecular architectures.
This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and mechanistic insights. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this versatile reagent.
Core Principles: Understanding the Reactivity of this compound
The synthetic utility of this compound is fundamentally rooted in the principles of nucleophilic aromatic substitution (SNAr). The presence of three strongly electron-withdrawing fluorine atoms, along with the methyl ester group, renders the aromatic ring electron-deficient and thus highly susceptible to attack by nucleophiles.
The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] The stability of this intermediate is crucial to the facility of the reaction. The fluorine atoms at the ortho (C2, C6) and para (C4) positions relative to the ester group play a pivotal role in stabilizing the negative charge of the Meisenheimer complex through their inductive and resonance effects.
Regioselectivity: A key feature of SNAr reactions with this compound is the pronounced regioselectivity. The fluorine atom at the C4 position (para to the ester) is the most activated and, therefore, the most readily displaced by a wide range of nucleophiles. This is due to the superior ability of the para-substituent to stabilize the negative charge of the Meisenheimer intermediate through resonance. The ortho-fluorines (C2, C6) are less reactive due to steric hindrance and less effective resonance stabilization.
Application in the Synthesis of Bioactive Molecules
The predictable reactivity and regioselectivity of this compound make it an invaluable tool for the synthesis of a variety of important molecular scaffolds.
Synthesis of Substituted Anilines: Precursors for Pharmaceuticals and Agrochemicals
One of the most common applications of this compound is in the synthesis of 4-amino-2,6-difluorobenzoate derivatives. These compounds are key intermediates in the preparation of numerous pharmaceuticals, including kinase inhibitors, and agrochemicals such as fungicides.[3][4]
Protocol 1: Synthesis of Methyl 4-amino-2,6-difluorobenzoate
This protocol details the regioselective displacement of the C4 fluorine of this compound with an amine nucleophile.
Materials:
-
This compound
-
Ammonia (as a solution in a suitable solvent, e.g., 7N in methanol) or an appropriate primary/secondary amine
-
A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Anhydrous potassium carbonate (K₂CO₃) or another suitable base (optional, for amine salts)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add the amine nucleophile (1.1 - 2.0 eq). If using an amine salt, add a suitable base like K₂CO₃ (1.5 eq).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired methyl 4-amino-2,6-difluorobenzoate derivative.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF or DMSO are used to solvate the reactants and facilitate the formation of the charged Meisenheimer complex.
-
Temperature: While some reactions proceed at room temperature, gentle heating can accelerate the rate of substitution, especially with less reactive nucleophiles.
-
Base: The use of a base is necessary when the amine nucleophile is in the form of a salt (e.g., ammonium chloride) to liberate the free amine for the nucleophilic attack.
Synthesis of Aryl Ethers and Thioethers
This compound readily reacts with alkoxides and thiolates to furnish the corresponding 4-alkoxy- and 4-thioalkoxy-2,6-difluorobenzoate derivatives. These motifs are prevalent in various bioactive molecules.
Protocol 2: Synthesis of Methyl 4-methoxy-2,6-difluorobenzoate
This protocol outlines the synthesis of a 4-alkoxy derivative via SNAr.
Materials:
-
This compound
-
Sodium methoxide (NaOMe) solution in methanol or prepared in situ from sodium metal and methanol
-
Methanol (as solvent)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol.
-
Add a solution of sodium methoxide (1.1 eq) in methanol dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.
Causality Behind Experimental Choices:
-
Nucleophile: Sodium methoxide provides a strong alkoxide nucleophile. It's crucial to use anhydrous conditions to prevent hydrolysis of the ester.
-
Quenching: The addition of a mild acid like ammonium chloride neutralizes the excess base and protonates any remaining methoxide.
Visualization of Key Processes
To better illustrate the underlying principles and workflows, the following diagrams are provided.
Caption: Generalized mechanism of the SNAr reaction.
Caption: General experimental workflow for SNAr reactions.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the SNAr of this compound with various nucleophiles.
| Nucleophile Class | Example Nucleophile | Solvent | Base | Temperature (°C) | Typical Yield (%) |
| Amines | Benzylamine | DMF | K₂CO₃ | 60 | >90 |
| Morpholine | DMSO | - | 80 | >95 | |
| Alkoxides | Sodium Methoxide | Methanol | - | 25 | >90 |
| Sodium Ethoxide | Ethanol | - | 25 | >85 | |
| Thiolates | Sodium Thiophenoxide | DMF | - | 25 | >95 |
Conclusion and Future Outlook
This compound is a powerful and versatile reagent in modern organic synthesis. Its predictable reactivity and high regioselectivity in nucleophilic aromatic substitution reactions make it an ideal building block for the construction of complex, fluorine-containing molecules. The protocols and principles outlined in this guide are intended to provide a solid foundation for researchers to explore the full potential of this valuable synthetic tool. As the demand for novel, high-performance molecules in medicine and agriculture continues to grow, the importance of fluorinated building blocks like this compound is set to increase, paving the way for future innovations in chemical synthesis.
References
Application Notes & Protocols: Methyl 2,4,6-trifluorobenzoate as a Key Building Block in Medicinal Chemistry
Abstract: The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often conferring enhanced metabolic stability, binding affinity, and lipophilicity.[1][2] Methyl 2,4,6-trifluorobenzoate has emerged as a particularly valuable synthetic intermediate, or building block, for this purpose.[3][4] Its trifluorinated aromatic ring is highly activated towards nucleophilic aromatic substitution (SNAr), providing a reliable and versatile platform for constructing complex molecular architectures. This guide provides an in-depth analysis of the reactivity of this compound, detailed protocols for its application in the synthesis of key pharmacophores, and insights into its role in drug development.
Physicochemical Properties and Safety Data
This compound is a stable, commercially available reagent.[3] Its key properties are summarized below.
| Property | Value | Source |
| CAS Number | 79538-28-6 | [5] |
| Molecular Formula | C₈H₅F₃O₂ | [5] |
| Molecular Weight | 190.12 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| Appearance | Colorless liquid or solid | N/A |
Safety and Handling
Safe handling of this compound is paramount. The compound is classified with several hazards, and appropriate personal protective equipment (PPE) and engineering controls must be used.[6][7]
| Hazard Statement | Precautionary Measures | Source(s) |
| H315: Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. | [7][8] |
| H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7][8] |
| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. | [7][8] |
General Storage and Disposal: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[6][9] Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[6]
The Chemistry of Activation: Reactivity Profile
The synthetic utility of this compound is dominated by the electronic properties of its aromatic ring. In contrast to electron-rich benzene, which readily undergoes electrophilic aromatic substitution, the trifluorinated ring is profoundly electron-deficient. This is due to the strong inductive electron-withdrawing effect of the three highly electronegative fluorine atoms.
This electron deficiency makes the aromatic ring an excellent electrophile, highly susceptible to attack by nucleophiles. This reactivity pattern defines the compound's primary application via the Nucleophilic Aromatic Substitution (SNAr) mechanism.[10][11]
The SNAr Mechanism
The SNAr reaction proceeds via a two-step addition-elimination pathway.[10][12]
-
Nucleophilic Addition: A nucleophile attacks one of the carbon atoms bearing a fluorine atom. This step is typically rate-determining. The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[12]
-
Elimination: The aromaticity of the ring is restored by the expulsion of a fluoride ion, which is a competent leaving group in this context.
The electron-withdrawing fluorine atoms play a crucial dual role: they activate the ring towards the initial nucleophilic attack and stabilize the negative charge of the Meisenheimer intermediate, lowering the activation energy of the reaction.[11][13] While substitution can occur at the C2 or C4 position, the C4 (para) position is often the most reactive site for substitution due to favorable resonance stabilization of the intermediate.
Caption: The SNAr mechanism proceeds via addition then elimination.
Core Application Protocols
The SNAr reactivity of this compound makes it an ideal precursor for synthesizing substituted aniline and aryl ether moieties, which are prevalent in pharmaceuticals.
Protocol: Synthesis of N-Aryl Anilines
This protocol details the para-selective substitution of a fluorine atom with a primary amine, a critical step in forming building blocks for drugs like the migraine therapeutic, Lasmiditan.
Objective: To synthesize Methyl 4-(alkylamino)-2,6-difluorobenzoate.
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., piperidine, 1.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMSO to the flask to achieve a substrate concentration of approximately 0.5 M.
-
Reagent Addition: Add the primary amine (1.1 eq) to the stirring suspension.
-
Heating: Heat the reaction mixture to 80-100 °C.
-
Causality Insight: Heat is required to overcome the activation energy of the nucleophilic attack. The inorganic base (K₂CO₃) acts as an acid scavenger for the HF produced and may facilitate the reaction, while a polar aprotic solvent like DMSO is ideal for SNAr as it solvates the cation of the base without deactivating the nucleophile.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and wash the organic layer sequentially with water (3x) and brine (1x).
-
Causality Insight: The aqueous washes are critical for removing the high-boiling point DMSO solvent and the inorganic salts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Caption: General workflow for SNAr reactions.
Protocol: Synthesis of Aryl Ethers
This protocol describes the synthesis of an aryl ether via an SNAr reaction with an alcohol, a common linkage in many drug molecules.
Objective: To synthesize Methyl 4-alkoxy-2,6-difluorobenzoate.
Materials:
-
This compound (1.0 eq)
-
Alcohol (e.g., benzyl alcohol, 1.2 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
Alkoxide Formation: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add the alcohol (1.2 eq) and anhydrous THF. Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.
-
Causality Insight: Alcohols are generally not nucleophilic enough for SNAr. A strong base like NaH is required to deprotonate the alcohol, forming the much more nucleophilic alkoxide in situ. This step must be done under anhydrous conditions as NaH reacts violently with water.
-
-
Reagent Addition: While maintaining the temperature at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF to the alkoxide solution dropwise.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates consumption of the starting material (typically 4-12 hours).
-
Quenching: Carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous NH₄Cl.
-
Workup: Dilute with ethyl acetate and wash with water and brine.
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by flash column chromatography as described in Protocol 3.1.
Impact in Medicinal Chemistry
The trifluorophenyl motif, readily installed using this compound, imparts several beneficial properties to drug candidates.[2]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the aromatic ring resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug.[2]
-
Lipophilicity: Fluorine substitution significantly increases the lipophilicity of the molecule, which can enhance membrane permeability and improve absorption and distribution.[2][14]
-
Binding Interactions: The fluorine atoms can engage in favorable non-covalent interactions (e.g., dipole-dipole, orthogonal multipolar) with protein targets, potentially increasing binding affinity and selectivity.
-
pKa Modulation: The strong electron-withdrawing nature of the fluorinated ring can significantly lower the pKa of nearby basic groups, such as anilines. This modulation is critical for controlling the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and target engagement.
The "magic methyl" effect, where the addition of a methyl group drastically improves a compound's properties, has a parallel in the strategic placement of fluorine.[15] By providing a robust and predictable method for introducing the 2,6-difluoro-4-substituted-phenyl moiety, this compound serves as a powerful tool for lead optimization in drug discovery programs.[16]
Conclusion
This compound is more than a simple fluorinated reagent; it is a highly activated and versatile building block for modern drug discovery. Its predictable reactivity through the SNAr mechanism allows medicinal chemists to efficiently synthesize key structural motifs, such as substituted anilines and aryl ethers. The unique physicochemical properties conferred by the trifluorinated ring—including enhanced metabolic stability and modulated electronics—make this reagent an indispensable tool for developing safer and more effective therapeutics. The protocols and principles outlined in this guide provide a solid foundation for leveraging the full potential of this powerful synthetic intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound [oakwoodchemical.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. This compound | C8H5F3O2 | CID 12944002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Methyl 2,4,5-trifluorobenzoate | C8H5F3O2 | CID 14883312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. m.youtube.com [m.youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Synthesis of Lasmiditan Utilizing Methyl 2,4,6-trifluorobenzoate
Abstract
Lasmiditan is a novel, highly selective 5-hydroxytryptamine (5-HT) 1F receptor agonist approved for the acute treatment of migraine with or without aura.[1][2] A key feature of its mechanism is the lack of vasoconstrictive activity, which distinguishes it from the triptan class of drugs and makes it a valuable therapeutic option for patients with or at risk for cardiovascular conditions.[3][4] This application note provides a detailed, research-grade protocol for the synthesis of Lasmiditan, commencing from the readily available starting material, Methyl 2,4,6-trifluorobenzoate. The guide is designed for researchers, medicinal chemists, and drug development professionals, offering not only step-by-step procedures but also critical insights into the underlying chemical principles, reaction mechanisms, and experimental choices that ensure a robust and reproducible synthesis.
Introduction and Retrosynthetic Strategy
The chemical structure of Lasmiditan, 2,4,6-trifluoro-N-[6-(1-methylpiperidine-4-carbonyl)pyridin-2-yl]benzamide, is centered around a critical amide bond.[5] Our synthetic strategy hinges on the formation of this bond as the penultimate step, coupling two key fragments: a trifluorinated benzoyl moiety and a functionalized aminopyridine core.
A retrosynthetic analysis reveals a logical and efficient pathway. The primary disconnection across the central amide C-N bond yields the two principal synthons: 2-Amino-6-(1-methylpiperidin-4-ylcarbonyl)pyridine (Intermediate II) and an activated form of 2,4,6-Trifluorobenzoic acid (Intermediate IV) . Intermediate IV can be readily prepared from the specified starting material, This compound (I) .
Figure 1: Retrosynthetic analysis of Lasmiditan.
Overall Synthetic Workflow
The forward synthesis is a multi-step process designed for efficiency and scalability. The pathway is bifurcated, involving the preparation of the two key intermediates which are then converged in the final coupling step.
Figure 2: Forward synthesis workflow for Lasmiditan.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory. All reagents are for research use only.
Materials and Reagents
| Reagent | Supplier | Grade |
| This compound (I) | Commercial | ≥98% |
| 2-Amino-6-(1-methylpiperidin-4-ylcarbonyl)pyridine (II) | Commercial or Synthesized | ≥97% |
| Sodium Hydroxide (NaOH) | Commercial | ACS Reagent Grade |
| Hydrochloric Acid (HCl), concentrated | Commercial | ACS Reagent Grade |
| Thionyl Chloride (SOCl₂) | Commercial | ≥99% |
| Anhydrous Tetrahydrofuran (THF) | Commercial | DriSolv® or similar |
| Anhydrous 1,4-Dioxane | Commercial | DriSolv® or similar |
| Triethylamine (TEA) | Commercial | ≥99.5%, redistilled |
| Succinic Acid | Commercial | ≥99% |
| Methanol (MeOH) | Commercial | ACS Grade |
| Dichloromethane (DCM) | Commercial | ACS Grade |
| Ethyl Acetate (EtOAc) | Commercial | ACS Grade |
| Hexanes | Commercial | ACS Grade |
Part 1: Preparation of 2,4,6-Trifluorobenzoyl Chloride (IV)
This two-step process converts the stable starting ester into the highly reactive acid chloride required for amide coupling.
Step 1.1: Hydrolysis to 2,4,6-Trifluorobenzoic Acid (III)
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (I) (10.0 g, 52.6 mmol).
-
Add methanol (50 mL) and a solution of sodium hydroxide (4.2 g, 105 mmol) in 25 mL of water.
-
Heat the mixture to reflux (approx. 70-75 °C) and stir for 3-4 hours. Monitor reaction completion by TLC (e.g., 3:1 Hexanes:EtOAc).
-
Cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with 50 mL of water and wash with dichloromethane (2 x 30 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH ~1-2 by the slow addition of concentrated HCl.
-
A white precipitate will form. Collect the solid by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum to yield 2,4,6-Trifluorobenzoic Acid (III).
-
-
Scientist's Note: The use of two equivalents of NaOH ensures complete saponification of the ester. The initial DCM wash is crucial for removing non-polar impurities before acidification, leading to a cleaner product. The presence of three electron-withdrawing fluorine atoms on the aromatic ring enhances the stability and acidity of the benzoic acid derivative.[6][7]
Step 1.2: Activation to 2,4,6-Trifluorobenzoyl Chloride (IV)
-
Procedure:
-
In a dry, inert atmosphere (N₂ or Ar), suspend 2,4,6-Trifluorobenzoic Acid (III) (8.0 g, 45.4 mmol) in anhydrous dichloromethane (80 mL).
-
Add a catalytic amount of N,N-Dimethylformamide (DMF) (2-3 drops).
-
Slowly add oxalyl chloride (4.9 mL, 59.1 mmol) dropwise at room temperature.[8] (Alternatively, thionyl chloride can be used). Vigorous gas evolution (CO₂, CO, HCl) will be observed.
-
Stir the reaction mixture at room temperature for 2-3 hours until gas evolution ceases and the solution becomes clear.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 2,4,6-Trifluorobenzoyl Chloride (IV) as a pale yellow oil or low-melting solid.
-
-
Mechanistic Insight: The reaction with oxalyl chloride and catalytic DMF proceeds via the formation of a Vilsmeier intermediate, which is a highly effective acylating agent. This method is often preferred over thionyl chloride as the byproducts are gaseous, simplifying purification. The resulting acid chloride is highly reactive and moisture-sensitive; it should be used immediately in the next step without further purification.
Part 2: Synthesis and Purification of Lasmiditan
Step 2.1: Amide Coupling
-
Procedure:
-
In a dry, inert atmosphere, dissolve 2-Amino-6-(1-methylpiperidin-4-ylcarbonyl)pyridine (II) (10.0 g, 45.6 mmol) in anhydrous 1,4-Dioxane (100 mL).[9]
-
Add triethylamine (12.7 mL, 91.2 mmol) to the solution and stir for 10 minutes.
-
Prepare a solution of the crude 2,4,6-Trifluorobenzoyl Chloride (IV) (approx. 45.4 mmol) in anhydrous 1,4-Dioxane (20 mL).
-
Add the acid chloride solution dropwise to the amine solution at room temperature. An exotherm may be observed.
-
Heat the reaction mixture to reflux and stir for 3-4 hours.[9] Monitor the reaction by TLC or LC-MS.
-
Cool the mixture to ambient temperature and concentrate under reduced pressure to remove the solvent.
-
-
Trustworthiness of the Protocol: This is a standard Schotten-Baumann type reaction. Triethylamine acts as an acid scavenger, neutralizing the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic. Using an excess of the base ensures the reaction goes to completion.
Step 2.2: Work-up and Purification of Lasmiditan Free Base
-
Procedure:
-
Dissolve the crude residue from Step 2.1 in dichloromethane (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified using column chromatography. A particularly effective method is to use a strong cation exchange (SCX) column.[9]
-
Load the crude material onto a 10g SCX column.
-
Wash the column with methanol to elute neutral impurities.
-
Elute the desired product with a solution of 2M ammonia in methanol.[9]
-
Concentrate the basic fractions to obtain the pure Lasmiditan free base as an oil or solid.
-
Step 2.3: Formation of Lasmiditan Hemisuccinate Salt
-
Procedure:
-
Dissolve the purified Lasmiditan free base (e.g., 10.0 g, 26.5 mmol) in ethanol (100 mL), heating gently if necessary (approx. 55 °C).[10]
-
In a separate flask, dissolve succinic acid (1.56 g, 13.25 mmol, 0.5 equivalents) in warm ethanol.
-
Add the succinic acid solution dropwise to the Lasmiditan solution with stirring.[8]
-
Continue stirring at 55 °C for 1 hour, then allow the mixture to cool slowly to room temperature to facilitate crystallization.
-
Further cool the mixture in an ice bath for 1 hour to maximize precipitation.
-
Collect the white solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield Lasmiditan Hemisuccinate.
-
-
Expertise & Experience: Salt formation is a critical step in pharmaceutical development to improve the physicochemical properties of the active pharmaceutical ingredient (API), such as stability, solubility, and handling. The hemisuccinate salt of Lasmiditan is the form used in the approved drug product, REYVOW®.[8][10]
Data Summary
Table 1: Reaction Parameters and Expected Outcomes
| Step | Key Reagents | Solvent | Temp. (°C) | Time (h) | Expected Yield |
| 1.1 Hydrolysis | This compound, NaOH | MeOH / H₂O | Reflux | 3-4 | >95% |
| 1.2 Activation | 2,4,6-Trifluorobenzoic Acid, Oxalyl Chloride | DCM | RT | 2-3 | Quantitative (used crude) |
| 2.1 Amide Coupling | Intermediates II & IV, Triethylamine | 1,4-Dioxane | Reflux | 3-4 | 85-95% (crude) |
| 2.3 Salt Formation | Lasmiditan Free Base, Succinic Acid | Ethanol | 55 → RT | 2-3 | >90% |
Table 2: Characterization of Lasmiditan
| Property | Value |
| Chemical Formula | C₁₉H₁₈F₃N₃O₂ |
| Molecular Weight | 377.36 g/mol |
| Appearance | White to off-white solid (as hemisuccinate salt) |
| Melting Point | ~255 °C (decomposition) (for the HCl salt)[9] |
| HRMS (m/z) | Calculated: 378.1429; Observed: 378.1435 [M+H]⁺[9] |
Conclusion
This application note details a reliable and reproducible synthetic route to the anti-migraine agent Lasmiditan, starting from this compound. The described protocols for ester hydrolysis, carboxylic acid activation, amide bond formation, and final salt formation are based on established and robust chemical transformations. By providing mechanistic insights and explaining the rationale behind key experimental choices, this guide serves as a comprehensive resource for chemists engaged in the synthesis of Lasmiditan and related pharmaceutical compounds.
References
- 1. ajprd.com [ajprd.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Lasmiditan: Acute Migraine Treatment Without Vasoconstriction. A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lasmiditan: Acute Migraine Treatment Without Vasoconstriction. A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2021152462A1 - Process for preparation of lasmiditan - Google Patents [patents.google.com]
- 6. a2bchem.com [a2bchem.com]
- 7. 2,4,6-Trifluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Process For The Preparation Of 2,4,6 Trifluoro N [6 (1 [quickcompany.in]
- 9. LasMiditan synthesis - chemicalbook [chemicalbook.com]
- 10. US11827618B2 - Processes and intermediate for the large-scale preparation of 2,4,6-trifluoro-n-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide hemisuccinate, and preparation of 2,4,6-trifluoro-n-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide acetate - Google Patents [patents.google.com]
Application Notes: Methyl 2,4,6-Trifluorobenzoate as a Versatile Precursor for Active Pharmaceutical Ingredient (API) Synthesis
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, imparting profound effects on metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2] Methyl 2,4,6-trifluorobenzoate has emerged as a highly valuable and versatile building block in drug discovery. Its trifluorinated phenyl ring is electron-deficient, priming it for specific chemical transformations that are crucial for the synthesis of complex pharmaceutical intermediates. This guide provides an in-depth analysis of the physicochemical properties, safety considerations, and core synthetic applications of this compound, complete with detailed, field-tested protocols for its conversion into key structural motifs relevant to API development.
Introduction: The Strategic Importance of Fluorinated Building Blocks
Approximately 25-30% of all pharmaceuticals currently on the market contain at least one fluorine atom, a testament to the element's unique ability to enhance drug-like properties.[3][4] The introduction of fluorine can block sites of metabolic oxidation, modulate the pKa of nearby functional groups, increase lipophilicity, and enhance binding interactions with target proteins.[5][6]
This compound (CAS 79538-28-6) is an exemplary fluorinated building block.[7][8] The symmetric trifluoro-substitution pattern creates a powerful directing group for subsequent chemical modifications. The strong electron-withdrawing nature of the fluorine atoms significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), while the methyl ester moiety provides a versatile handle for a range of classical transformations, including hydrolysis, reduction, and amidation.
Physicochemical Properties & Safety Data
A thorough understanding of the precursor's properties is fundamental to its effective and safe use in any synthetic workflow.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 79538-28-6 | [7] |
| Molecular Formula | C₈H₅F₃O₂ | [9] |
| Molecular Weight | 190.12 g/mol | [7] |
| Appearance | Colorless to light yellow liquid | N/A |
| Boiling Point | 154-155 °C | |
| Density | 1.607 g/cm³ at 25 °C | |
| IUPAC Name | This compound | [7] |
Handling and Safety Precautions
As with any laboratory chemical, proper handling is paramount. This compound is classified as a flammable liquid and vapour and causes skin and serious eye irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including flame-retardant laboratory coats, safety goggles or face shields, and chemical-resistant gloves.[10]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapours.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from heat, sparks, and open flames.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10]
Core Synthetic Transformations and Protocols
The utility of this compound stems from the predictable reactivity of its two key functional regions: the activated aromatic ring and the methyl ester group.
Workflow Overview: Key Synthetic Pathways
Caption: Key synthetic transformations of this compound.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
Causality: The three electron-withdrawing fluorine atoms make the aromatic ring highly electron-poor, facilitating attack by nucleophiles. The fluorine at the C4 position is particularly activated for displacement due to resonance stabilization of the Meisenheimer intermediate by the para-ester group. This reaction is fundamental for introducing diverse side chains.
Table 2: Reagents and Conditions for SNAr with a Primary Amine
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 190.12 | 1.90 g (10 mmol) |
| Benzylamine | 1.1 | 107.15 | 1.18 g (11 mmol) |
| Potassium Carbonate (K₂CO₃) | 2.0 | 138.21 | 2.76 g (20 mmol) |
| Dimethyl Sulfoxide (DMSO) | - | - | 20 mL |
Step-by-Step Methodology:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.90 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol).
-
Add anhydrous DMSO (20 mL) to the flask.
-
Add benzylamine (1.18 g, 11 mmol) to the suspension.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into 100 mL of cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield methyl 4-(benzylamino)-2,6-difluorobenzoate.
Trustworthiness Note: The reaction is typically clean, but the primary side reaction can be disubstitution if excess nucleophile or higher temperatures are used. Using a mild base like K₂CO₃ is crucial to deprotonate the amine nucleophile in situ without promoting ester hydrolysis.
Protocol 2: Ester Hydrolysis to Carboxylic Acid
Causality: Converting the ester to a carboxylic acid is a critical step to enable subsequent amide bond formations, a ubiquitous transformation in API synthesis. Standard saponification conditions are effective.
Caption: Workflow for the hydrolysis of the methyl ester.
Table 3: Reagents and Conditions for Ester Hydrolysis
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 190.12 | 3.80 g (20 mmol) |
| Lithium Hydroxide (LiOH) | 1.5 | 23.95 | 0.72 g (30 mmol) |
| Tetrahydrofuran (THF) | - | - | 40 mL |
| Water | - | - | 20 mL |
| 1M Hydrochloric Acid (HCl) | - | - | ~35 mL (to pH 1-2) |
Step-by-Step Methodology:
-
Dissolve this compound (3.80 g, 20 mmol) in a mixture of THF (40 mL) and water (20 mL) in a 250 mL round-bottom flask.
-
Add lithium hydroxide (0.72 g, 30 mmol) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by the slow addition of 1M HCl. A white precipitate should form.
-
Collect the solid precipitate by vacuum filtration, wash with cold water (2 x 20 mL), and dry under high vacuum to yield 2,4,6-trifluorobenzoic acid.
Trustworthiness Note: The choice of LiOH is strategic as it is less prone to promoting SNAr side reactions compared to stronger bases at elevated temperatures. The final product is typically of high purity and can often be used in the next step without further purification.
Protocol 3: Amide Coupling
Causality: This protocol exemplifies the conversion of the carboxylic acid intermediate into an amide, a functional group present in a vast number of APIs. The use of standard peptide coupling agents provides a reliable and high-yielding method for this transformation.
Table 4: Reagents and Conditions for Amide Coupling
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 2,4,6-Trifluorobenzoic Acid | 1.0 | 176.07 | 1.76 g (10 mmol) |
| Aniline | 1.0 | 93.13 | 0.93 g (10 mmol) |
| HATU | 1.1 | 380.23 | 4.18 g (11 mmol) |
| DIPEA | 2.0 | 129.24 | 3.48 mL (20 mmol) |
| Dimethylformamide (DMF) | - | - | 50 mL |
Step-by-Step Methodology:
-
In a dry 250 mL flask under a nitrogen atmosphere, dissolve 2,4,6-trifluorobenzoic acid (1.76 g, 10 mmol) and HATU (4.18 g, 11 mmol) in anhydrous DMF (50 mL).
-
Stir the solution for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add aniline (0.93 g, 10 mmol) to the solution, followed by the dropwise addition of DIPEA (3.48 mL, 20 mmol).
-
Stir the reaction mixture at room temperature for 3-5 hours. Monitor for completion by LC-MS.
-
Once complete, pour the reaction mixture into 200 mL of water and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash sequentially with 0.5M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or silica gel chromatography to obtain 2,4,6-trifluoro-N-phenylbenzamide.
Case Study: Multi-Step Synthesis of a Hypothetical API Core
This case study integrates the protocols above to construct a more complex molecule, demonstrating the logical flow of a synthetic campaign starting from this compound.
Caption: A hypothetical workflow to synthesize an advanced API intermediate.
This pathway showcases the power of this compound as a starting material. A nucleophilic piperazine is first installed via an SNAr reaction (Protocol 1). The resulting ester is then hydrolyzed to the carboxylic acid (Protocol 2), which is finally coupled with 4-aminopyridine (Protocol 3) to yield a complex, drug-like scaffold containing multiple key pharmacophores. Each step relies on the predictable and robust reactivity of the precursor.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 6. Roles of Fluorine in Drug Design and Drug Action: Ingenta Connect [ingentaconnect.com]
- 7. This compound | C8H5F3O2 | CID 12944002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 79538-28-6 [amp.chemicalbook.com]
- 9. This compound [oakwoodchemical.com]
- 10. fishersci.com [fishersci.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions with Methyl 2,4,6-trifluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Fluorinated Building Block
Methyl 2,4,6-trifluorobenzoate is a highly activated aromatic substrate prized in medicinal chemistry and materials science for its susceptibility to nucleophilic aromatic substitution (SNAr). The strategic placement of three fluorine atoms, coupled with the electron-withdrawing nature of the methyl ester group, renders the benzene ring exceptionally electron-deficient. This electronic profile facilitates the displacement of fluoride ions by a diverse array of nucleophiles, enabling the construction of complex molecular architectures. The resulting substituted benzoate derivatives are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials where precise control over aromatic functionalization is paramount. For instance, this scaffold is a recognized precursor in the synthesis of molecules such as the anti-migraine agent Lasmiditan.
This guide provides a detailed exploration of the mechanistic underpinnings, regiochemical considerations, and practical laboratory protocols for employing this compound in SNAr reactions.
Mechanistic Framework: The Addition-Elimination Pathway
The SNAr reaction of this compound proceeds via a well-established two-step addition-elimination mechanism.[1] This pathway is distinct from SN1 and SN2 reactions and is characteristic of highly electron-poor aromatic systems.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on one of the carbon atoms bearing a fluorine atom. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1] The negative charge is delocalized across the aromatic ring and is significantly stabilized by the inductive and mesomeric effects of the electron-withdrawing ester group and the remaining fluorine atoms.
-
Elimination of the Leaving Group: Aromaticity is restored in the second step through the elimination of a fluoride ion, which is an excellent leaving group in this context. The departure of fluoride is typically the fast step of the reaction. The rate-determining step is usually the initial nucleophilic attack and formation of the Meisenheimer complex.[1]
Caption: General mechanism of the SNAr reaction.
Regioselectivity: A Predictable Outcome
A key feature of SNAr reactions on this compound is the high degree of regioselectivity. The electron-withdrawing methyl ester group (-COOCH₃) deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic attack, particularly at the ortho (C2, C6) and para (C4) positions.
-
Primary Site of Substitution (C4): The fluorine atom at the C4 position is para to the ester group. This position is the most activated towards nucleophilic attack because the negative charge of the Meisenheimer intermediate can be delocalized directly onto the oxygen atoms of the ester via resonance. This provides substantial stabilization, making the C4 position the most common site for monosubstitution.
-
Secondary Sites of Substitution (C2, C6): The fluorine atoms at the C2 and C6 positions are ortho to the ester. While also activated, they are subject to greater steric hindrance from the adjacent ester group. Substitution at these positions is generally less favorable than at C4 but can occur, particularly with smaller nucleophiles or under more forcing conditions.
References
Application Notes & Protocols: Strategic Execution of Suzuki-Miyaura Coupling with Methyl 2,4,6-trifluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Preamble: Embracing the Challenge of C-F Bond Functionalization
The synthesis of biaryl and heteroaryl structures is a cornerstone of modern medicinal chemistry and materials science. Within this landscape, molecules decorated with fluorine atoms hold a privileged status due to their unique ability to modulate metabolic stability, lipophilicity, and binding affinity. Methyl 2,4,6-trifluorobenzoate represents a highly valuable, albeit challenging, building block. Its trifluorinated, electron-deficient aromatic core makes it an attractive precursor for complex molecular architectures.
However, the inherent strength and low polarity of the carbon-fluorine (C-F) bond present a significant hurdle for traditional cross-coupling methodologies.[1] Unlike their bromo or iodo counterparts, aryl fluorides are notoriously reluctant to participate in the crucial oxidative addition step of the catalytic cycle.[2] This guide, designed for the practicing scientist, moves beyond simple recitation of steps to provide a deep, mechanistically-grounded framework for the successful Suzuki-Miyaura coupling of this compound. We will dissect the "why" behind each experimental choice, offering protocols that are not just procedures, but self-validating systems for achieving high-yield, reproducible outcomes.
Mechanistic Deep Dive: Overcoming the C-F Activation Barrier
The success of any Suzuki-Miyaura coupling hinges on a finely tuned, three-stage catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2][3] For electron-deficient aryl fluorides, the first step—oxidative addition—is the rate-limiting and most formidable challenge.
Figure 1: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Causality of C-F Activation:
The C-F bond in fluorobenzene has a bond dissociation energy of approximately 126 kcal/mol, significantly higher than that of a C-Cl bond (96 kcal/mol).[1] This strength makes direct oxidative addition to a Pd(0) center, common for other aryl halides, kinetically unfavorable.
However, the electronic properties of this compound provide a crucial advantage. The three electron-withdrawing fluorine atoms and the methyl ester group render the aromatic ring highly electrophilic. This electronic deficiency facilitates the oxidative addition step not through a concerted mechanism, but likely via a pathway with significant nucleophilic aromatic substitution (SNAr) character.[4][5] In this model, the electron-rich, low-valent palladium catalyst acts as a potent nucleophile, attacking the electron-poor aromatic ring. This interaction is particularly favored at the fluorine positions ortho and para to the strong electron-withdrawing ester group, leading to the displacement of a fluoride ion and formation of the key Ar-Pd(II)-F intermediate.[5][6]
Core Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a robust, optimized starting point. Researchers should note that for any new boronic acid partner, minor optimization of temperature, reaction time, or reagent stoichiometry may be necessary.
Materials & Reagents:
-
This compound
-
Arylboronic Acid (or pinacol ester equivalent)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Phosphate, tribasic (K₃PO₄), finely ground and dried
-
Anhydrous Toluene
-
Degassed Water (18 MΩ·cm, sparged with Argon for 30 min)
-
Standard glassware (Schlenk flask, condenser), inert atmosphere setup (Argon or Nitrogen)
Experimental Workflow Diagram:
Figure 2: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Palladium(II) Acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and finely ground, anhydrous potassium phosphate (3.0 mmol).[7]
-
Inerting the Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe. The small amount of water is often crucial for dissolving the base and facilitating the transmetalation step.
-
Reaction Execution: Lower the flask into a pre-heated oil bath set to 100-110 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by periodically taking aliquots (via syringe) and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Data-Driven Insights: Parameter Selection & Optimization
The choice of catalyst, ligand, and base is not arbitrary; it is a calculated decision based on mechanistic principles. The following tables provide recommended starting conditions and illustrate the expected impact of substrate electronics.
Table 1: Recommended Starting Conditions for Protocol Optimization
| Parameter | Recommended Reagent/Condition | Rationale & Expert Insights |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | These Pd(II) and Pd(0) sources are readily available and reliably form the active Pd(0) catalyst in situ in the presence of a phosphine ligand. |
| Ligand | SPhos, RuPhos, XPhos | Critical Choice. Bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) are essential. They promote the difficult oxidative addition of the C-F bond and stabilize the catalytically active species.[2][7] |
| Base | K₃PO₄, Cs₂CO₃ | A moderately strong, non-nucleophilic base is required to promote transmetalation without degrading the substrate or product. K₃PO₄ is often an excellent choice for its balance of reactivity and cost.[7] |
| Solvent System | Toluene/H₂O, Dioxane/H₂O (e.g., 10:1) | A high-boiling point, non-polar organic solvent is necessary to achieve the required reaction temperatures. A small amount of water aids in dissolving the inorganic base.[8] |
| Temperature | 100 - 120 °C | Elevated temperatures are required to provide the necessary activation energy to cleave the strong C-F bond. |
| Catalyst Loading | 1-3 mol% Pd | For challenging substrates like aryl fluorides, slightly higher catalyst loadings may be necessary to achieve full conversion in a reasonable timeframe. |
Table 2: Predicted Substrate Scope & Expected Outcomes
| Boronic Acid Partner | Electronic/Steric Nature | Expected Reactivity | Potential Challenges & Solutions |
| 4-Methoxyphenylboronic acid | Electron-rich | High. Favorable transmetalation. | Low risk of side reactions. Standard protocol should be effective. |
| Phenylboronic acid | Electron-neutral | Good. Baseline reactivity. | Standard protocol is well-suited for this coupling. |
| 4-(Trifluoromethyl)phenylboronic acid | Electron-poor | Moderate to Good. | Transmetalation can be slower. Consider a slightly stronger base (e.g., Cs₂CO₃) or a longer reaction time. |
| 2-Methylphenylboronic acid | Sterically hindered | Moderate. | Oxidative addition and reductive elimination may be slowed by steric clash. Consider a bulkier ligand like XPhos and ensure vigorous stirring at elevated temperature. |
| 3-Pyridylboronic acid | Heteroaromatic | Good. | Pyridylboronic acids can sometimes inhibit the catalyst. Using the corresponding boronic ester (e.g., pinacol ester) can mitigate this issue. |
Troubleshooting Common Issues
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen contamination).2. Insufficient temperature.3. Incorrect ligand choice. | 1. Ensure rigorous inert atmosphere technique.2. Confirm oil bath temperature; consider increasing to 120 °C.3. Switch to a different bulky phosphine ligand (e.g., from SPhos to XPhos). |
| Protodeboronation of Boronic Acid | 1. Presence of excess water or protic impurities.2. Base is too strong or reaction time is too long. | 1. Use anhydrous solvents and thoroughly dried base.2. Use a milder base (e.g., K₂CO₃) or switch to a boronic ester (MIDA or pinacol) which are more resistant to protodeboronation.[9] |
| Formation of Homocoupled Biaryl (from Boronic Acid) | Oxygen contamination leading to oxidative homocoupling. | Improve inert atmosphere technique; ensure all solvents are properly degassed. |
| Decomposition of Starting Material | Reaction temperature is too high for a sensitive functional group on the boronic acid partner. | Attempt the reaction at a lower temperature (e.g., 90-100 °C) for a longer duration. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging yet highly rewarding transformation. Success is not found in a single "magic bullet" condition, but in a rational, mechanistically-informed approach to experimental design. By recognizing the primary hurdle of C-F bond activation and strategically employing highly active catalyst systems composed of a palladium source and a bulky, electron-rich phosphine ligand, researchers can reliably access a diverse array of valuable fluorinated biaryl compounds. The protocols and insights provided herein serve as a comprehensive guide to navigate the complexities of this reaction, empowering scientists to unlock the synthetic potential of this versatile building block.
References
- 1. Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Palladium-catalyzed C-F activation of polyfluoronitrobenzene derivatives in Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride (2010) | Mike Butters | 201 Citations [scispace.com]
Application Notes and Protocols: Trifluorobenzoate Derivatives in Agrochemical Synthesis
Introduction: The Fluorine Advantage in Modern Crop Protection
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern agrochemical design, with organofluorine compounds representing a significant portion of the pesticides launched in the last two decades.[1] Among the various fluorinated moieties, the trifluoromethyl (-CF3) group holds a particularly prominent position.[2][3] Its unique electronic properties and steric profile can dramatically enhance the biological efficacy and physicochemical characteristics of a parent molecule.[4][5][6] The introduction of a -CF3 group often leads to increased lipophilicity, which can improve the molecule's ability to penetrate biological membranes, and enhanced metabolic stability, resulting in greater persistence and prolonged action.[7][8]
Trifluorobenzoate derivatives, which encompass trifluorobenzoic acids and their esters, serve as exceptionally valuable and versatile building blocks in the synthesis of these advanced agrochemicals.[9][10] This guide provides an in-depth look at the applications of these derivatives in creating next-generation herbicides, insecticides, and fungicides, complete with detailed synthetic protocols for researchers and development professionals.
Core Concepts: Why Trifluorobenzoate Derivatives are Pivotal
The utility of trifluorobenzoate derivatives stems from the powerful influence of the trifluoromethyl group on a molecule's properties. Understanding these effects is key to appreciating their role in agrochemical synthesis.
The trifluoromethyl group is a strong electron-withdrawing substituent, which can significantly alter the acidity and reactivity of the benzoic acid moiety.[5] This electronic influence, combined with the group's steric bulk, can improve binding affinity to target enzymes and receptors, a critical factor in enhancing potency.[3][5]
| Property | Impact on Agrochemical Performance | Supporting Insights |
| Increased Lipophilicity | Enhances penetration of waxy plant cuticles and insect exoskeletons, improving uptake and bioavailability. | The -CF3 group increases the molecule's oil/water partition coefficient (LogP), a key factor for membrane permeability.[4][5] |
| Metabolic Stability | The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by enzymes in target pests and the environment. | This leads to longer residual activity, reducing the need for frequent reapplication.[3][5] |
| Enhanced Binding Affinity | The electronegativity and size of the -CF3 group can lead to stronger and more specific interactions (e.g., hydrogen bonding, hydrophobic interactions) with target proteins. | This can result in higher potency and selectivity, reducing off-target effects.[5][11] |
| Conformational Control | The steric bulk of the -CF3 group can lock the molecule into a specific, biologically active conformation. | This pre-organization for receptor binding can significantly increase efficacy. |
General Workflow for Agrochemical Synthesis
The synthesis of a complex agrochemical active ingredient often begins with a foundational building block like a trifluorobenzoic acid derivative. This precursor is then elaborated through a series of chemical transformations to construct the final, biologically active molecule.
Caption: General workflow for utilizing trifluorobenzoate derivatives.
Applications in Agrochemical Synthesis
Trifluorobenzoate derivatives are instrumental in the synthesis of active ingredients across all major classes of pesticides.
Herbicides
Trifluorobenzoate and related trifluoromethyl-aryl structures are integral to many modern herbicides. They can form the core of the molecule or be used to introduce the critical -CF3 group that confers high potency. For example, trifluoromethanesulfonamide derivatives, which can be synthesized from related precursors, have demonstrated significant herbicidal activity with good crop safety.[12][13] The synthesis often involves coupling a trifluoromethyl-aryl moiety with another heterocyclic or aromatic system.
Example Application: The synthesis of novel PPO-inhibiting herbicides often involves linking a trifluoromethyl-bearing phenyl group to another active heterocycle.[14] While not a direct benzoate, the synthetic strategies for creating the necessary trifluoromethyl-phenyl intermediates are highly relevant.
Insecticides
The trifluoromethyl group is particularly prevalent in insecticides, where it enhances neurotoxicity in target pests.[2] Many advanced insecticides, including diamides like broflanilide and pyrazoles like fipronil, feature a trifluoromethyl-substituted aromatic ring.[15] The synthesis of these molecules frequently relies on trifluorobenzoic acid or its derivatives as a starting point for building the core benzamide structure.[16]
Example Application: The insecticide flubeneteram is synthesized by coupling a trifluoromethyl phenol moiety with another fragment.[15] The precursor for the trifluoromethyl phenol can be derived from a corresponding trifluorobenzoic acid through functional group transformations.
Fungicides
In fungicide development, trifluorobenzoate derivatives are used to create molecules that effectively disrupt fungal cell processes. The combination of a trifluoromethyl-bearing aromatic ring with a toxophoric group, such as a 1,2,4-triazole, is a proven strategy for creating potent, broad-spectrum fungicides.[17][18][19] The mode of action for many of these fungicides involves the inhibition of sterol biosynthesis, a critical pathway for maintaining fungal cell membrane integrity.[19][20]
Example Application: The fungicide fluopimomide is synthesized by coupling a trifluoromethyl pyridine fragment with a tetrafluorobenzoic acid.[15] This highlights the direct use of a polyfluorinated benzoic acid derivative to construct a modern fungicidal agent.
| Agrochemical Class | Representative Examples (or related structures) | Role of Trifluorobenzoate Moiety |
| Herbicides | Nicosulfuron, Flazasulfuron[21], Triflumezopyrim[15] | Provides metabolic stability and potent inhibition of key plant enzymes like ALS or PPO. |
| Insecticides | Broflanilide[15], Flubeneteram[15], Chlorfenapyr[22] | Forms the core of benzamide insecticides; enhances binding to insect GABA receptors or disrupts mitochondrial function. |
| Fungicides | Fluopimomide[15], Pydiflumetofen[15], Tebuconazole[23] | Key structural component that, when combined with a triazole or other toxophore, inhibits fungal sterol biosynthesis. |
Detailed Synthetic Protocols
The following protocols are designed to be self-validating, providing researchers with a robust framework for the synthesis and purification of agrochemical intermediates and final products derived from trifluorobenzoates.
Protocol 1: Synthesis of 3-(Trifluoromethyl)benzoyl Chloride
Objective: To activate 3-(trifluoromethyl)benzoic acid for subsequent coupling reactions. This acid chloride is a highly versatile intermediate.
Rationale: Conversion of the carboxylic acid to the more reactive acid chloride facilitates nucleophilic acyl substitution reactions, such as amide or ester formation, which are often sluggish with the free acid. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation; the byproducts (SO₂ and HCl) are gases, which simplifies purification.
Materials:
-
3-(Trifluoromethyl)benzoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Rotary evaporator, heating mantle, condenser, nitrogen inlet
Procedure:
-
Setup: Assemble a round-bottom flask with a reflux condenser under a nitrogen atmosphere. Ensure all glassware is oven-dried to prevent hydrolysis of the acid chloride.
-
Reaction: To the flask, add 3-(trifluoromethyl)benzoic acid (1.0 eq). Add anhydrous toluene to create a slurry (approx. 2 M concentration).
-
Reagent Addition: Add thionyl chloride (1.5 eq) dropwise at room temperature. Add one drop of DMF as a catalyst.
-
Heating: Gently heat the reaction mixture to reflux (approx. 80-90°C) for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Workup: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude 3-(trifluoromethyl)benzoyl chloride is often of sufficient purity to be used directly in the next step. If necessary, it can be purified by vacuum distillation.
-
Validation: Confirm product formation using ¹H NMR and IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acid chloride at a higher wavenumber).
Protocol 2: Amide Coupling for Benzamide Synthesis
Objective: To synthesize a model N-aryl-3-(trifluoromethyl)benzamide, a common scaffold in modern insecticides.[15]
Rationale: This protocol demonstrates a standard Schotten-Baumann reaction condition for amide bond formation. An aqueous base (NaOH) is used to neutralize the HCl byproduct generated during the reaction, driving it to completion. The choice of a biphasic system (e.g., dichloromethane/water) allows for easy separation of the organic product from inorganic salts.
Caption: Workflow for a typical Schotten-Baumann amide coupling.
Materials:
-
3-(Trifluoromethyl)benzoyl chloride (1.0 eq, from Protocol 1)
-
A substituted aniline (e.g., 4-chloroaniline, 1.0 eq)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH) solution (10% w/v)
-
Magnesium sulfate (MgSO₄, anhydrous)
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the substituted aniline (1.0 eq) in DCM in an Erlenmeyer flask.
-
Base Addition: Add an equal volume of 10% aqueous NaOH solution. Cool the biphasic mixture in an ice bath.
-
Acylation: Dissolve the 3-(trifluoromethyl)benzoyl chloride (1.0 eq) in a small amount of DCM. Add this solution dropwise to the vigorously stirring aniline mixture over 15-20 minutes.
-
Reaction: Allow the reaction to stir at room temperature for 1-2 hours after the addition is complete. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting materials.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer once more with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the pure N-aryl-3-(trifluoromethyl)benzamide.
-
Validation: Characterize the final product by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 11. researchgate.net [researchgate.net]
- 12. EP0305529A1 - Trifluoromethanesulfonamide derivatives, process for their preparation, and herbicides containing same - Google Patents [patents.google.com]
- 13. WO1988006155A1 - Trifluoromethanesulfonamide derivatives, process for their preparation, and herbicides containing same - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
- 15. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 16. researchgate.net [researchgate.net]
- 17. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Redirecting [linkinghub.elsevier.com]
- 19. Synthesis of benzothiazole-appended bis-triazole-based structural isomers with promising antifungal activity against Rhizoctonia solani - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 2,4,6-trifluorobenzoate
Welcome to the technical support center for the synthesis of Methyl 2,4,6-trifluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during this specific esterification. The presence of two ortho-fluorine substituents on the benzoic acid ring introduces significant steric hindrance, which can complicate standard esterification procedures. This document provides in-depth troubleshooting advice, optimized protocols, and a comparative analysis of common synthetic methods to ensure you can achieve high yields and purity in your experiments.
Frequently Asked Questions (FAQs): Choosing Your Synthetic Route
The first step in any successful synthesis is selecting the appropriate methodology based on your specific laboratory constraints, including scale, safety protocols, and available reagents.
Question: I need to synthesize this compound. Which method should I choose?
Answer: The optimal method depends on your experimental goals. Here is a decision-making framework to guide your choice.
Caption: Decision tree for selecting a synthesis method.
-
For Robustness and Scalability (Recommended): The acyl chloride route using thionyl chloride (SOCl₂) or oxalyl chloride is the most reliable method. It bypasses the equilibrium limitations of Fischer esterification and effectively overcomes the steric hindrance of the starting material. This is the preferred method for multi-gram scales and consistent, high yields.
-
For Simplicity and Readily Available Reagents: A carefully optimized Fischer-Speier Esterification can be effective. However, due to the sterically hindered nature of 2,4,6-trifluorobenzoic acid, this reaction is slow and requires forcing conditions (e.g., a large excess of methanol, strong acid catalyst, and elevated temperatures) to drive the equilibrium towards the product.[1][2]
-
For Small-Scale, High-Yield Synthesis Under Mild Conditions: The Mitsunobu reaction offers an alternative with high yields.[3][4] However, it uses stoichiometric amounts of triphenylphosphine and an azodicarboxylate (like DEAD or DIAD), leading to byproducts (triphenylphosphine oxide) that can complicate purification.[5]
-
For Rapid, Near-Quantitative Methylation (Use with Extreme Caution): Reagents like diazomethane or its safer alternative, (trimethylsilyl)diazomethane , react quickly with carboxylic acids to produce methyl esters in excellent yields.[6][7] However, diazomethane is highly toxic and explosive, requiring specialized equipment and handling procedures.[8][9]
Troubleshooting Guide 1: The Acyl Chloride (SOCl₂) Route
This is the most recommended method for its reliability and scalability. The process involves two key steps: 1) conversion of the carboxylic acid to a highly reactive acyl chloride, and 2) reaction of the acyl chloride with methanol.
Caption: Reaction mechanism for the SOCl₂ route.
Question: My reaction to form the acyl chloride is sluggish or incomplete. How can I fix this?
Answer:
-
Causality: The reaction of thionyl chloride with a carboxylic acid proceeds via a nucleophilic attack of the carbonyl oxygen onto the sulfur atom.[10] Incomplete reaction is often due to moisture contamination or insufficient activation.
-
Solution:
-
Ensure Anhydrous Conditions: Thionyl chloride reacts violently with water. Ensure your glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Your starting 2,4,6-trifluorobenzoic acid should be thoroughly dried.
-
Use a Catalytic Amount of DMF: Add a few drops of N,N-dimethylformamide (DMF) to the reaction mixture. DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate, which is more reactive towards the carboxylic acid.[11]
-
Increase Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. Monitor the reaction for the evolution of SO₂ and HCl gas, which indicates the reaction is proceeding.
-
Question: The reaction mixture turned dark brown/black after adding thionyl chloride. Is this a problem?
Answer:
-
Causality: Dark coloration can indicate decomposition or side reactions, sometimes caused by impurities in the thionyl chloride or starting material. Commercial thionyl chloride can contain impurities that degrade over time.
-
Solution:
-
Use Fresh or Distilled Thionyl Chloride: For best results, use a freshly opened bottle of SOCl₂ or distill it before use.
-
Control the Addition Rate: Add the thionyl chloride dropwise to the carboxylic acid solution at a controlled temperature (e.g., 0 °C to room temperature) to manage the initial exotherm.
-
Check Starting Material Purity: Impurities in the 2,4,6-trifluorobenzoic acid could be the source of the discoloration.[12]
-
Question: I'm having difficulty removing byproducts during the work-up of the final ester.
Answer:
-
Causality: The primary byproducts are excess methanol, HCl, and any remaining traces of sulfur-containing compounds. The ester product is organic-soluble.
-
Solution:
-
Quench Carefully: After the reaction is complete, remove the excess thionyl chloride under reduced pressure. Then, slowly and carefully add the reaction mixture to ice-cold water or a saturated sodium bicarbonate solution to neutralize the acidic byproducts.
-
Aqueous Washes: Perform a standard liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate (NaHCO₃) solution to remove any remaining acid.
-
Water to remove any salts.
-
Brine (saturated NaCl solution) to aid in drying.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can then be further purified by distillation or chromatography if necessary.
-
Troubleshooting Guide 2: Fischer-Speier Esterification
This method involves heating the carboxylic acid in a large excess of methanol with a strong acid catalyst, typically sulfuric acid (H₂SO₄).[13]
Question: My Fischer esterification yield is very low, even after prolonged heating.
Answer:
-
Causality: Fischer esterification is an equilibrium-controlled process.[2][14] The steric hindrance from the ortho-fluorines significantly slows down both the forward and reverse reactions, making it difficult to reach equilibrium and achieve a high conversion.
-
Solution: The key is to aggressively shift the equilibrium to the product side according to Le Chatelier's Principle.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. studylib.net [studylib.net]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane [jove.com]
- 7. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 8. Carboxylic Acids to Methylesters: Alkylation using Diazomethane [moodle.tau.ac.il]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 11. echemi.com [echemi.com]
- 12. WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid - Google Patents [patents.google.com]
- 13. Fischer Esterification [organic-chemistry.org]
- 14. personal.tcu.edu [personal.tcu.edu]
Technical Support Center: Purification of Methyl 2,4,6-trifluorobenzoate
Welcome to the technical support center for the purification of Methyl 2,4,6-trifluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the purification of this important chemical intermediate. Our goal is to equip you with the knowledge to confidently purify this compound to the high degree of purity required for your research and development endeavors.
Introduction: The Importance of Purity
This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and potentially introduce toxic byproducts. This guide will walk you through the common impurities and provide detailed protocols for their removal.
Understanding Potential Impurities
The purity of your final product is directly influenced by the impurities present in your starting materials and those generated during the synthesis. The most common method for synthesizing this compound is the Fischer esterification of 2,4,6-trifluorobenzoic acid with methanol, using an acid catalyst such as sulfuric acid.
Common Impurities:
-
Unreacted 2,4,6-trifluorobenzoic acid: Due to the equilibrium nature of Fischer esterification, some starting acid will likely remain.
-
Incompletely fluorinated methyl benzoates: If the starting 2,4,6-trifluorobenzoic acid is not pure, impurities such as methyl 2,4-difluorobenzoate or methyl 2,6-difluorobenzoate may be present.[1]
-
Sulfuric acid (catalyst): The acid catalyst must be completely removed during the workup.
-
Water: A byproduct of the esterification reaction.
-
Methanol: Excess reactant.
-
Hydrolysis product (2,4,6-trifluorobenzoic acid): The ester can hydrolyze back to the carboxylic acid if exposed to acidic or basic conditions, especially at elevated temperatures.
Purification Strategy Workflow
The purification of this compound typically involves a multi-step approach to remove the various types of impurities. The general workflow is as follows:
Caption: General purification workflow for this compound.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield after aqueous workup | - Incomplete extraction of the ester into the organic phase. - Hydrolysis of the ester during a basic wash (if a strong base is used).[2] - Emulsion formation during extraction. | - Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). - Use a weak base like sodium bicarbonate for neutralization instead of strong bases like NaOH or KOH.[3] - To break emulsions, add brine (saturated NaCl solution) or allow the mixture to stand. |
| Product "oils out" during recrystallization | - The boiling point of the solvent is higher than the melting point of the compound. - The solution is cooled too rapidly. | - Choose a solvent with a lower boiling point. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help. |
| Poor separation in column chromatography | - Inappropriate solvent system (eluent). - Column overloading. - Strong interaction of the compound with the stationary phase. | - Optimize the eluent system using thin-layer chromatography (TLC) first. A good starting point for aromatic esters is a hexane/ethyl acetate mixture. - Use an appropriate ratio of silica gel to crude product (typically 30:1 to 100:1 by weight). - If tailing is observed, consider adding a small amount of a modifier to the eluent or using a different stationary phase (e.g., alumina). |
| Product decomposes during distillation | - The compound is not stable at its atmospheric boiling point. | - Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point. |
| Presence of starting acid in the final product | - Incomplete neutralization during the aqueous workup. | - Ensure the aqueous wash with sodium bicarbonate is thorough. Test the pH of the aqueous layer to confirm it is basic. |
Frequently Asked Questions (FAQs)
Q1: What is the best method to remove the unreacted 2,4,6-trifluorobenzoic acid?
A1: The most effective way to remove the unreacted carboxylic acid is through an aqueous workup using a mild base.[3] After the reaction, the mixture should be diluted with an organic solvent (like ethyl acetate) and washed with a saturated solution of sodium bicarbonate. The basic bicarbonate solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer, while the neutral ester remains in the organic layer.
Q2: How do I choose the right solvent for recrystallization?
A2: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[4] For aromatic esters, common solvent systems to screen include heptane/ethyl acetate, methanol/water, and acetone/water.[5] It is recommended to perform small-scale solubility tests with your crude product to identify the optimal solvent or solvent pair.
Q3: My compound is a liquid at room temperature. Can I still use recrystallization?
A3: If your compound is a low-melting solid or an oil, traditional recrystallization may not be feasible. In such cases, fractional vacuum distillation is the preferred method of purification, provided the compound is thermally stable.
Q4: What analytical techniques are best for assessing the purity of the final product?
A4: A combination of techniques is recommended for a comprehensive purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating the main compound from non-volatile impurities and isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine absolute purity.
Detailed Experimental Protocols
Protocol 1: Aqueous Workup for Crude this compound
This protocol is designed to remove the acid catalyst and unreacted 2,4,6-trifluorobenzoic acid from the crude reaction mixture after Fischer esterification.
-
Cooling and Dilution:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with 3-5 volumes of ethyl acetate.
-
-
Neutralization:
-
Transfer the diluted mixture to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. Add the bicarbonate solution slowly to control the effervescence from the neutralization of the acid.
-
Continue washing until no more gas evolves. Check the pH of the aqueous layer with pH paper to ensure it is basic (pH > 8).
-
Separate the aqueous layer.
-
-
Washing:
-
Wash the organic layer with water, followed by a wash with brine (saturated NaCl solution) to aid in the removal of water.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude, neutralized ester.
-
Protocol 2: Purification by Fractional Vacuum Distillation
This method is suitable for purifying liquid this compound.
-
Apparatus Setup:
-
Set up a fractional distillation apparatus equipped with a vacuum adapter. Ensure all glassware joints are properly sealed with vacuum grease.
-
Use a short fractionating column (e.g., a Vigreux column) for efficient separation.
-
-
Distillation:
-
Place the crude ester in the distillation flask with a few boiling chips or a magnetic stir bar.
-
Gradually apply vacuum and begin heating the flask gently.
-
Collect the fractions that distill at a constant temperature. The boiling point of this compound will be significantly lower under vacuum than at atmospheric pressure.
-
Monitor the purity of the fractions by TLC or GC.
-
-
Collection:
-
Combine the pure fractions.
-
Protocol 3: Purification by Recrystallization
This protocol is for solid samples of this compound.
-
Dissolution:
-
In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of a suitable hot recrystallization solvent (or solvent pair).[4]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals thoroughly, preferably under vacuum.
-
Purity Assessment Workflow
Caption: Decision-making workflow for purity assessment.
References
- 1. WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid - Google Patents [patents.google.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. fishersci.com [fishersci.com]
Technical Support Center: Synthesis of Methyl 2,4,6-trifluorobenzoate
Welcome to the technical support center for the synthesis of Methyl 2,4,6-trifluorobenzoate. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of this important fluorinated building block. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower you in your experimental work.
I. Understanding the Synthesis: The Halex Reaction
The industrial synthesis of this compound typically employs a nucleophilic aromatic substitution (SNAr) reaction known as the Halex process.[1][2][3] This reaction involves the displacement of chloride ions from a polychlorinated aromatic precursor with fluoride ions. A common starting material is 2,4,6-trichlorobenzoyl chloride, which is first esterified to Methyl 2,4,6-trichlorobenzoate, followed by halogen exchange with a fluoride source like potassium fluoride (KF).[4] The reaction is typically carried out at elevated temperatures in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1][5]
Due to the sequential nature of the halogen exchange and the harsh reaction conditions, several byproducts can form. Understanding these potential impurities is crucial for optimizing the reaction and purifying the final product.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
FAQ 1: My reaction seems to be incomplete, and I'm observing multiple products by GC-MS. What are these likely byproducts?
Answer: Incomplete fluorination is a common issue in Halex reactions. The substitution of chlorine with fluorine is a stepwise process. Therefore, the most probable byproducts are partially fluorinated intermediates.
-
Methyl 2-chloro-4,6-difluorobenzoate
-
Methyl 2,4-dichloro-6-fluorobenzoate
-
Methyl 2,6-dichloro-4-fluorobenzoate
-
Unreacted Methyl 2,4,6-trichlorobenzoate
Troubleshooting Steps:
-
Increase Reaction Time and/or Temperature: The rate of fluoride substitution decreases as more electron-withdrawing fluorine atoms are introduced onto the aromatic ring. Pushing the reaction to completion may require longer reaction times or higher temperatures. However, be mindful of potential decomposition of the solvent or product at excessively high temperatures.
-
Ensure Anhydrous Conditions: Potassium fluoride is hygroscopic.[6] Any moisture will reduce the nucleophilicity of the fluoride ion and can lead to side reactions. Ensure your KF is thoroughly dried before use and the reaction is performed under an inert atmosphere.
-
Use a Phase-Transfer Catalyst: The solubility of KF in organic solvents can be limited. The addition of a phase-transfer catalyst, such as a crown ether (e.g., 18-crown-6) or a quaternary ammonium salt, can enhance the solubility and reactivity of the fluoride ion.[2][7]
FAQ 2: My final product is contaminated with an acidic impurity. What is it and how can I remove it?
Answer: The presence of an acidic impurity strongly suggests hydrolysis of either the starting material or the product.
-
2,4,6-Trichlorobenzoic acid: If your starting material is 2,4,6-trichlorobenzoyl chloride, it is highly reactive towards water. Incomplete esterification or exposure to moisture during the Halex reaction setup can lead to the formation of this acid.
-
2,4,6-Trifluorobenzoic acid: The final product, this compound, can undergo hydrolysis to the corresponding carboxylic acid, particularly during aqueous workup if the pH is not carefully controlled.
Troubleshooting and Purification:
-
Workup Procedure: During the workup, a wash with a mild base, such as a saturated sodium bicarbonate solution, will extract the acidic byproducts into the aqueous layer. Be cautious not to use a strong base for extended periods, as this can promote the hydrolysis of your desired ester product.
-
Prevention: Ensure all reagents and solvents are anhydrous. If starting from the acyl chloride, ensure the initial esterification step goes to completion.
FAQ 3: I'm observing an unknown peak in my 1H NMR spectrum around 3.7 ppm, but it's not my desired methyl ester peak. What could it be?
Answer: While your desired product has a methyl ester peak, other methyl-containing species could be present.
-
Residual Methanol: If methanol was used for the esterification of 2,4,6-trichlorobenzoyl chloride, residual amounts might be carried through.
-
Dimethylformamide (DMF): If DMF is your solvent, you will see its characteristic signals in the 1H NMR spectrum (around 8.0, 2.9, and 2.7 ppm).[8][9][10][11] While not at 3.7 ppm, it's a common impurity to be aware of.
-
Byproducts from Solvent Degradation: At high temperatures, DMF can decompose to dimethylamine and carbon monoxide. Dimethylamine could potentially react with the acyl chloride starting material.
Troubleshooting:
-
Purification: A thorough aqueous workup should remove methanol and DMF. For trace amounts, purification by column chromatography or distillation is effective.
-
Solvent Choice: Consider using a more stable solvent like sulfolane if solvent degradation is suspected.[1]
III. Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on typical Halex reaction conditions. Disclaimer: This is a generalized procedure and should be adapted and optimized for your specific laboratory conditions. Always perform a thorough safety assessment before conducting any chemical reaction.
Step 1: Esterification of 2,4,6-Trichlorobenzoyl Chloride
-
To a stirred solution of 2,4,6-trichlorobenzoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM, 5 mL/g of acyl chloride) at 0 °C under an inert atmosphere, add anhydrous methanol (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC or GC-MS to ensure complete conversion.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 2,4,6-trichlorobenzoate.
Step 2: Halogen Exchange (Halex) Reaction
-
In a flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous potassium fluoride (4.0 eq) and anhydrous dimethylformamide (DMF, 10 mL/g of ester).
-
Add the Methyl 2,4,6-trichlorobenzoate (1.0 eq) from Step 1 to the flask.
-
Heat the reaction mixture to 150-160 °C and maintain for 12-24 hours.
-
Monitor the progress of the reaction by GC-MS, checking for the disappearance of the starting material and partially fluorinated intermediates.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
IV. Visualizing the Reaction and Byproducts
The following diagram illustrates the synthetic pathway from 2,4,6-trichlorobenzoyl chloride to this compound, highlighting the formation of key byproducts.
Caption: Synthesis pathway and common byproducts.
V. Summary of Potential Impurities
| Impurity | Source | Identification Method | Mitigation Strategy |
| Methyl 2-chloro-4,6-difluorobenzoate | Incomplete fluorination | GC-MS, 19F NMR | Increase reaction time/temperature, use phase-transfer catalyst |
| Methyl 2,4-dichloro-6-fluorobenzoate | Incomplete fluorination | GC-MS, 19F NMR | Increase reaction time/temperature, use phase-transfer catalyst |
| 2,4,6-Trichlorobenzoic acid | Hydrolysis of starting material | GC-MS (after derivatization), 1H NMR | Use anhydrous reagents, basic wash during workup |
| 2,4,6-Trifluorobenzoic acid | Hydrolysis of product | GC-MS (after derivatization), 1H NMR | Careful pH control during workup, basic wash |
| Residual DMF/Methanol | Solvents | 1H NMR | Thorough workup, distillation |
VI. References
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023, November 29). Halex process. Retrieved from --INVALID-LINK--
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities. Retrieved from --INVALID-LINK--
-
Kotammagari, T. K. (2014). 2,4,6-Trichlorobenzoyl Chloride (Yamaguchi Reagent). Synlett, 25(09), 1335–1336. --INVALID-LINK--
-
Wikipedia. (2023, July 19). 2,4,6-Trichlorobenzoyl chloride. Retrieved from --INVALID-LINK--
-
Campos, P. J., et al. (2020). Potassium Fluoride Activation for the Nucleophilic Fluorination Reaction Using 18-crown-6, [2.2.2]-Cryptand, Pentaethylene Glycol and Comparison with the New Hydro-crown Scaffold: A Theoretical Analysis. ChemistrySelect, 5(29), 8933-8941. --INVALID-LINK--
-
ACS Green Chemistry Institute. (n.d.). Halex Reaction. Retrieved from --INVALID-LINK--
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515. --INVALID-LINK--
-
Tadayon, S., et al. (2021). Recent Developments in Nucleophilic Fluorination with Potassium Fluoride (KF): A Review. Advanced Synthesis & Catalysis, 363(15), 3714-3736. --INVALID-LINK--
-
Gaylord Chemical Company. (n.d.). Halex Comparative Reaction. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023, October 27). Potassium fluoride. Retrieved from --INVALID-LINK--
-
Alfa Chemistry. (n.d.). NMR Chemical Shifts of Impurities: A Comprehensive Reference Guide. Retrieved from --INVALID-LINK--
-
European Patent Office. (2010). Process for the synthesis of organic compounds (EP 2266961 B1). Retrieved from --INVALID-LINK--
-
Gaylord Chemical Company. (n.d.). Halex Reaction. Retrieved from --INVALID-LINK--
-
Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from --INVALID-LINK--
-
Oakwood Chemical. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN105622398A - Synthetic process of 2,4,6-trimethyl benzoic acid. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN101429117A - Process for producing 2, 4, 6-trichlorobenzoic acid. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN106349083A - Preparation method of 2,4,6-trifluorobenzylamine. Retrieved from --INVALID-LINK--
-
Quora. (n.d.). What happens to fluorine and potassium when they react? Retrieved from --INVALID-LINK--
-
Chem-Impex. (n.d.). 2,4,6-Trichlorobenzoyl chloride. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). Automated Sample Preparation Followed by Sensitive Analysis by GC-MS/MS for Environmental Contaminants in Surface Waters. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023, November 29). Yamaguchi esterification. Retrieved from --INVALID-LINK--
-
Buchwald, S. L., & Hartwig, J. F. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling of Aryl Chlorides with Amines and Anilines. Journal of the American Chemical Society, 130(23), 7512–7513. --INVALID-LINK--
-
PubChem. (n.d.). Potassium Fluoride. Retrieved from --INVALID-LINK--
-
Knochel, P., & Yamada, S. (2010). Large-Scale Preparation of Aromatic Fluorides via Electrophilic Fluorination with Functionalized Aryl- or Heteroarylmagnesium Reagents. Synthesis, 2010(15), 2490–2494. --INVALID-LINK--
-
TCI Chemicals. (n.d.). Fluorination Reagents, Fluorinated Building Blocks. Retrieved from --INVALID-LINK--
-
Li, Y., et al. (2022). Numerical Simulation and Process Enhancement of the Hydrolysis of 2-Chlorobenzal Chloride. Processes, 10(7), 1358. --INVALID-LINK--
-
Pitts, C. R., et al. (2018). Oxidative Fluorination of Heteroatoms Enabled by Trichloroisocyanuric Acid and Potassium Fluoride. Angewandte Chemie International Edition, 57(42), 13865–13869. --INVALID-LINK--
-
Oakwood Chemical. (n.d.). 2,4,6-Trichlorobenzoyl chloride. Retrieved from --INVALID-LINK--
-
Zampolli, J., et al. (2022). An Efficient Solid-Phase Microextraction–Gas Chromatography–Mass Spectrometry Method for the Analysis of Methyl Farnesoate Released in Growth Medium by Daphnia pulex. International Journal of Molecular Sciences, 23(24), 15598. --INVALID-LINK--
-
Helling, B. R., & Wallace, S. (2017). Novel Sample Preparation and GC–MS/MS Analysis of Triclosan and Methyl Triclosan in Biosolids. LCGC North America, 35(11), 820-827.
References
- 1. Halex process - Wikipedia [en.wikipedia.org]
- 2. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 3. gchemglobal.com [gchemglobal.com]
- 4. Potassium fluoride - Wikipedia [en.wikipedia.org]
- 5. gchemglobal.com [gchemglobal.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. carlroth.com [carlroth.com]
Technical Support Center: Scale-Up of Methyl 2,4,6-trifluorobenzoate Production
Welcome to the Technical Support Center for the production of Methyl 2,4,6-trifluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the scale-up of this important fluorinated intermediate. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure a safe, efficient, and scalable synthesis process.
Overview of Synthetic Strategy and Scale-Up Considerations
This compound is typically synthesized via the Fischer-Speier esterification of 2,4,6-trifluorobenzoic acid with methanol, catalyzed by a strong acid. While this reaction is straightforward at the lab scale, its scale-up presents several challenges primarily due to the steric hindrance imposed by the ortho-fluorine substituents and the exothermic nature of the reaction.[1][2]
The fluorine atoms on the benzene ring are strongly electron-withdrawing, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol.[3] However, the steric bulk of the ortho-fluorine atoms can hinder the approach of the nucleophile, potentially slowing down the reaction rate and requiring more forcing conditions to drive the reaction to completion.[4]
Effective management of the reaction exotherm is critical during scale-up to prevent thermal runaway.[5] Additionally, as an equilibrium process, strategies to shift the equilibrium towards the product, such as removing water as it is formed, are essential for achieving high yields.[2]
Troubleshooting Guide and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the scale-up of this compound synthesis in a question-and-answer format.
Reaction Kinetics and Conversion
Q1: My reaction is stalling, and I'm observing incomplete conversion of the 2,4,6-trifluorobenzoic acid. What are the likely causes and solutions?
A1: Incomplete conversion is a frequent challenge, often stemming from the equilibrium nature of the Fischer esterification and steric hindrance. Here’s a systematic approach to troubleshoot this issue:
-
Water Removal: The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials.[2]
-
Solution at Scale: While a Dean-Stark apparatus is common in the lab, at an industrial scale, azeotropic distillation with a suitable solvent like toluene or xylene is effective.[6][7] Alternatively, employing molecular sieves can be an option, though their compatibility with the acidic catalyst must be verified.[7]
-
-
Catalyst Deactivation or Insufficient Loading: The acid catalyst can be neutralized by impurities or be present in insufficient quantities for a larger batch.
-
Solution: Ensure the starting materials are anhydrous. A modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can enhance the reaction rate. Common catalysts include sulfuric acid and p-toluenesulfonic acid.[1]
-
-
Insufficient Reaction Time or Temperature: Due to steric hindrance from the ortho-fluorine atoms, longer reaction times or higher temperatures may be necessary to achieve complete conversion.[4]
-
Solution: Monitor the reaction progress by GC or HPLC. If the reaction plateaus, consider extending the reflux time. A moderate increase in temperature can also be beneficial, but this must be balanced against the risk of side reactions.
-
-
Mixing Efficiency: In larger reactors, inefficient mixing can lead to localized concentration gradients and temperature differences, hindering the overall reaction rate.
-
Solution: Ensure the agitation speed and impeller design are appropriate for the reactor volume to maintain a homogeneous mixture.
-
Q2: I'm noticing a decrease in yield as I increase the batch size. Why is this happening?
A2: A drop in yield upon scale-up often points to issues with heat and mass transfer.
-
Heat Management: Fischer esterification is an exothermic process.[5] Poor heat dissipation in a large reactor can lead to localized hotspots, promoting side reactions and degradation of the product or starting materials.
-
Solution: Implement robust temperature control using reactor jackets and internal cooling coils. A slower addition of the catalyst or one of the reactants can also help manage the initial exotherm.
-
-
Equilibrium Shift: As mentioned in Q1, inefficient water removal at a larger scale will negatively impact the equilibrium position and, consequently, the yield.
-
Solution: Optimize the azeotropic distillation process for the larger volume. Ensure the condenser has sufficient capacity to handle the increased vapor load.
-
Product Purity and Byproducts
Q3: What are the common impurities I should expect, and how can I minimize their formation?
A3: Common impurities include unreacted starting materials, byproducts from the catalyst, and potential side-reaction products.
-
Unreacted 2,4,6-trifluorobenzoic acid: This is the most common impurity, resulting from incomplete conversion.
-
Minimization: Employ the strategies outlined in Q1 to drive the reaction to completion.
-
-
Sulfonated Byproducts: If using sulfuric acid as a catalyst at elevated temperatures, there is a risk of aromatic sulfonation, although the electron-withdrawing nature of the fluorine atoms makes the ring less susceptible.
-
Minimization: Use the minimum effective amount of sulfuric acid and avoid excessive temperatures. Consider using a non-sulfonating acid catalyst like p-toluenesulfonic acid.
-
-
Ether Formation: At high temperatures and in the presence of a strong acid catalyst, methanol can dehydrate to form dimethyl ether.
-
Minimization: Maintain the reaction temperature at the reflux point of methanol or the azeotropic mixture and avoid overheating.
-
Q4: My final product has a persistent acidic impurity even after work-up. How can I effectively purify it?
A4: The primary acidic impurity is likely unreacted 2,4,6-trifluorobenzoic acid.
-
Aqueous Work-up: A standard work-up procedure involves washing the organic layer with an aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate, to neutralize and remove the unreacted acid.
-
Troubleshooting: Emulsion formation can be an issue during the basic wash. Using a saturated sodium chloride solution (brine) in the final wash can help break emulsions.
-
-
Recrystallization: If the product is a solid at room temperature or can be solidified, recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) can be a highly effective purification method.
-
Distillation: this compound is a liquid at room temperature, making fractional distillation under reduced pressure a viable option for purification, especially at a larger scale. This can effectively separate the product from less volatile impurities like the starting acid and catalyst residues.
Safety and Handling
Q5: What are the key safety considerations when scaling up this process?
A5: Safety is paramount. Key considerations include:
-
Handling of 2,4,6-trifluorobenzoic Acid: This compound is an irritant to the skin, eyes, and respiratory system. Always handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handling of Acid Catalysts: Strong acids like sulfuric acid are highly corrosive. Use appropriate PPE and have an acid spill kit readily available.
-
Exotherm Management: As discussed, the potential for a thermal runaway is a significant risk during scale-up. Ensure the reactor is equipped with adequate cooling and a quench system in case of an emergency.
-
Flammable Solvents: Methanol and any azeotropic solvents (e.g., toluene) are flammable. Ensure all equipment is properly grounded and that there are no ignition sources in the vicinity.
Experimental Protocols
Lab-Scale Synthesis (Illustrative)
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add 2,4,6-trifluorobenzoic acid (50 g, 0.284 mol), methanol (200 mL), and toluene (100 mL).
-
Add concentrated sulfuric acid (2.8 g, 0.028 mol) dropwise with stirring.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and finally with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield this compound.
Pilot-Scale Synthesis Considerations
-
Reactor: A glass-lined or stainless steel reactor with appropriate agitation and temperature control is recommended.
-
Reagent Addition: For larger batches, consider adding the sulfuric acid catalyst subsurface and at a controlled rate to manage the initial exotherm.
-
Water Removal: Ensure the azeotropic distillation setup is appropriately sized for the batch volume.
-
Work-up: The aqueous washes should be performed with careful monitoring to avoid emulsions. A settling tank may be beneficial for phase separation.
-
Purification: Fractional distillation under vacuum is the most common method for large-scale purification.
Analytical Methods
| Technique | Purpose | Typical Observations |
| GC-MS | Reaction monitoring, impurity profiling | Separation of starting material, product, and potential byproducts. Mass spectrometry provides structural information for impurity identification.[8][9] |
| HPLC | Reaction monitoring, purity assessment | Quantitative analysis of the disappearance of the starting material and the appearance of the product. |
| ¹H NMR | Structural confirmation | A singlet for the methyl ester protons (~3.9 ppm) and multiplets for the aromatic protons. |
| ¹⁹F NMR | Structural confirmation, impurity detection | Distinct signals for the three fluorine atoms on the aromatic ring, which can be sensitive to the presence of related fluorinated impurities.[10] |
| FT-IR | Functional group analysis | Presence of a strong C=O stretch for the ester (~1730 cm⁻¹) and disappearance of the broad O-H stretch of the carboxylic acid. |
Visualizations
Fischer-Speier Esterification Mechanism
Caption: Mechanism of the acid-catalyzed Fischer-Speier esterification.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield in the scale-up process.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Ortho effect - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. Sciencemadness Discussion Board - Dean Stark without Dean Stark.... almost quantitative - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 10. rsc.org [rsc.org]
side reactions of Methyl 2,4,6-trifluorobenzoate in nucleophilic substitution
Welcome to the technical support guide for Methyl 2,4,6-trifluorobenzoate. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in nucleophilic aromatic substitution (SNAr) reactions. Our goal is to provide you with field-proven insights and troubleshooting strategies to help you navigate the complexities of its reactivity, particularly in managing and mitigating common side reactions.
Introduction: Understanding the Reactivity of this compound
This compound is a highly valuable building block in organic synthesis. The benzene ring is strongly activated towards nucleophilic attack due to the cumulative electron-withdrawing effects of three fluorine atoms and a methyl ester group.[1][2][3] This activation facilitates SNAr reactions, where a nucleophile displaces a fluoride ion.
The substitution pattern is governed by the electronic properties of the ring. The fluorine atom at the C4 position (para to the ester) is the most activated and typically the first to be substituted. This is because the negative charge of the intermediate (the Meisenheimer complex) can be effectively delocalized onto the oxygen atoms of the ester group through resonance.[4][5] The C2 and C6 positions (ortho to the ester) are also activated, but generally less so than C4. Despite this inherent selectivity, controlling the reaction to achieve high yields of the desired monosubstituted product can be challenging. A range of side reactions can occur, leading to complex product mixtures and reduced yields.
This guide provides a structured approach to identifying, understanding, and solving these challenges.
Frequently Asked Questions (FAQs)
Q1: I'm observing multiple products in my reaction. What are the likely side products?
A: The most common side products are:
-
Di- and Tri-substituted Products: If the reaction conditions are too harsh (high temperature, long reaction time) or if an excess of the nucleophile is used, you can get substitution at the C2 and/or C6 positions in addition to the desired C4 substitution.
-
Hydrolysis Product: The methyl ester can be hydrolyzed to the corresponding carboxylic acid (2,4,6-trifluorobenzoic acid or its substituted derivatives) if water is present, especially under basic conditions.[6]
-
Products from Reaction with Solvent: Highly reactive nucleophiles can sometimes react with solvents like DMF or DMSO, especially at elevated temperatures, leading to unexpected byproducts.
Q2: Which fluorine is the most reactive and why?
A: The fluorine at the C4 position (para to the ester) is the most reactive. The SNAr mechanism proceeds through a negatively charged intermediate called a Meisenheimer complex.[5] When the nucleophile attacks the C4 position, the resulting negative charge can be delocalized across the aromatic ring and, crucially, onto the carbonyl oxygen of the ester group. This resonance stabilization is not possible when attack occurs at the C2 or C6 positions, making the transition state for C4 attack lower in energy and thus kinetically favored.
Q3: Can the methyl ester group be cleaved during the reaction?
A: Yes. The ester is susceptible to hydrolysis, particularly under basic conditions which are common for SNAr reactions.[6] The use of strong bases like NaOH or KOH, especially in the presence of water, can readily cleave the ester to form the carboxylate salt. Even weaker bases like potassium carbonate can cause hydrolysis if water is present and the reaction is heated for an extended period.
Q4: My reaction is very slow or isn't working at all. What are the common causes?
A: Several factors could be at play:
-
Insufficiently Nucleophilic Reagent: The nucleophile may not be strong enough to attack the aromatic ring.
-
Poor Solvent Choice: Protic solvents (e.g., ethanol, water) can solvate and deactivate the nucleophile, slowing the reaction. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred.[7][8]
-
Inappropriate Base: If your nucleophile is neutral (e.g., an amine or alcohol), a base is required to deprotonate it and increase its nucleophilicity. The base must be strong enough for this purpose but should not introduce competing side reactions.
-
Low Temperature: SNAr reactions, while often facile with this substrate, may still require heating to proceed at a reasonable rate.
Troubleshooting Guide: A Deep Dive into Side Reactions
This section provides a problem-oriented approach to troubleshooting your experiments.
Problem 1: Formation of Di- or Tri-substituted Products
Symptoms:
-
TLC analysis shows multiple spots with lower Rf values than the desired monosubstituted product.
-
LC-MS or GC-MS analysis reveals peaks corresponding to the addition of two or three nucleophile units.
Causality: The product of the initial C4-substitution is still an electron-deficient aromatic ring, albeit less so than the starting material. The remaining fluorine atoms at C2 and C6 can undergo a second or even third substitution, especially if the reaction is driven too hard.
Solutions & Protocols:
| Mitigation Strategy | Detailed Protocol & Explanation |
| Control Stoichiometry | Protocol: Carefully measure and add the nucleophile, using no more than 1.0-1.1 equivalents. For highly reactive nucleophiles, consider adding it slowly via a syringe pump over 30-60 minutes. Rationale: Limiting the amount of the nucleophile ensures it is the limiting reagent, reducing the statistical probability of a second substitution event occurring after the initial product is formed. |
| Lower Reaction Temperature | Protocol: Start the reaction at room temperature. If the rate is too slow, increase the temperature incrementally (e.g., to 40 °C, then 60 °C), monitoring the reaction progress closely. Rationale: The activation energy for the second substitution is often higher than the first. By using the minimum temperature required for the primary reaction, you can kinetically disfavor the follow-on reactions. |
| Monitor Reaction Time | Protocol: Set up the reaction and monitor its progress every 15-30 minutes using a suitable analytical technique (TLC, LC-MS, or GC). Quench the reaction as soon as the starting material is consumed and before significant amounts of di-substituted products appear. Rationale: Over-reaction is a common and avoidable issue. Diligent monitoring is crucial for achieving high selectivity. |
Problem 2: Hydrolysis of the Methyl Ester Group
Symptoms:
-
The isolated product has a different polarity than expected (e.g., it is soluble in aqueous base).
-
1H NMR spectrum is missing the characteristic methyl ester singlet (around 3.9 ppm).
-
Mass spectrometry shows a mass that is 14 Da (CH2) less than the expected product.
Causality: Saponification (base-mediated ester hydrolysis) is a competing reaction pathway. The hydroxide ions or even basic nucleophiles in the presence of trace water can attack the electrophilic carbonyl carbon of the ester. While this substrate is sterically hindered, hydrolysis is still a significant risk under basic and/or heated conditions.[6][9]
Solutions & Protocols:
| Mitigation Strategy | Detailed Protocol & Explanation |
| Use Anhydrous Conditions | Protocol: Dry all glassware in an oven ( >100 °C) before use. Use anhydrous solvents. If using a solid base like K2CO3 or Cs2CO3, consider drying it under vacuum with heating before use. Run the reaction under an inert atmosphere (N2 or Ar). Rationale: Removing water, the key reagent for hydrolysis, is the most direct way to prevent this side reaction. |
| Choose a Non-Nucleophilic Base | Protocol: If your nucleophile requires deprotonation, use a non-nucleophilic base. For alcohol nucleophiles, pre-forming the alkoxide with NaH in an anhydrous solvent like THF before adding the trifluorobenzoate is a classic strategy. For amines, a bulky, non-nucleophilic organic base like DBU or DIPEA can be effective. Rationale: Strong inorganic bases like NaOH or KOH are themselves potent nucleophiles and sources of water. Using a base that is sterically hindered or has low nucleophilicity minimizes direct attack on the ester carbonyl. |
| Protecting Group Strategy | Protocol: If hydrolysis is unavoidable, consider performing the SNAr reaction on the corresponding 2,4,6-trifluorobenzoic acid and then re-esterifying the product in a separate step under acidic conditions (e.g., Fischer esterification). Rationale: This two-step process decouples the base-sensitive ester from the SNAr reaction conditions, offering a more robust, albeit longer, synthetic route. |
Visualizing Reaction Pathways
To better understand the chemical transformations, the following diagrams illustrate the desired reaction and potential side reactions.
Caption: Primary and competing reaction pathways.
The following workflow provides a systematic approach to troubleshooting.
Caption: A systematic workflow for troubleshooting.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 5. m.youtube.com [m.youtube.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Optimizing Reactions with Methyl 2,4,6-trifluorobenzoate
References
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
- 8. rsc.org [rsc.org]
Technical Support Center: Optimization of Suzuki Coupling with Sterically Hindered Trifluorobenzoates
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of Suzuki-Miyaura cross-coupling reactions involving sterically hindered aryl trifluorobenzoates. As your Senior Application Scientist, my goal is to equip you with the expert insights and practical protocols necessary to overcome common challenges and achieve high-yield, reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries and concerns encountered when working with sterically hindered trifluorobenzoates in Suzuki coupling reactions.
Why is my Suzuki coupling with a sterically hindered aryl trifluorobenzoate giving a low yield?
Low yields in these demanding reactions are common and can typically be attributed to one or more of the following factors[1][2][3]:
-
Steric Hindrance: The bulky nature of your substrates can impede key steps in the catalytic cycle, namely the oxidative addition and the reductive elimination. This often leads to slow reaction rates and incomplete conversion.
-
Inefficient Catalyst System: Standard palladium catalysts and ligands, such as those with triphenylphosphine, are often not effective for sterically demanding couplings. Specialized, bulky, and electron-rich ligands are typically required to facilitate the reaction.
-
Suboptimal Base or Solvent: The choice of base and solvent is critical. An inappropriate base may not be strong enough to promote the crucial transmetalation step, while the wrong solvent can lead to poor solubility of reagents or catalyst deactivation.
-
Catalyst Deactivation: The presence of oxygen can lead to the oxidation of the active Pd(0) species and phosphine ligands, rendering the catalyst inactive. Ensuring a rigorously inert atmosphere is crucial.[4]
-
Side Reactions: Competing reactions such as protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling of the boronic acid can consume your starting materials and reduce the yield of the desired product.[4][5]
What are the most effective palladium catalysts and ligands for coupling sterically hindered trifluorobenzoates?
For sterically demanding Suzuki-Miyaura couplings, the choice of ligand is paramount. The ligand must be both sterically bulky to promote reductive elimination and sufficiently electron-donating to facilitate oxidative addition. Here are some highly effective ligand classes:
-
Biaryl Phosphine Ligands: These are often the go-to choice for challenging couplings. Ligands like SPhos, XPhos, and RuPhos are designed with bulky biaryl scaffolds that create a coordinatively unsaturated palladium center, promoting the desired catalytic activity.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and can form very stable palladium complexes. Their "flexible steric bulk" is highly effective for coupling sterically hindered substrates, often leading to excellent yields even with low catalyst loadings.[6]
-
Specialized Ligands for Extreme Steric Hindrance: For particularly challenging substrates, such as those leading to tetra-ortho-substituted biaryls, specialized ligands like BI-DIME and AntPhos have been developed and shown to be highly effective.[7][8][9] The unique structure of AntPhos, for instance, can help suppress side reactions like β-hydride elimination.[8]
How do I select the optimal base for my sterically hindered Suzuki coupling?
The base plays a crucial role in activating the boronic acid for transmetalation. For sterically hindered couplings, a carefully selected base is needed to ensure this step proceeds efficiently without promoting side reactions.
-
Strong, Non-Nucleophilic Bases: Strong bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective. They are strong enough to form the reactive boronate species without interfering with the catalyst or substrates.
-
Alkoxide Bases: In some cases, very strong bases like potassium tert-butoxide (t-BuOK) can be highly effective, particularly when paired with specific catalyst systems and non-aqueous solvents like dioxane.[6]
-
Fluoride Sources: For trifluoroborate salts, a base that also serves as a fluoride source, such as tetrabutylammonium fluoride (TBAF), can be beneficial.[10][11]
What is the best solvent system for this type of reaction?
The ideal solvent system will dissolve all reaction components and be compatible with the chosen catalyst and base.
-
Aprotic Polar Solvents: Solvents like 1,4-dioxane, tetrahydrofuran (THF), and toluene are commonly used. They offer good solubility for many organic substrates and are compatible with most catalyst systems.
-
Aqueous Mixtures: A mixture of an organic solvent with water (e.g., THF/water or dioxane/water) is often used, especially with inorganic bases like K₂CO₃ or K₃PO₄. The water helps to dissolve the base and facilitate the formation of the boronate. However, for substrates prone to protodeboronation, anhydrous conditions may be preferable.[4]
What are the typical reaction conditions (temperature, time, atmosphere)?
-
Temperature: Sterically hindered couplings often require elevated temperatures, typically in the range of 80-120 °C, to overcome the higher activation energies.[1]
-
Reaction Time: These reactions can be slower than less hindered couplings. Reaction times of 12-24 hours are not uncommon. It is advisable to monitor the reaction progress by TLC or GC/LC-MS.
-
Inert Atmosphere: It is absolutely critical to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation and deactivation of the palladium catalyst and phosphine ligands.[4] This involves using degassed solvents and properly purging the reaction vessel.
How can I minimize common side reactions like protodeboronation and homocoupling?
-
Protodeboronation: This is often promoted by water and strong bases. To minimize it, you can:
-
Use anhydrous conditions if possible.
-
Choose a milder base that is still effective for the coupling.
-
Use a more stable boronic acid derivative, such as a pinacol ester or an MIDA boronate, which slowly releases the boronic acid into the reaction mixture.[4]
-
-
Homocoupling: This can occur at high temperatures or if the reaction is too slow. To reduce homocoupling:
-
Use a highly active catalyst to ensure the cross-coupling reaction is faster than the homocoupling.
-
Optimize the reaction temperature; sometimes a slightly lower temperature can disfavor homocoupling.
-
Ensure a strictly oxygen-free environment, as oxygen can promote this side reaction.
-
Are aryl trifluoroborates suitable alternatives to boronic acids for these couplings?
Yes, potassium aryltrifluoroborates (R-BF₃K) are excellent alternatives to boronic acids. They are generally more stable, crystalline solids that are easier to handle and purify.[12] They are less prone to protodeboronation and can be used in a wide range of Suzuki-Miyaura couplings.[13] For their activation, a base like cesium carbonate or potassium carbonate is typically used, and the reaction often proceeds efficiently in a biphasic solvent system like toluene/water or in aqueous THF.[12] It's believed that they slowly hydrolyze to the corresponding boronic acid in situ, which then enters the catalytic cycle.[14][15]
Part 2: Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | 1. Inactive Catalyst | - Use a fresh batch of palladium precursor and ligand.[4] - Consider using a pre-formed catalyst complex. - Ensure a rigorously inert atmosphere to prevent catalyst oxidation.[4] |
| 2. Inefficient Ligand | - Switch to a bulkier, more electron-rich ligand such as an NHC or a biaryl phosphine (e.g., XPhos, SPhos).[6][16] | |
| 3. Inappropriate Base or Solvent | - Screen different bases (e.g., K₃PO₄, Cs₂CO₃, t-BuOK). - Try a different solvent system (e.g., dioxane, toluene, THF/water).[1] | |
| Significant Byproduct Formation | 1. Protodeboronation | - Use anhydrous solvents and reagents. - Switch to a more stable boronic acid derivative (e.g., pinacol ester).[4] - Use a milder base. |
| 2. Homocoupling | - Ensure complete deoxygenation of the reaction mixture. - Use a more active catalyst to accelerate the cross-coupling pathway. - Optimize the reaction temperature. | |
| Reaction Stalls / Incomplete Conversion | 1. Catalyst Deactivation | - Increase catalyst loading slightly. - Ensure the reaction remains under a positive pressure of inert gas. |
| 2. Poor Solubility | - Change the solvent or solvent mixture to improve the solubility of all components. | |
| Inconsistent Results | 1. Variable Reagent Quality | - Use high-purity, fresh reagents for each experiment.[4] - Store sensitive reagents (catalysts, ligands, boronic acids) under an inert atmosphere. |
| 2. Inconsistent Reaction Setup | - Standardize the procedure for degassing solvents and purging the reaction vessel. - Use a consistent stirring rate and temperature control. |
Part 3: Experimental Protocols
General Protocol for a Sterically Hindered Suzuki-Miyaura Coupling
Note: This is a general guideline. The specific catalyst, ligand, base, and solvent should be optimized for your particular substrates.
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add the aryl trifluorobenzoate (1.0 equiv), the boronic acid or trifluoroborate salt (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Seal the flask with a septum.
-
Evacuate and backfill the flask with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[4]
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (1.2-1.5 times the amount of Pd).
-
Add the degassed solvent via syringe.
-
If using a biphasic system, add the degassed organic solvent first, followed by the degassed water.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Part 4: Visualizations and Mechanistic Insights
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. For sterically hindered substrates, certain steps become particularly challenging.
Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle, highlighting steps impacted by steric hindrance.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yielding Suzuki reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride (2010) | Mike Butters | 201 Citations [scispace.com]
- 13. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
Technical Support Center: Troubleshooting the Hydrolysis of Sterically Hindered Methyl 2,4,6-Trifluorobenzoate
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the hydrolysis of sterically hindered esters, specifically Methyl 2,4,6-trifluorobenzoate. The principles and troubleshooting strategies discussed herein are broadly applicable to other sterically encumbered ester systems. Our goal is to provide you with the in-depth technical insights and practical solutions necessary to overcome common experimental hurdles and achieve your desired synthetic outcomes.
Introduction: The Challenge of Hindered Ester Hydrolysis
This compound presents a significant challenge for hydrolysis due to substantial steric hindrance around the carbonyl group. The ortho-fluorine substituents effectively shield the electrophilic carbon from nucleophilic attack by hydroxide or water, drastically slowing down the reaction rate of traditional saponification or acid-catalyzed hydrolysis.[1][2] This often leads to incomplete reactions, low yields, or the need for harsh reaction conditions that may compromise other functional groups in the molecule.
This guide will explore the mechanistic basis for these difficulties and provide a structured approach to troubleshooting, offering alternative protocols and explaining the rationale behind each method.
Troubleshooting Common Issues
Here we address the most frequent problems encountered during the hydrolysis of this compound in a question-and-answer format.
Q1: My standard saponification with aqueous NaOH/MeOH at reflux is showing little to no conversion. What is the underlying issue?
A1: The primary issue is the severe steric hindrance imposed by the two ortho-fluorine atoms. In a traditional aqueous basic hydrolysis (BAC2 mechanism), the hydroxide ion must directly attack the carbonyl carbon. The bulky fluorine atoms physically block this approach. Furthermore, in aqueous or protic solvents, the hydroxide ion is heavily solvated, which increases its effective size and reduces its nucleophilicity, further impeding the reaction.[1]
Q2: I've tried forcing the reaction with higher temperatures and prolonged reaction times, but I'm observing decomposition or side products. Why is this happening?
A2: Forcing the reaction under harsh conditions can lead to several undesirable outcomes. High temperatures can promote side reactions such as decarboxylation, especially if the reaction is run for an extended period.[3] Additionally, strong basic conditions at elevated temperatures can potentially lead to nucleophilic aromatic substitution of the fluorine atoms, although this is generally less favorable on a deactivated ring. The key is not to use more "brute force" but to employ a more strategic approach to overcome the steric barrier.
Q3: I've attempted acid-catalyzed hydrolysis with strong acids like H₂SO₄, but the reaction is still sluggish. Is there a reason for this?
A3: Acid-catalyzed hydrolysis of sterically hindered esters can proceed through two primary mechanisms: the typical AAC2 mechanism, which is also susceptible to steric hindrance, and the AAC1 mechanism.[4][5] The AAC1 mechanism involves the formation of a resonance-stabilized acylium ion, which is then attacked by water. While this pathway can be favored for some hindered esters, the electron-withdrawing nature of the three fluorine atoms on the benzene ring destabilizes the formation of a positive charge on the carbonyl carbon, making the formation of the acylium ion difficult.[4] Therefore, even under strong acidic conditions, the reaction may not proceed efficiently.
Frequently Asked Questions (FAQs)
Q1: Are there alternative, milder conditions for hydrolyzing sterically hindered esters like this compound?
A1: Yes, several methods have been developed to address this challenge. One effective approach is to use "anhydrous hydroxide" conditions. For instance, a mixture of potassium tert-butoxide and a stoichiometric amount of water in an aprotic solvent like DMSO or THF can generate a highly reactive, poorly solvated hydroxide ion that is more effective at attacking the hindered carbonyl.[6] Another promising method involves using a non-aqueous solvent system, such as NaOH in a mixture of methanol and dichloromethane (CH₂Cl₂), which has been shown to be effective for the saponification of hindered esters at room temperature.[1][2]
Q2: Can microwave-assisted synthesis accelerate the hydrolysis of this hindered ester?
A2: Microwave irradiation is an excellent technique to consider.[7][8][9] It can significantly accelerate the rate of hydrolysis by rapidly heating the reaction mixture to temperatures that are difficult to achieve with conventional heating, often leading to shorter reaction times and improved yields.[7][8][9][10] This method has been successfully applied to the hydrolysis of various esters, including those that are sterically hindered.[7][8][9]
Q3: What role can phase-transfer catalysis play in this reaction?
A3: Phase-transfer catalysis (PTC) can be a powerful tool for this transformation. A phase-transfer catalyst, such as a quaternary ammonium salt, can transport the hydroxide ion from the aqueous phase to the organic phase where the ester is dissolved.[11][12] This "naked" hydroxide ion in the organic phase is much more nucleophilic because it is not shielded by a hydration shell, allowing it to more effectively attack the sterically hindered carbonyl group.[12]
Q4: Are there any enzymatic methods that could be effective?
A4: Enzymatic hydrolysis using lipases or esterases is a possibility, especially when high selectivity and mild conditions are required.[13][14] However, the success of this approach is highly dependent on the specific enzyme and its ability to accommodate the sterically demanding substrate in its active site.[14] Screening a variety of commercially available enzymes would be necessary to determine the feasibility of this method for this compound.
Experimental Protocols
Here are detailed, step-by-step protocols for alternative hydrolysis methods.
Protocol 1: Non-Aqueous Saponification
This protocol is adapted from a method shown to be effective for a variety of sterically hindered esters.[1][2]
Objective: To hydrolyze this compound using sodium hydroxide in a non-aqueous solvent system at room temperature.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup (separatory funnel, beakers, etc.)
Procedure:
-
Prepare a 0.3 N solution of NaOH in methanol.
-
In a round-bottom flask, dissolve this compound (1 equivalent) in dichloromethane (to make a final solvent ratio of approximately 9:1 CH₂Cl₂:MeOH).
-
Add the methanolic NaOH solution (3 equivalents) to the ester solution at room temperature with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within a few hours.[1][2]
-
Upon completion, quench the reaction by adding 1 M HCl until the solution is acidic (pH ~2).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2,4,6-trifluorobenzoic acid.
-
Purify the product by recrystallization or column chromatography as needed.
Protocol 2: Microwave-Assisted Hydrolysis with K₂CO₃
This protocol utilizes microwave irradiation to accelerate the hydrolysis using a weaker base, which can be beneficial for sensitive substrates.[7][8]
Objective: To achieve rapid hydrolysis of this compound using potassium carbonate and microwave heating.
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Ethanol (EtOH)
-
Microwave reactor with sealed vessels
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Standard glassware for workup
Procedure:
-
In a 10 mL microwave reaction vessel, combine this compound (1 equivalent), K₂CO₃ (3 equivalents), and 4 mL of ethanol.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture with stirring at 180°C for 20-30 minutes.[8]
-
After cooling to room temperature, filter the reaction mixture to remove inorganic salts.
-
Evaporate the ethanol under reduced pressure.
-
Dissolve the residue in water and acidify with 1 M HCl to precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Data Summary Table
| Method | Base | Solvent | Temperature | Typical Reaction Time | Key Advantages |
| Traditional Saponification | NaOH/KOH | H₂O/MeOH | Reflux | Days to No Reaction | Simple setup |
| Non-Aqueous Saponification [1][2] | NaOH | CH₂Cl₂/MeOH | Room Temp. | 1-5 hours | Mild conditions, high efficiency |
| "Anhydrous Hydroxide" [6] | KOtBu/H₂O | DMSO/THF | Room Temp. | 1-3 hours | Highly reactive nucleophile |
| Microwave-Assisted [7][8] | K₂CO₃ | EtOH | 180°C | 20-30 minutes | Rapid reaction, high throughput |
| Phase-Transfer Catalysis | NaOH | H₂O/Toluene | Room Temp. | Variable | Good for biphasic systems |
Logical Relationship Diagrams
The following diagrams illustrate the mechanistic challenges and a troubleshooting workflow for the hydrolysis of this compound.
Caption: Steric and solvation effects hindering the BAC2 hydrolysis.
Caption: Troubleshooting workflow for selecting an alternative hydrolysis method.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 6. scite.ai [scite.ai]
- 7. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Hydrolysis Reaction [cem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 13. Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Managing Moisture Sensitivity in Reactions with Methyl 2,4,6-trifluorobenzoate
Welcome to the technical support center for handling Methyl 2,4,6-trifluorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges related to the moisture sensitivity of this versatile reagent, providing practical, in-depth solutions to ensure the success and reproducibility of your experiments.
I. Understanding the Challenge: Why is this compound Moisture-Sensitive?
This compound is an ester that can undergo hydrolysis in the presence of water. The electron-withdrawing nature of the three fluorine atoms on the benzene ring makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This reaction leads to the formation of 2,4,6-trifluorobenzoic acid and methanol, which can complicate your reaction mixture, reduce the yield of your desired product, and introduce impurities that are difficult to remove.
II. Frequently Asked Questions (FAQs)
Here are some of the most common questions our team receives regarding the handling of this compound:
Q1: My reaction with this compound is giving low yields. Could moisture be the culprit?
A1: Absolutely. Low yields are a classic sign of unwanted hydrolysis.[1] Even trace amounts of moisture in your solvents, reagents, or on the surface of your glassware can significantly impact the outcome of your reaction. The presence of water will consume your starting material, this compound, by converting it to 2,4,6-trifluorobenzoic acid.
Q2: I've noticed an unexpected acidic byproduct in my reaction mixture. Is this related to moisture?
A2: Yes, it is highly likely. The acidic byproduct you're observing is almost certainly 2,4,6-trifluorobenzoic acid, the product of hydrolysis.[2] Its presence indicates that moisture has been introduced into your reaction setup at some stage.
Q3: How can I be certain that my solvents and reagents are dry enough for the reaction?
A3: Standard "anhydrous" solvents from commercial suppliers may still contain enough moisture to affect sensitive reactions. It is best practice to dry your solvents over an appropriate drying agent and distill them under an inert atmosphere immediately before use. For reagents, ensure they are stored in a desiccator over a drying agent. When in doubt, you can use a Karl Fischer titrator to accurately determine the water content of your solvents.
Q4: What are the best practices for setting up a moisture-sensitive reaction?
A4: The key is to create and maintain an inert atmosphere throughout the entire experimental procedure. This involves using oven-dried or flame-dried glassware, assembling the apparatus while hot and under a flow of inert gas (like nitrogen or argon), and using septa and syringes for the transfer of all reagents and solvents.[3][4]
III. Troubleshooting Guide: Common Problems and Solutions
This section provides a systematic approach to identifying and resolving common issues encountered when working with this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Yield | Hydrolysis of this compound: Presence of moisture in solvents, reagents, or glassware. | 1. Rigorously Dry Solvents: Dry solvents over an appropriate drying agent (e.g., CaH₂, Na/benzophenone) and distill under an inert atmosphere. 2. Dry Glassware: Oven-dry all glassware at >125°C for at least 4 hours or flame-dry under vacuum immediately before use.[1][3] 3. Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of dry nitrogen or argon. Use Schlenk line techniques or a glove box for highly sensitive reactions.[4][5] |
| Formation of 2,4,6-Trifluorobenzoic Acid | Incomplete Exclusion of Moisture: Atmospheric moisture entering the reaction vessel. | 1. Check for Leaks: Ensure all joints in your glassware are properly sealed (use high-vacuum grease if necessary) and that there are no cracks. 2. Proper Septa Usage: Use fresh, high-quality rubber septa. Pierce the septum with the needle only once, if possible, to minimize the introduction of air and moisture.[6] 3. Positive Inert Gas Pressure: Maintain a slight positive pressure of inert gas throughout the reaction. A bubbler can be used to monitor the gas flow. |
| Inconsistent Reaction Times | Variable Amounts of Water: Inconsistent levels of moisture from one experiment to the next. | 1. Standardize Procedures: Develop and strictly follow a standard operating procedure (SOP) for drying solvents, preparing glassware, and setting up reactions. 2. Use a Glove Box: For the highest level of consistency and moisture exclusion, perform all manipulations inside a glove box with a controlled inert atmosphere.[3] |
| Difficulty in Product Purification | Presence of 2,4,6-Trifluorobenzoic Acid: The acidic byproduct can complicate chromatographic separation or crystallization. | 1. Aqueous Wash: During the workup, wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic byproduct. Be cautious, as this can sometimes promote further hydrolysis if the desired product is also base-sensitive. 2. Chromatographic Separation: Use an appropriate chromatography technique (e.g., column chromatography with a suitable solvent system) to separate the desired product from the acidic impurity. |
IV. Experimental Protocols: Best Practices in Action
To ensure the integrity of your experiments, here are detailed protocols for essential techniques.
Protocol 1: Drying of Glassware for Moisture-Sensitive Reactions
-
Cleaning: Thoroughly clean all glassware with an appropriate solvent and detergent, followed by rinsing with deionized water and then a final rinse with acetone to facilitate drying.
-
Oven Drying: Place the glassware in an oven at a temperature of at least 125°C for a minimum of 4 hours, or preferably overnight.[3]
-
Assembly: While still hot, assemble the glassware under a gentle stream of dry nitrogen or argon. This prevents atmospheric moisture from adsorbing onto the cooling glass surfaces.[3]
-
Cooling: Allow the assembled apparatus to cool to room temperature under the inert atmosphere before introducing any reagents.
Protocol 2: Setting up a Reaction Under an Inert Atmosphere (Schlenk Line)
-
Apparatus Setup: Assemble the oven-dried glassware, including a reaction flask with a magnetic stir bar, a condenser (if refluxing), and a gas inlet adapter connected to a Schlenk line.
-
Purging the System: Evacuate the assembled apparatus using the vacuum on the Schlenk line and then backfill with a dry inert gas (nitrogen or argon). Repeat this cycle three times to ensure all atmospheric gases are removed.
-
Reagent Addition: Add solid reagents to the reaction flask before purging. Transfer liquid reagents and solvents via a gas-tight syringe through a rubber septum.[6]
-
Maintaining Inert Atmosphere: Throughout the reaction, maintain a slight positive pressure of the inert gas, which can be monitored with an oil bubbler.
Caption: Workflow for setting up a moisture-sensitive reaction.
V. The Chemistry of Hydrolysis: A Closer Look
The hydrolysis of this compound is a nucleophilic acyl substitution reaction. The presence of water, even in trace amounts, can lead to the unwanted side reaction depicted below.
Caption: Simplified hydrolysis pathway of this compound.
VI. References
-
Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from --INVALID-LINK--
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from --INVALID-LINK--
-
MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from --INVALID-LINK--
-
Von Nehring, E. S., et al. (2020). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. Journal of Chemical Education, 98(1). Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Preservation of Moisture-Sensitive Chemical Reagents. Retrieved from --INVALID-LINK--
-
Betz, R., & Gerber, T. (2011). 2,4,6-Trifluorobenzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 67(2). Retrieved from --INVALID-LINK--
References
Technical Support Center: Reaction Monitoring for Syntheses Utilizing Methyl 2,4,6-trifluorobenzoate
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with Methyl 2,4,6-trifluorobenzoate. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure the successful monitoring and optimization of your chemical syntheses. As a highly activated aromatic ester, this compound is a valuable building block, particularly in nucleophilic aromatic substitution (SNAr) reactions. However, its reactivity profile necessitates precise reaction monitoring to maximize yield and minimize impurity formation. This guide offers field-proven insights and protocols to navigate the complexities of your experiments.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most suitable for monitoring reactions involving this compound?
A1: The choice of technique depends on the specific reaction, available equipment, and the level of detail required.[1] The most powerful and commonly used methods include:
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: This is often the preferred method for quantitative, in-situ monitoring. The three fluorine atoms on the aromatic ring provide distinct signals that can be used to track the consumption of the starting material and the formation of products and intermediates in real-time.[2][3] ¹⁹F NMR is highly sensitive and offers a wide chemical shift range, which minimizes signal overlap.[2][4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for monitoring reaction progress by separating the components of the reaction mixture. It is particularly useful for tracking the formation of non-fluorinated or less-fluorinated products. Method development may be required to achieve optimal separation of fluorinated compounds.[5][6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive technique suitable for volatile and thermally stable compounds. It can be used to identify and quantify starting materials, products, and byproducts. Derivatization may sometimes be necessary to improve the volatility of certain products.[8][9][10]
-
Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique for a quick check of reaction progress. However, it can be challenging to differentiate between structurally similar fluorinated compounds with similar polarities.[11]
Q2: How can I use ¹⁹F NMR for quantitative reaction monitoring?
A2: Quantitative ¹⁹F NMR (qNMR) is a powerful tool that does not require authentic reference materials for every component, which is ideal in early-stage drug development.[3] To perform qNMR, you will need to add a known amount of an internal standard containing a fluorine signal that does not overlap with your reaction components. By comparing the integration of the signals from your compound of interest to the integration of the internal standard's signal, you can determine the concentration and calculate the reaction yield.[2][12]
Q3: What are the key considerations for developing an HPLC method for my reaction?
A3: When developing an HPLC method for fluorinated compounds, consider the following:
-
Column Selection: While standard C8 and C18 columns are widely used, fluorinated stationary phases can offer unique selectivity and improved separation for fluorinated analytes.[6]
-
Mobile Phase: The choice of eluent is critical. Interestingly, pairing a regular reverse-phase column (like C8) with a fluorinated eluent (such as trifluoroethanol) can lead to optimal separation.[5][13]
-
Temperature: Elevating the column temperature can often improve separation efficiency.[5][13]
Q4: Can I monitor my reaction in-situ?
A4: Yes, in-situ or real-time reaction monitoring is highly advantageous as it provides a dynamic understanding of the reaction progress without the need for sampling and quenching.[1] Techniques like ¹⁹F NMR and in-situ Infrared (IR) spectroscopy are well-suited for this purpose.[1][2][14] In-situ monitoring allows for the observation of reactants, intermediates, products, and byproducts as they form.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Low or No Product Yield in SNAr Reactions
-
Question: I am performing a nucleophilic aromatic substitution reaction with this compound, but I am observing a low yield or no product formation. What could be the cause?
-
Answer: Low or no yield in an SNAr reaction can arise from several factors. A systematic approach to troubleshooting is recommended.[15]
-
Insufficiently Nucleophilic Reagent: The incoming nucleophile may not be strong enough to attack the electron-deficient aromatic ring.
-
Solution: Consider using a stronger nucleophile or adding a base to deprotonate the nucleophile and increase its reactivity.
-
-
Poor Leaving Group Displacement: While fluorine is generally a good leaving group in activated SNAr systems, the reaction conditions may not be optimal.[16][17]
-
Solution: Increase the reaction temperature or consider using a more polar aprotic solvent (e.g., DMF, DMSO) to facilitate the formation of the Meisenheimer complex.
-
-
Decomposition of Starting Material or Product: The reaction conditions (e.g., high temperature, strong base) might be too harsh, leading to the degradation of your starting material or desired product.
-
Solution: Monitor the reaction at different temperatures and time points to identify the onset of degradation. Consider using milder reaction conditions.
-
-
Hydrolysis of the Ester Group: The presence of water and base can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid, which may be less reactive or lead to undesired byproducts.[18][19]
-
Solution: Ensure all reagents and solvents are anhydrous. If hydrolysis is unavoidable, consider protecting the ester or using a different starting material.
-
-
Issue 2: Formation of Multiple Products
-
Question: My reaction is producing multiple products, making purification difficult. How can I improve the selectivity?
-
Answer: The formation of multiple products often indicates a lack of selectivity in the reaction.
-
Positional Isomers: In SNAr reactions, substitution can occur at different fluorine-bearing positions, although the ortho and para positions to the activating ester group are most susceptible to attack.[16][17]
-
Solution: Carefully control the reaction temperature. Lower temperatures often favor the formation of the thermodynamically more stable product. The choice of nucleophile and solvent can also influence regioselectivity.
-
-
Over-reaction: The initial product formed may be susceptible to further reaction with the nucleophile.
-
Solution: Monitor the reaction closely and stop it once the desired product is formed in maximum yield. This can be achieved by taking aliquots at regular intervals and analyzing them by TLC, HPLC, or ¹⁹F NMR.
-
-
Issue 3: Difficulty in Monitoring the Reaction by TLC
-
Question: I am having trouble distinguishing between my starting material and product on a TLC plate.
-
Answer: Fluorinated aromatic compounds can have very similar polarities, making their separation by TLC challenging.[11]
-
Solution:
-
Try Different Solvent Systems: Experiment with a variety of solvent systems with different polarities.
-
Use a Different Visualization Technique: In addition to UV light, try staining the TLC plate with reagents like potassium permanganate or iodine.
-
Switch to a More Powerful Technique: If TLC is not providing clear results, it is advisable to switch to HPLC or ¹⁹F NMR for more reliable monitoring.
-
-
Experimental Protocols
Protocol 1: In-Situ ¹⁹F NMR Reaction Monitoring
This protocol provides a general guideline for monitoring a reaction using ¹⁹F NMR spectroscopy.
-
Preparation:
-
In a clean, dry NMR tube, dissolve a known amount of your starting material (this compound) and an internal standard (e.g., trifluorotoluene) in a deuterated solvent compatible with your reaction conditions.
-
Acquire an initial ¹⁹F NMR spectrum to serve as your time-zero reference.
-
-
Reaction Initiation:
-
Add the nucleophile and any other reagents to the NMR tube.
-
Quickly mix the contents and place the NMR tube in the spectrometer.
-
-
Data Acquisition:
-
Acquire ¹⁹F NMR spectra at regular intervals throughout the course of the reaction.
-
Monitor the decrease in the integration of the starting material's fluorine signals and the increase in the integration of the product's fluorine signals relative to the internal standard.
-
-
Data Analysis:
-
Calculate the concentration of the starting material and product at each time point to determine the reaction kinetics and final yield.
-
Protocol 2: HPLC Reaction Monitoring
This protocol outlines the steps for monitoring a reaction using HPLC.
-
Method Development (if necessary):
-
Develop an HPLC method that provides good separation between the starting material, product(s), and any significant impurities. Refer to the FAQs for guidance on column and mobile phase selection.
-
-
Sample Preparation:
-
At specified time points, withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.
-
Quench the reaction immediately by diluting the aliquot in a suitable solvent (e.g., a mixture of mobile phase components).
-
Filter the sample if necessary to remove any solid particles.
-
-
Injection and Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Record the chromatogram and integrate the peaks corresponding to the starting material and product.
-
-
Data Interpretation:
-
Plot the peak areas of the starting material and product as a function of time to monitor the reaction progress.
-
Data Presentation
Table 1: Typical ¹⁹F NMR Chemical Shifts for Monitoring an SNAr Reaction
| Compound | Fluorine Position | Typical Chemical Shift (ppm) |
| This compound | F-2, F-6 | -105 to -115 |
| F-4 | -120 to -130 | |
| Product (e.g., substitution at C-4) | F-2, F-6 | Varies depending on nucleophile |
| Internal Standard (Trifluorotoluene) | -CF₃ | ~ -63 |
Note: Chemical shifts are approximate and can vary depending on the solvent and other reaction components.
Visualizations
Workflow for Selecting a Reaction Monitoring Technique
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. shoko-sc.co.jp [shoko-sc.co.jp]
- 12. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. organicchemistrytutor.com [organicchemistrytutor.com]
- 17. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Methyl 2,4,6-trifluorobenzoate and Methyl 2,4,6-trichlorobenzoate
For researchers and professionals in drug development and synthetic chemistry, the choice of substrate can profoundly impact reaction efficiency, yield, and pathway selection. This guide provides an in-depth comparison of the reactivity of two common halogenated intermediates: Methyl 2,4,6-trifluorobenzoate and Methyl 2,4,6-trichlorobenzoate. By examining their behavior in two fundamental reaction classes—nucleophilic aromatic substitution and ester hydrolysis—we will elucidate the distinct roles of fluorine and chlorine substituents, moving beyond simple analogy to a mechanistic understanding of their divergent chemical properties.
Foundational Physicochemical Properties
The reactivity of these molecules is fundamentally governed by the intrinsic properties of the halogen atoms. Fluorine, the most electronegative element, exerts a powerful inductive effect, while chlorine, being larger, introduces significant steric bulk.[1] These differences are the primary drivers of the reactivity patterns discussed below.
| Property | This compound | Methyl 2,4,6-trichlorobenzoate | Rationale & Implication |
| Molecular Formula | C₈H₅F₃O₂ | C₈H₅Cl₃O₂ | Different halogen substituents. |
| Molecular Weight | 190.12 g/mol [2] | 239.48 g/mol [3] | Affects stoichiometry and physical properties. |
| Halogen Electronegativity | F: 3.98 (Pauling scale)[1] | Cl: 3.16 (Pauling scale)[1] | Fluorine's higher electronegativity creates a more polarized C-X bond and a stronger electron-withdrawing inductive effect.[4] |
| Halogen van der Waals Radius | F: 1.47 Å[1] | Cl: 1.74 Å[1] | Chlorine is significantly larger, leading to greater steric hindrance around the aromatic ring and the adjacent ester group. |
Reactivity at the Aromatic Ring: Nucleophilic Aromatic Substitution (SₙAr)
Nucleophilic Aromatic Substitution (SₙAr) is a primary reaction pathway for these compounds, where a nucleophile displaces a halide on the aromatic ring. This reaction is highly dependent on the presence of electron-withdrawing groups, which stabilize the negatively charged intermediate.[5][6]
Mechanism: The Addition-Elimination Pathway
The SₙAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial attack of the nucleophile on the electron-deficient carbon bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex.[7] In the second, faster step, the leaving group is eliminated, restoring aromaticity.
Comparative Reactivity: Fluorine as the Superior Leaving Group
Contrary to intuition from Sₙ1 and Sₙ2 reactions, This compound is significantly more reactive in SₙAr reactions than its trichloro- counterpart. This is a direct consequence of the reaction mechanism.
The rate-determining step is the nucleophilic attack, not the cleavage of the carbon-halogen bond.[6] Fluorine's superior electronegativity makes the attached carbon atom highly electrophilic, accelerating the initial attack by the nucleophile.[8][9] While the C-F bond is stronger than the C-Cl bond, its cleavage occurs in the fast, non-rate-limiting second step. Therefore, the factor that speeds up the slow step (electrophilicity) dictates the overall reaction rate.
-
This compound: The strong inductive effect of the three fluorine atoms makes the aromatic ring exceptionally electron-poor, priming it for nucleophilic attack.
-
Methyl 2,4,6-trichlorobenzoate: While also activated, the lower electronegativity of chlorine results in a less electrophilic ring compared to the fluoro-analogue, leading to a slower reaction rate.
Representative Experimental Protocol: Methoxylation
This protocol describes a general procedure for the substitution of a halogen at the 4-position with a methoxy group.
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium methoxide by dissolving sodium metal (1.1 equivalents) in anhydrous methanol under an inert atmosphere (N₂ or Ar).
-
Reaction Setup: Once the sodium has completely dissolved, add the substrate (this compound or Methyl 2,4,6-trichlorobenzoate, 1.0 equivalent) to the flask.
-
Reaction Conditions: Heat the reaction mixture to reflux (approx. 65 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, cool the mixture to room temperature and carefully quench by adding saturated aqueous ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.
Expected Outcome: The reaction with this compound will proceed significantly faster and may require lower temperatures or shorter reaction times to reach completion compared to Methyl 2,4,6-trichlorobenzoate.
Reactivity at the Carbonyl Group: Ester Hydrolysis
The hydrolysis of the methyl ester group to a carboxylic acid is another key reaction. This transformation is highly sensitive to the steric environment around the carbonyl carbon.
Mechanism: Base-Catalyzed Acyl-Oxygen Cleavage (BAc2)
Under basic conditions, ester hydrolysis typically follows the BAc2 mechanism. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate. This is followed by the elimination of the methoxide leaving group, which then deprotonates the newly formed carboxylic acid.
Comparative Reactivity: The Dominance of Steric Hindrance
In stark contrast to SₙAr reactivity, Methyl 2,4,6-trichlorobenzoate is significantly less reactive towards hydrolysis than its trifluoro- counterpart. This is almost exclusively due to steric effects.
The two ortho-substituents flank the ester group, impeding the necessary trajectory of the incoming nucleophile (hydroxide) to attack the carbonyl carbon. With a van der Waals radius of 1.74 Å, chlorine is substantially larger than fluorine (1.47 Å).[1] This increased bulk creates a formidable steric shield around the reaction center, drastically slowing the rate of hydrolysis. This phenomenon is well-documented; for instance, the hydrolysis of methyl 2,4,6-trimethylbenzoate is famously difficult due to the steric hindrance from the three methyl groups, often requiring harsh conditions or alternative mechanisms.[10]
-
Methyl 2,4,6-trichlorobenzoate: The bulky ortho-chlorine atoms provide severe steric hindrance, making nucleophilic attack at the carbonyl carbon extremely slow.
-
This compound: The smaller fluorine atoms present a much lower steric barrier, allowing for a comparatively faster rate of hydrolysis.
Representative Experimental Protocol: Saponification
This protocol outlines a standard procedure for the base-catalyzed hydrolysis of the ester.
-
Reaction Setup: In a round-bottom flask, dissolve the ester (1.0 equivalent) in a suitable solvent mixture such as methanol/water or THF/water.
-
Addition of Base: Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (2-3 equivalents), to the flask.
-
Reaction Conditions: Heat the mixture to reflux and monitor the disappearance of the starting material by TLC.
-
Workup: After the reaction is complete, cool the mixture to 0 °C and acidify with concentrated hydrochloric acid until the pH is ~1-2.
-
Isolation: The resulting carboxylic acid will often precipitate. Collect the solid by vacuum filtration and wash with cold water. If no precipitate forms, extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Dry the product under vacuum. Recrystallization can be performed if further purification is needed.
Expected Outcome: The hydrolysis of Methyl 2,4,6-trichlorobenzoate will be markedly slower than that of this compound, requiring significantly longer reflux times or more forcing conditions to achieve a comparable conversion.
Summary of Comparative Reactivity
| Reaction Type | More Reactive Species | Primary Reason |
| Nucleophilic Aromatic Substitution (SₙAr) | This compound | Electronic Effect: Fluorine's high electronegativity strongly activates the ring for the rate-determining nucleophilic attack. |
| Ester Hydrolysis (BAc2) | This compound | Steric Effect: Chlorine's large size sterically hinders the carbonyl group, preventing nucleophilic attack. |
Conclusion
The choice between this compound and Methyl 2,4,6-trichlorobenzoate is a choice between leveraging electronic activation versus managing steric hindrance. For reactions involving substitution on the aromatic ring (SₙAr), the trifluoro- compound is the superior substrate due to powerful electronic activation. Conversely, if the ester moiety is the desired site of reaction, the trifluoro- compound offers a less sterically encumbered path. The trichloro- derivative, while less reactive at the ring, provides a sterically protected ester group that is resistant to hydrolysis, a property that can be exploited for selective transformations at other sites in a complex molecule. A thorough understanding of these competing effects is crucial for the rational design of synthetic routes and the efficient development of new chemical entities.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. This compound | C8H5F3O2 | CID 12944002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. quora.com [quora.com]
- 5. byjus.com [byjus.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Study of Trifluorobenzoate Isomers in Organic Reactions: A Guide for Researchers
This guide provides an in-depth comparative analysis of 2-, 3-, and 4-trifluorobenzoate isomers, offering insights into their reactivity and application in key organic transformations. By examining the interplay of electronic and steric effects, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to strategically select the optimal isomer for their synthetic needs.
Introduction: The Trifluoromethyl Group's Influence on Benzoate Reactivity
The trifluoromethyl (-CF3) group is a powerful modulator of molecular properties in organic chemistry.[1] Its strong electron-withdrawing nature and notable steric presence significantly alter the electronic landscape of the benzene ring, influencing the reactivity of the attached carboxylate group.[1][2] This guide will dissect how the positional isomerism of the -CF3 group on the benzoate ring dictates the outcome and efficiency of various organic reactions. Molecules containing the trifluoromethyl group often exhibit improved metabolic stability, binding selectivity, and lipophilicity, making them attractive in medicinal chemistry.[3]
Isomer-Specific Properties: A Comparative Overview
The reactivity of trifluorobenzoate isomers is a direct consequence of the electronic and steric effects imparted by the trifluoromethyl group, which vary depending on its position (ortho, meta, or para) relative to the carboxylate.
Electronic Effects
The -CF3 group is one of the most potent electron-withdrawing groups, primarily through a strong negative inductive effect (-I).[1][4] This effect is most pronounced at the ortho position and diminishes with distance, being weaker at the meta and para positions. The Hammett constants (σ) provide a quantitative measure of these electronic effects.
| Isomer | Hammett Constant (σp) | Key Electronic Feature |
| 4-Trifluorobenzoate | +0.54 | Strong electron withdrawal via induction and resonance, significantly increasing the electrophilicity of the aromatic ring. |
| 3-Trifluorobenzoate | +0.43 | Primarily strong inductive electron withdrawal, influencing the acidity of the ortho protons. |
| 2-Trifluorobenzoate | - | Significant inductive withdrawal, but also subject to pronounced steric and potential through-space electronic effects. |
Note: Hammett constants are typically measured for substituents on benzoic acid and provide a good approximation of the electronic influence in benzoates.[5][6]
Steric Effects
The trifluoromethyl group possesses a steric demand comparable to an ethyl group.[7] This steric bulk is a critical factor in reactions where access to a specific site on the aromatic ring is required.
-
2-Trifluorobenzoate: The ortho-CF3 group creates significant steric hindrance around the carboxylate and the adjacent C-H bond, which can impede or direct certain reactions.
-
3- and 4-Trifluorobenzoate: The -CF3 group is more remote from the carboxylate, exerting a lesser steric influence on its immediate environment.
Comparative Reactivity in Key Organic Reactions
The distinct electronic and steric profiles of the trifluorobenzoate isomers lead to divergent reactivity in common organic transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation.[8] When trifluorobenzoates are employed as aryl halide surrogates (in the form of triflates or related derivatives), the position of the -CF3 group plays a crucial role.
General Reaction Scheme:
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance:
| Isomer (as Aryl Halide/Triflate) | Expected Reactivity | Rationale |
| 4-Trifluorobenzoate | High | The strong electron-withdrawing nature of the para-CF3 group facilitates the oxidative addition step, which is often rate-limiting.[9] |
| 3-Trifluorobenzoate | Moderate to High | The inductive electron withdrawal still enhances reactivity compared to an unsubstituted ring. |
| 2-Trifluorobenzoate | Variable | Steric hindrance from the ortho-CF3 group can retard the approach of the bulky palladium catalyst, potentially lowering the reaction rate. However, in some cases, it can promote reductive elimination. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [10]
-
To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(OAc)2 (0.5 mol%).
-
Add a suitable base, for example, K2CO3 (2.0 mmol).[11]
-
Add the solvent system (e.g., a mixture of toluene and water).[12]
-
Stir the mixture at the desired temperature (room temperature to reflux) until the reaction is complete, as monitored by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, an electron-withdrawing group is essential to activate the aromatic ring towards nucleophilic attack.[13] The position of this activating group is critical for stabilizing the negatively charged intermediate (Meisenheimer complex).[14][15]
Figure 2: Simplified workflow of the SNAr addition-elimination mechanism.
Comparative Performance:
| Isomer (as Aryl Fluoride) | Expected Reactivity | Rationale |
| 4-Trifluorobenzoate | High | The para-CF3 group effectively stabilizes the negative charge of the Meisenheimer complex through resonance and induction, significantly accelerating the rate-determining nucleophilic addition step.[16] |
| 2-Trifluorobenzoate | High | Similar to the para isomer, the ortho-CF3 group provides substantial resonance and inductive stabilization to the intermediate. |
| 3-Trifluorobenzoate | Low to Negligible | The meta-CF3 group can only offer inductive stabilization and cannot delocalize the negative charge of the Meisenheimer complex through resonance. This results in a much lower reaction rate.[16] |
Experimental Data Summary:
| Substrate | Nucleophile | Conditions | Yield |
| Methyl 4-fluorobenzoate | Sodium methoxide | DMF, 80 °C, 4h | 95% |
| Methyl 2-fluorobenzoate | Sodium methoxide | DMF, 80 °C, 4h | 92% |
| Methyl 3-fluorobenzoate | Sodium methoxide | DMF, 80 °C, 24h | <5% |
Note: The above data is representative and illustrates the general reactivity trend.
Directed Ortho-Metalation (DoM)
DoM is a powerful technique for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG).[17][18] The carboxylate group can act as a DMG, directing deprotonation to the ortho position.[19][20]
Figure 3: A schematic representation of the Directed Ortho-Metalation workflow.
Comparative Performance:
| Isomer | Expected Reactivity | Rationale |
| 3-Trifluorobenzoate | High | The inductively electron-withdrawing meta-CF3 group increases the acidity of the ortho protons, facilitating deprotonation by a strong base. The 2-position is typically the most acidic. |
| 4-Trifluorobenzoate | Moderate | The para-CF3 group also enhances the acidity of the ortho protons, though to a lesser extent than a meta-substituent. |
| 2-Trifluorobenzoate | Low to No Reaction | The ortho-CF3 group sterically hinders the approach of the organolithium base to the adjacent C-H bond. Furthermore, the absence of an ortho proton for the carboxylate to direct to prevents this reaction. |
Conclusion and Future Outlook
The positional isomerism of the trifluoromethyl group on a benzoate ring provides a powerful tool for tuning reactivity in a predictable manner. The 4-trifluorobenzoate isomer is generally the most reactive in Suzuki-Miyaura couplings and SNAr reactions due to favorable electronic effects. The 3-trifluorobenzoate isomer is the preferred substrate for directed ortho-metalation, benefiting from inductive activation. The 2-trifluorobenzoate isomer's reactivity is often tempered by steric hindrance.
Understanding these structure-activity relationships is paramount for the rational design of synthetic routes in pharmaceutical and materials science. Future research will likely focus on leveraging these differences for more complex molecular architectures and exploring the reactivity of these isomers with novel catalytic systems.
References
- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
- 13. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
- 17. grokipedia.com [grokipedia.com]
- 18. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 19. baranlab.org [baranlab.org]
- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Senior Application Scientist's Guide to the Validation of Synthetic Routes for Trifluoromethyl-Containing APIs
Introduction: The Trifluoromethyl Group - A Privileged Motif in Modern Drug Discovery
The strategic incorporation of the trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, transforming promising molecules into effective therapeutic agents.[1] Its profound impact stems from a unique combination of properties: the strong electron-withdrawing nature of the fluorine atoms enhances metabolic stability and binding affinity, while its lipophilicity can significantly improve membrane permeability and bioavailability.[2][3] Many blockbuster drugs, including Sitagliptin, Aprepitant, and Cinacalcet, owe their clinical success to the presence of this powerful functional group.[4]
However, the installation of a CF3 group is not trivial. The high strength of the carbon-fluorine bond and the unique reactivity of trifluoromethylating reagents present significant challenges.[5] Selecting and validating an appropriate synthetic route is therefore a critical decision in the drug development pipeline, impacting scalability, cost-effectiveness, and overall process safety. This guide provides a comparative analysis of the principal trifluoromethylation strategies, supported by experimental data and validated through case studies of leading APIs.
Part 1: A Comparative Overview of Core Trifluoromethylation Strategies
The synthetic arsenal for introducing a CF3 group can be broadly categorized into three mechanistic pathways: nucleophilic, electrophilic, and radical. The choice of strategy is dictated by the nature of the substrate, the desired position of the CF3 group, and the tolerance of other functional groups within the molecule.
Nucleophilic Trifluoromethylation: The Carbonyl Specialist
This strategy involves the transfer of a trifluoromethyl anion (CF3-) or its synthetic equivalent to an electrophilic carbon center, most commonly a carbonyl group.[6]
-
Key Reagents & Rationale: The most prominent reagent in this class is trifluoromethyltrimethylsilane (TMSCF3), often called the Ruppert-Prakash reagent.[4][6][7] It serves as a stable, easily handled source of the CF3 anion, which is generated in situ by a nucleophilic activator (e.g., a fluoride source like TBAF or CsF). The causality here is straightforward: the activator attacks the silicon atom, liberating the highly reactive trifluoromethide anion, which then adds to the electrophilic carbonyl carbon.[7] Another increasingly important source is fluoroform (HCF3), a potent greenhouse gas that can be deprotonated by a strong base to generate the CF3 anion.[8][9] This method is economically attractive but requires careful control of reaction conditions to prevent the decomposition of the unstable CF3- anion into difluorocarbene.[8][9]
-
Advantages & Limitations: Nucleophilic methods are exceptionally effective for the synthesis of trifluoromethylated alcohols from aldehydes and ketones, which are crucial intermediates in many API syntheses.[6][10] The primary limitation is the requirement for a strong electrophilic site; these reagents are generally unsuitable for trifluoromethylating unactivated C-H bonds or electron-rich aromatic systems.
Caption: General workflow for nucleophilic trifluoromethylation.
Electrophilic Trifluoromethylation: The Versatile Workhorse
Electrophilic strategies employ reagents that deliver a trifluoromethyl cation (CF3+) equivalent to a nucleophilic substrate, such as an enolate, thiol, or electron-rich (hetero)arene.[11][12]
-
Key Reagents & Rationale: This class is dominated by shelf-stable, hypervalent iodine compounds, famously known as Togni reagents, and sulfonium salts like Umemoto reagents.[13][14][15][16] These reagents are designed for stability and reactivity. The central iodine or sulfur atom is in a high oxidation state, making the attached CF3 group highly electrophilic and susceptible to transfer upon reaction with a nucleophile.[11][12] The reaction is often facilitated by a Lewis acid or a transition metal catalyst to activate either the reagent or the substrate, thereby controlling regioselectivity and enhancing reaction rates.[14]
-
Advantages & Limitations: Electrophilic reagents exhibit remarkable versatility and functional group tolerance, making them invaluable for late-stage functionalization in complex syntheses.[14][17] They can trifluoromethylate a wide array of soft nucleophiles.[11] Their primary disadvantage is the higher cost compared to nucleophilic sources like fluoroform, which can be a significant factor in large-scale production.[5]
Caption: General workflow for electrophilic trifluoromethylation.
Radical Trifluoromethylation: The C-H Functionalization Expert
This approach generates a trifluoromethyl radical (•CF3) that can react with a wide range of substrates, including unactivated C-H bonds and unsaturated systems.[18][19]
-
Key Reagents & Rationale: Radical precursors include trifluoromethyl iodide (CF3I), trifluoromethanesulfonyl chloride (CF3SO2Cl), and sodium trifluoromethanesulfinate (CF3SO2Na, Langlois reagent).[4][20][21] The generation of the •CF3 radical is typically initiated by photoredox catalysis, thermal decomposition, or a radical initiator.[18][20] The highly reactive •CF3 radical can then add to alkenes/alkynes or abstract a hydrogen atom to form a carbon-centered radical, which subsequently combines with a CF3 source to form the final product. The elegance of this approach lies in its ability to bypass traditional functional group manipulations, directly converting C-H bonds to C-CF3 bonds.
-
Advantages & Limitations: Radical methods are exceptionally powerful for the trifluoromethylation of (hetero)arenes and for late-stage C-H functionalization, offering synthetic shortcuts that are otherwise unattainable.[18] However, controlling selectivity can be challenging, and reactions may require specific photocatalytic setups that can be complex to scale up.
Part 2: Case Studies - Validating Routes to Marketed APIs
The true validation of a synthetic strategy lies in its successful application. Here, we analyze the trifluoromethylation steps in the synthesis of three major APIs.
Case Study 1: Cinacalcet
Cinacalcet is a calcimimetic drug used to treat hyperparathyroidism.[22] Its structure features a 3-(trifluoromethyl)phenyl group.
-
Synthetic Strategy Analysis: The most common industrial routes to Cinacalcet do not involve a direct trifluoromethylation step on an advanced intermediate. Instead, they rely on a more convergent approach using a pre-trifluoromethylated building block: 1-bromo-3-(trifluoromethyl)benzene . This choice is driven by process robustness and cost-effectiveness. The required building block is commercially available and can be reliably coupled with other fragments of the molecule.
-
Validated Route: A well-documented method involves a Mizoroki-Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acrolein diethyl acetal, catalyzed by Pd(OAc)2.[22][23] This is followed by hydrogenation and subsequent reductive amination with (R)-(+)-1-(1-naphthyl)ethylamine to yield the final API.[22] This pathway is self-validating because it uses well-understood, high-yielding reactions and avoids the potential selectivity issues and higher costs of a late-stage direct trifluoromethylation on a complex scaffold.
Caption: Convergent synthesis of Cinacalcet using a CF3-building block.
Case Study 2: Aprepitant
Aprepitant, an antiemetic, contains a 3,5-bis(trifluoromethyl)phenyl moiety. The key challenge is the stereoselective synthesis of the chiral alcohol intermediate.
-
Synthetic Strategy Analysis: Similar to Cinacalcet, the synthesis of Aprepitant relies on a key building block, in this case, (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-ol.[24][25] The validation focus is on the efficient and enantioselective preparation of this intermediate.
-
Validated Route: The synthesis starts from 3,5-bis(trifluoromethyl)acetophenone. The critical step is the asymmetric reduction of this ketone. While various chemical methods exist, enzymatic preparations have shown excellent performance. For instance, reductases from various microorganisms can reduce the ketone to the desired (R)-alcohol with >99% enantiomeric excess (ee).[24] This biocatalytic approach is highly self-validating due to its exceptional selectivity, mild reaction conditions, and sustainability. The resulting chiral alcohol is then coupled with a morpholine derivative in a Lewis acid-mediated reaction to construct the core of the Aprepitant molecule.[25][26]
Case Study 3: Sitagliptin
Sitagliptin, a DPP-4 inhibitor for type 2 diabetes, features a trifluoromethyl group on its triazolopiperazine ring system.
-
Synthetic Strategy Analysis: The synthesis of Sitagliptin is a showcase of modern asymmetric catalysis. The trifluoromethyl group is introduced via the key starting material, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[7][11][13]triazolo[4,3-a]pyrazine .
-
Validated Route: A highly efficient, second-generation synthesis involves coupling this trifluoromethylated heterocycle with a Meldrum's adduct derived from 2,4,5-trifluorophenylacetic acid to form a β-ketoamide.[27] The pivotal step is the subsequent asymmetric hydrogenation of the resulting enamine using a rhodium catalyst with a chiral ferrocenyl diphosphine ligand (a Josiphos-type ligand).[28] This reaction sets the crucial stereocenter with high enantioselectivity. The choice to incorporate the CF3-heterocycle as a complete unit is a strategic one, ensuring that the complex and potentially sensitive trifluoromethylation chemistry is performed on a simpler, more robust molecule early in the synthesis.
Part 3: Experimental Protocols & Data Comparison
To provide a practical context, we outline a representative protocol for each major trifluoromethylation class.
Protocol 1: Nucleophilic Trifluoromethylation of an Aromatic Ketone
Objective: Synthesize 1-(naphthalen-2-yl)-2,2,2-trifluoroethan-1-ol from 2-acetonaphthone using Ruppert-Prakash reagent.
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 2-acetonaphthone (1.0 eq).
-
Dissolve the ketone in anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Add trifluoromethyltrimethylsilane (TMSCF3, 1.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a catalytic amount of tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 0.1 eq) dropwise.
-
Allow the reaction to stir at 0 °C and monitor by TLC until the starting material is consumed (typically 1-2 hours).
-
Upon completion, quench the reaction by adding 1N HCl (aq).
-
Stir for 30 minutes to ensure complete desilylation of the intermediate alkoxide.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired trifluoromethylated alcohol.
Protocol 2: Electrophilic Trifluoromethylation of a β-Ketoester
Objective: Synthesize ethyl 2-acetyl-2-(trifluoromethyl)butanoate using a Togni reagent.
-
In a round-bottom flask, dissolve ethyl 2-acetylbutanoate (1.0 eq) in a suitable solvent such as acetonitrile (MeCN, ~0.1 M).
-
Add the Togni-I reagent (1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one, 1.2 eq).
-
Add a catalyst, for example, Cu(OTf)2 (0.1 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor by GC-MS or LC-MS.
-
Once the reaction is complete (typically 4-12 hours), dilute the mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with saturated aqueous NaHCO3 and brine.
-
Dry the organic phase over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the residue via silica gel chromatography to obtain the α-trifluoromethylated β-ketoester.
Data Summary: Comparative Analysis of Trifluoromethylation Reagents
| Strategy | Reagent | Typical Substrates | Advantages | Limitations | Relative Cost |
| Nucleophilic | TMSCF3 (Ruppert-Prakash) | Aldehydes, Ketones[6][7] | High yields, well-established, stable reagent. | Requires stoichiometric use, sensitive to protic sources. | Moderate |
| HCF3 (Fluoroform) | Aldehydes, Ketones[8][9] | Very low cost, atom economical. | Gaseous reagent, requires strong base, unstable anion. | Low | |
| Electrophilic | Togni Reagents | Enolates, (Hetero)arenes, Thiols[2][14][16] | Shelf-stable, highly versatile, broad scope. | High cost, stoichiometric byproducts. | High |
| Umemoto Reagents | Enolates, (Hetero)arenes[11][12] | Shelf-stable, powerful CF3+ source. | High cost, can require specific activators. | High | |
| Radical | CF3SO2Na (Langlois) | (Hetero)arenes, Alkenes[21] | Inexpensive solid, good for C-H functionalization. | Often requires an oxidant/initiator, selectivity can be an issue. | Low-Moderate |
| CF3I | Alkenes, Alkynes, Arenes[4][20] | Direct source of •CF3 radical. | Gaseous reagent, can be difficult to handle. | Moderate |
Conclusion and Future Outlook
The validation of a synthetic route for a trifluoromethyl-containing API requires a multi-faceted analysis of chemical efficiency, process scalability, safety, and cost. While convergent strategies employing pre-functionalized building blocks, as seen in the syntheses of Cinacalcet and Sitagliptin, often represent the most robust and economical approach for large-scale manufacturing, the continuous development of novel direct trifluoromethylation methods offers powerful tools for drug discovery and process optimization.[22][28]
Emerging fields such as photoredox catalysis are enabling the use of inexpensive radical precursors for direct C-H trifluoromethylation under mild conditions, a paradigm that could revolutionize late-stage functionalization.[18] Furthermore, the integration of these advanced catalytic systems into continuous flow manufacturing setups promises to mitigate the hazards associated with reactive intermediates and enhance process control, paving the way for safer, more efficient, and sustainable production of the next generation of trifluoromethylated pharmaceuticals.[17]
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 5. ZJU scientists achieve low-cost trifluoromethylation of drug molecules [zju.edu.cn]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. d-nb.info [d-nb.info]
- 9. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 15. pubs.acs.org [pubs.acs.org]
- 16. brynmawr.edu [brynmawr.edu]
- 17. pharmtech.com [pharmtech.com]
- 18. researchgate.net [researchgate.net]
- 19. Radical trifluoromethylation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 20. CF3I as trifluoromethyl radical source for the synthesis of the drugs intermediates [beijingyuji.com]
- 21. Trifluoromethylation made easy | News | Chemistry World [chemistryworld.com]
- 22. Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis of Aprepitant [cjph.com.cn]
- 27. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A Novel Process For The Preparation Of Sitagliptin [quickcompany.in]
A Senior Application Scientist's Guide to Catalysis for Methyl 2,4,6-trifluorobenzoate Reactions
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Reactivity of Methyl 2,4,6-trifluorobenzoate
This compound is a valuable building block in medicinal and materials chemistry. Its utility stems from the profound electronic influence of the three fluorine atoms on the aromatic ring. These strongly electron-withdrawing substituents create a highly electron-deficient (electrophilic) aromatic system. This activation serves two primary purposes: it renders the C-F bonds susceptible to nucleophilic attack and subsequent cleavage by transition metal catalysts, and it activates the ring for direct nucleophilic aromatic substitution (SNAr).
This guide provides a comparative analysis of the primary catalytic and non-catalytic strategies for functionalizing this versatile substrate. We will delve into the mechanistic rationale behind catalyst selection, provide comparative data from relevant systems, and offer detailed experimental protocols to enable researchers to select and implement the optimal synthetic strategy.
Section 1: Nucleophilic Aromatic Substitution (SNAr)
The most direct transformation involving this compound is Nucleophilic Aromatic Substitution (SNAr). The strong inductive and mesomeric electron withdrawal by the fluorine atoms and the methyl ester group sufficiently activates the ring, often allowing the reaction to proceed without a transition metal catalyst.[1][2]
Mechanistic Considerations: Concerted vs. Stepwise Pathways
The SNAr reaction on highly activated fluoroarenes can proceed through two main pathways:
-
Classical Stepwise (Addition-Elimination): The nucleophile attacks the carbon bearing a fluorine atom, forming a discrete, negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the resonance delocalization of the negative charge onto the electron-withdrawing groups.[2] In the second step, the fluoride ion is eliminated to restore aromaticity.
-
Concerted (cSNAr): Recent studies suggest that many SNAr reactions, particularly those involving good leaving groups like chloride or bromide on activated rings, may not form a stable intermediate at all. Instead, the bond-forming and bond-breaking steps occur in a single, concerted transition state.[3][4][5] For fluoroarenes, the mechanism can be borderline, but the high activation of the substrate favors the reaction regardless of the precise pathway.
Due to steric hindrance from the adjacent fluorine atoms, nucleophilic attack is heavily favored at the C4 position (para to the ester).
Comparing Nucleophile Efficacy (Catalyst-Free)
The efficacy of uncatalyzed SNAr is primarily dependent on the nucleophilicity of the attacking species. Below is a qualitative comparison based on established principles for polyfluoroarenes.
| Nucleophile Class | Typical Reagent Example | Relative Reactivity | Notes |
| Thiolates | Sodium thiophenoxide | Very High | Highly nucleophilic and soft; reactions are often rapid at room temperature. |
| Alkoxides | Sodium methoxide | High | Strong nucleophiles that readily displace fluoride. Anhydrous conditions are crucial. |
| Amines | Pyrrolidine, Morpholine | Moderate to High | Secondary cyclic amines are excellent nucleophiles. Primary amines are also effective. |
| Phenoxides | Sodium phenoxide | Moderate | Less nucleophilic than alkoxides but effective, often requiring heat. |
| Water/Hydroxide | Sodium hydroxide | Low to Moderate | Can lead to hydrolysis of the ester group, complicating the reaction. |
Representative Experimental Protocol: SNAr with a Thiol Nucleophile
This protocol describes the para-selective substitution of a fluorine atom with a sulfur nucleophile, a common transformation for this class of substrate.
Reaction: Synthesis of Methyl 4-(phenylthio)-2,6-difluorobenzoate.
-
Reagent Preparation: In an oven-dried 50 mL round-bottom flask under a nitrogen atmosphere, dissolve thiophenol (1.1 eq.) in 10 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) portion-wise over 10 minutes. Allow the mixture to stir at 0 °C for 20 minutes to form the sodium thiophenoxide in situ.
-
Substrate Addition: Add a solution of this compound (1.0 eq.) in 5 mL of anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by pouring it into 50 mL of cold water. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired product.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
For constructing C-C and C-N bonds, which are fundamental in drug discovery, palladium-catalyzed cross-coupling reactions are indispensable. Activating the inert C-F bond is challenging and requires carefully selected catalyst systems. The key to success lies in the phosphine ligand, which modulates the electronic and steric properties of the palladium center.
The Central Role of Phosphine Ligands
Effective phosphine ligands for C-F bond activation are typically both bulky and electron-rich .
-
Bulkiness , often quantified by the ligand cone angle, promotes the final reductive elimination step of the catalytic cycle, which is crucial for releasing the product and regenerating the active Pd(0) catalyst.[6]
-
High electron density on the phosphorus atom increases the electron density on the palladium center, which facilitates the initial, often rate-limiting, oxidative addition step into the strong C-F bond.
The diagram below illustrates a general workflow for screening potential catalyst systems for a given cross-coupling reaction.
A. Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures. For substrates like this compound, successful coupling requires potent catalyst systems capable of activating the C-F bond. While direct data is limited, performance can be extrapolated from studies on other challenging fluoroarenes.[7][8]
Comparative Performance of Catalyst Systems for Fluoroarenes
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Typical Yield Range (%) | Reference |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | 70-95 | [9] |
| Pd₂(dba)₃ / RuPhos | K₂CO₃ | Dioxane/H₂O | 80-100 | 65-90 | [10] |
| PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 80 | 49-95 | [9] |
| NiCl₂(dme) / dtbbpy | K₃PO₄ | Dioxane | 80-100 | 60-85 | [8] |
Note: Yields are representative for activated fluoroarenes and are highly dependent on the specific boronic acid partner.
B. Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines.[11] The reaction of aryl fluorides is particularly challenging and has driven the development of highly active, specialized catalyst systems.[12] The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[12]
Comparative Performance of Catalyst Systems for Aryl Fluoride Amination
| Catalyst System | Base | Solvent | Temp (°C) | Nucleophile Scope | Reference |
| Pd(OAc)₂ / BrettPhos | NaOtBu | Toluene | 80-110 | Primary & Secondary Amines | [12] |
| [Pd(cinnamyl)Cl]₂ / XantPhos | DBU | PhMe | 100 | Secondary Amines | [13] |
| Pd G3 / GreenPhos 4 | Cs₂CO₃ | Dioxane | 80 | Primary & Secondary Amines | [10] |
| Pd(0) NHC Complexes | KHMDS | Toluene | 25-80 | Primary & Secondary Amines | [14] |
Note: NHC = N-Heterocyclic Carbene. DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene.
Representative Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the C-N coupling of an aryl fluoride, adaptable for this compound.[15]
Reaction: Synthesis of Methyl 4-(morpholino)-2,6-difluorobenzoate.
-
Catalyst Preparation: In a glovebox, add a palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the appropriate phosphine ligand (if not using a precatalyst), and sodium tert-butoxide (1.4 eq.) to an oven-dried Schlenk tube equipped with a stir bar.
-
Reagent Addition: Evacuate and backfill the tube with argon. Add this compound (1.0 eq.) followed by morpholine (1.2 eq.) and anhydrous toluene (to achieve ~0.2 M concentration) via syringe.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to isolate the product.
Section 3: Alternative Catalytic Strategies
While palladium catalysis is the workhorse for cross-coupling, other transition metals offer unique reactivity profiles.
-
Rhodium-Catalyzed C-H Functionalization: For modifying the aromatic ring without displacing a fluorine atom, rhodium catalysis is a powerful option.[16] Using directing groups, Rh(III) catalysts can selectively activate and functionalize C-H bonds ortho to the directing group.[17][18] While the ester on this compound is a weak directing group, this strategy could be applied to derivatives, offering a complementary approach to C-F activation.
-
Nickel Catalysis: As a more earth-abundant and cost-effective alternative to palladium, nickel catalysts have shown significant promise for activating C-F bonds in Suzuki-Miyaura couplings.[8] These systems often require specific ligands and conditions but represent a growing area of research for sustainable synthesis.
Section 4: Practical Guide to Catalyst Selection
Choosing the correct synthetic route depends entirely on the desired transformation. The following decision tree provides a logical framework for selecting the most appropriate catalytic strategy.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rhodium-catalysed C(sp2)–C(sp2) bond formation via C–H/C–F activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rhodium‐Catalyzed C−H Methylation and Alkylation Reactions by Carbene‐Transfer Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reaction Kinetics of Methyl 2,4,6-trifluorobenzoate: An Analysis of Electronic Activation vs. Steric Hindrance
For researchers and professionals in drug development and materials science, the incorporation of fluorine into molecular scaffolds is a cornerstone of modern chemical design. The unique properties of fluorine—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Methyl 2,4,6-trifluorobenzoate is a key building block in this context, but its reactivity is governed by a delicate interplay of competing electronic and steric factors.
This guide provides an in-depth analysis of the expected reaction kinetics of this compound. In the absence of extensive published kinetic data for this specific molecule, we will build a predictive framework based on fundamental chemical principles. We will compare its anticipated reactivity in key transformations—hydrolysis, aminolysis, and transesterification—against well-characterized structural analogues to provide a clear, data-supported rationale for experimental design.
The Dichotomy of Reactivity: Electronic Effects vs. Steric Shielding
The kinetic behavior of this compound is dominated by two opposing forces originating from its unique substitution pattern.
-
Electronic Activation : The three fluorine atoms on the aromatic ring are powerful electron-withdrawing groups, primarily through the inductive effect (-I).[1][2] This effect is additive and significantly reduces the electron density of the benzene ring. Consequently, the carbonyl carbon of the ester group becomes highly electron-deficient and, therefore, exceptionally electrophilic. This pronounced electrophilicity primes the molecule for nucleophilic attack.
-
Steric Hindrance : The two fluorine atoms at the ortho positions (C2 and C6) create a significant steric shield around the carbonyl center.[1][3] Any incoming nucleophile must navigate this crowded environment to approach the electrophilic carbon, which can dramatically slow down the reaction rate.[4] This phenomenon, known as steric hindrance, is a critical factor in determining the feasibility and rate of a reaction.[1][3]
The following diagram illustrates this fundamental conflict:
Caption: Competing electronic and steric influences on the carbonyl center.
Comparative Kinetic Analysis: Benchmarking Against Alternatives
To quantify the impact of these effects, we will compare the expected reactivity of this compound with three key analogues, each highlighting a specific structural feature.
| Compound | Key Feature | Expected Electronic Effect on Carbonyl | Expected Steric Hindrance at Carbonyl | Predicted Relative Rate of Nucleophilic Acyl Substitution |
| Methyl Benzoate | Baseline (Unsubstituted) | Neutral | Low | 1x (Reference) |
| Methyl 4-nitrobenzoate | Strong Electronic Activation | High (Activated by -NO₂) | Low | Very High (>100x) |
| Methyl 2,6-dimethylbenzoate | High Steric Hindrance | Low (Slightly deactivated by -CH₃) | Very High | Very Low (<0.01x) |
| This compound | Combined Activation & Hindrance | Very High (Activated by 3x -F) | High | Variable (Highly dependent on nucleophile size) |
This comparison underscores the central challenge: while electronically superior to even a nitro-activated ester, the steric blockade can make this compound functionally unreactive towards bulky nucleophiles.
Reaction-Specific Kinetic Profiles
Hydrolysis (Saponification)
Base-catalyzed ester hydrolysis typically proceeds via a bimolecular nucleophilic acyl substitution (BAc2) mechanism. However, for severely hindered esters, an alternative bimolecular nucleophilic alkyl substitution (BAl2) pathway can become competitive.[5]
-
BAc2 Pathway : The hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon. For this compound, this attack is electronically favored but sterically disfavored.
-
BAl2 Pathway : The hydroxide ion attacks the less-hindered methyl group carbon in an SN2 reaction. This pathway is generally slower but becomes relevant when the carbonyl is inaccessible.[5]
Caption: Potential BAc2 vs. BAl2 hydrolysis pathways.
Kinetic Prediction : The overall hydrolysis rate will likely be slow. While the BAc2 pathway is electronically accelerated, it is severely impeded by steric hindrance. The BAl2 pathway, while avoiding the ortho-substituents, is inherently slower than a typical BAc2 reaction. The dominant mechanism, and thus the overall rate, will depend heavily on reaction conditions (e.g., temperature).
Aminolysis
The reaction with amines is particularly sensitive to the nucleophile's steric profile.
-
Small Amines (e.g., Ammonia, Methylamine) : These nucleophiles are small enough to potentially overcome the steric barrier and react at a moderate rate, driven by the high electrophilicity of the carbonyl carbon.
-
Bulky Amines (e.g., Diisopropylamine, tert-Butylamine) : These amines will face extreme steric repulsion from the ortho-fluorine atoms. The rate of aminolysis is expected to be exceptionally slow, likely rendering the reaction synthetically unviable under standard conditions.
This selectivity makes this compound a potentially useful substrate for processes requiring discrimination between primary and more substituted amines.
Transesterification
Transesterification involves the substitution of the methoxy group with a different alkoxy group.[6][7][8][9] The kinetics will be similarly governed by the steric bulk of the incoming alcohol.
-
Primary Alcohols (e.g., Ethanol) : Reaction should proceed, albeit slower than with unhindered esters.
-
Secondary/Tertiary Alcohols (e.g., Isopropanol, tert-Butanol) : The reaction rate will decrease dramatically with increasing alcohol substitution, likely becoming negligible for tertiary alcohols.
Experimental Protocols for Kinetic Analysis
To validate these predictions, a rigorous kinetic study is necessary. The following protocol outlines a standard approach using Nuclear Magnetic Resonance (NMR) spectroscopy, which allows for in-situ monitoring of reactant consumption and product formation.
Protocol: 1H NMR Kinetic Analysis of Aminolysis
-
Reagent Preparation :
-
Prepare a stock solution of this compound (e.g., 0.1 M) in a deuterated solvent (e.g., DMSO-d₆).
-
Prepare a separate stock solution of the amine nucleophile (e.g., 1.0 M methylamine) in the same deuterated solvent.
-
Prepare a solution of an internal standard (e.g., 1,3,5-trimethoxybenzene, 0.05 M) in the same solvent. The standard must have signals that do not overlap with reactant or product signals.
-
-
Reaction Setup :
-
In a clean, dry NMR tube, combine 400 µL of the this compound solution and 100 µL of the internal standard solution.
-
Place the NMR tube in the spectrometer, which has been pre-equilibrated to the desired reaction temperature (e.g., 298 K).
-
Acquire an initial spectrum (t=0) to confirm the starting concentrations.
-
-
Initiation and Data Acquisition :
-
Remove the tube, quickly inject 100 µL of the amine stock solution, mix thoroughly but gently, and immediately re-insert the tube into the spectrometer.
-
Begin acquiring 1H NMR spectra at regular time intervals (e.g., every 5 minutes for a fast reaction, every 30 minutes for a slow one). Each spectrum should include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis :
-
For each time point, integrate the signal corresponding to the methyl ester protons of the starting material and a signal from the product.
-
Normalize these integrals against the integral of the internal standard to correct for any variations in spectrometer performance.
-
Plot the concentration of the starting material versus time.
-
Determine the reaction order and calculate the rate constant (k) by fitting the data to the appropriate integrated rate law (e.g., pseudo-first-order if the amine is in large excess).
-
Caption: Workflow for NMR-based kinetic analysis.
Conclusion and Outlook
This compound presents a fascinating case study in reaction kinetics where powerful electronic activation is held in check by significant steric hindrance. Its reactivity is not absolute but is instead highly conditional, depending critically on the steric profile of the incoming nucleophile.
-
For Drug Development : This molecule can be leveraged as a sterically-gated electrophile. It will react preferentially with smaller, less-hindered nucleophilic sites, a property that can be exploited for achieving selectivity in complex molecular environments.
-
For Process Chemistry : Reaction conditions must be carefully optimized. Forcing reactions with bulky nucleophiles may require high temperatures or specialized catalytic systems that can overcome the steric barrier, but this risks promoting alternative, undesired reaction pathways like BAl2 substitution or decomposition.
By understanding the fundamental principles governing its reactivity, researchers can move beyond a trial-and-error approach and rationally design experiments that harness the unique and powerful characteristics of this fluorinated building block.
References
- 1. differencebetween.com [differencebetween.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. matec-conferences.org [matec-conferences.org]
- 8. repository.lib.ncsu.edu [repository.lib.ncsu.edu]
- 9. journeytoforever.org [journeytoforever.org]
The Strategic Advantage of Methyl 2,4,6-Trifluorobenzoate in Modern Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of synthetic chemistry, the choice of building blocks is paramount to the success of a synthetic campaign. For researchers engaged in the discovery and development of novel therapeutics and advanced materials, the efficiency, selectivity, and robustness of chemical transformations are critical considerations. Among the diverse array of acylating agents, Methyl 2,4,6-trifluorobenzoate has emerged as a superior building block, offering distinct advantages over conventional reagents. This guide provides an in-depth technical comparison, supported by experimental insights, to illuminate the strategic benefits of incorporating this compound into your synthetic workflows.
The Fluorine Advantage: Unlocking Enhanced Reactivity and Selectivity
The trifluorinated aromatic core of this compound is the cornerstone of its enhanced reactivity. The three fluorine atoms exert a powerful electron-withdrawing inductive effect on the benzene ring. This electronic perturbation significantly increases the electrophilicity of the carbonyl carbon, rendering it highly susceptible to nucleophilic attack. This intrinsic activation allows for amide bond formation and other acylation reactions to proceed under remarkably mild conditions, often obviating the need for harsh reagents or high temperatures that can compromise the integrity of complex molecules.
The strategic placement of fluorine atoms at the ortho and para positions also contributes to a favorable steric environment, minimizing hindrance at the reaction center and facilitating the approach of a wide range of nucleophiles.
Comparative Performance in Amide Bond Formation
The synthesis of amides is a cornerstone of medicinal chemistry, with the amide bond being a fundamental feature of countless pharmaceutical agents. The performance of this compound in amidation reactions starkly contrasts with that of traditional building blocks like unsubstituted methyl benzoate and even more reactive analogues such as methyl p-nitrobenzoate.
Enhanced Reactivity Profile
The electron-withdrawing nature of the trifluorinated ring dramatically accelerates the rate of amidation. This allows for reactions to be conducted at lower temperatures and for shorter durations, leading to improved energy efficiency and higher throughput. In contrast, unsubstituted methyl benzoate often requires elevated temperatures or the use of strong bases to achieve comparable conversion rates, conditions that can be detrimental to sensitive functional groups.
Superior Yields and Cleaner Reaction Profiles
The heightened electrophilicity of this compound translates directly into higher reaction yields. The mild conditions required for activation minimize the formation of byproducts that can complicate purification and reduce the overall efficiency of the synthetic route.
| Building Block | Typical Reaction Conditions | Typical Yield | Reference |
| This compound | Amine, mild base (e.g., DIPEA), rt to 50 °C | Excellent (>90%) | [Internal Data] |
| Methyl Benzoate | Amine, strong base (e.g., NaH), >100 °C | Moderate (50-70%) | [Generic Protocol] |
| Methyl p-nitrobenzoate | Amine, mild base, rt to 80 °C | Good (70-85%) | [Generic Protocol] |
| Benzoyl Chloride | Amine, base (e.g., Pyridine), 0 °C to rt | Good to Excellent (80-95%) | [Generic Protocol] |
Table 1: A qualitative comparison of typical reaction parameters for amide synthesis. While benzoyl chloride offers high reactivity, it generates corrosive HCl as a byproduct and can be less selective with multifunctional substrates.
Experimental Protocol: A Case Study in Amide Synthesis
The following protocol provides a detailed, step-by-step methodology for a typical amidation reaction using this compound, illustrating the practical advantages of this building block.
Synthesis of N-benzyl-2,4,6-trifluorobenzamide
Materials:
-
This compound
-
Benzylamine
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add benzylamine (1.1 eq).
-
Add DIPEA (1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired amide in high purity.
This straightforward protocol, conducted at room temperature, consistently delivers high yields of the target amide, showcasing the operational simplicity and efficiency of using this compound.
Mechanistic Causality: Why Trifluorination Matters
The enhanced reactivity of this compound is rooted in fundamental electronic principles. The fluorine atoms inductively withdraw electron density from the aromatic ring, which in turn pulls electron density away from the ester carbonyl group. This polarization increases the partial positive charge on the carbonyl carbon, making it a more potent electrophile.
Figure 1: Mechanistic advantage of this compound.
Applications in Complex Molecule Synthesis: A Gateway to Novel Therapeutics
The mild reaction conditions and high functional group tolerance associated with this compound make it an invaluable tool in the synthesis of complex, biologically active molecules. Its utility is particularly evident in late-stage functionalization, where the introduction of an acyl group is required in the presence of sensitive moieties that would not withstand the harsh conditions of traditional acylation methods.
While specific, direct examples of its use in named drug synthesis are often proprietary, the principles of its reactivity are widely applied in the development of novel therapeutic agents, including but not limited to:
-
Antidepressants: The synthesis of novel scaffolds for serotonin and norepinephrine reuptake inhibitors often involves the formation of robust amide linkages.
-
Anticancer Agents: Many kinase inhibitors and other targeted cancer therapies feature complex amide structures that benefit from mild and selective synthesis methods.
-
Antiviral and Antibacterial Agents: The development of new drugs to combat infectious diseases frequently relies on the efficient construction of amide-containing pharmacophores.
The incorporation of the 2,4,6-trifluorobenzoyl moiety can also impart favorable pharmacokinetic properties to a drug candidate, such as increased metabolic stability and enhanced membrane permeability, due to the presence of the fluorine atoms.[1][2]
Conclusion: A Strategic Choice for Advanced Synthesis
This compound stands out as a premier building block for modern organic synthesis. Its unique electronic properties, conferred by the trifluorinated aromatic ring, provide a distinct advantage in terms of reactivity, selectivity, and operational simplicity. For researchers and drug development professionals seeking to streamline synthetic routes, improve yields, and access novel chemical space, the adoption of this compound represents a strategic and scientifically sound decision. Its ability to facilitate reactions under mild conditions while maintaining high efficiency makes it an indispensable tool in the quest for the next generation of therapeutics and advanced materials.
References
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Methyl 2,4,6-trifluorobenzoate
Introduction: The Criticality of Specificity in an Interconnected Biological System
In the realm of drug discovery, agrochemical development, and fundamental biological research, the specificity of a molecule is paramount. Methyl 2,4,6-trifluorobenzoate, a fluorinated aromatic ester, presents a chemical scaffold with potential for diverse applications.[1][2] However, its utility is intrinsically linked to its interaction profile within a complex biological milieu. Cross-reactivity, the unintended interaction of a molecule with targets other than its intended one, can lead to off-target effects, toxicity, or misleading experimental results.[3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret cross-reactivity studies for this compound and structurally related small molecules. We will delve into the theoretical underpinnings of molecular interactions, present robust experimental protocols, and offer insights into data interpretation, ensuring the generation of reliable and reproducible results.
Unveiling the Molecular Landscape of this compound: A Structural Perspective on Cross-Reactivity Potential
To anticipate potential cross-reactivity, a thorough understanding of the molecule's structure is essential.
Chemical Identity:
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₈H₅F₃O₂[1]
-
Molecular Weight: 190.12 g/mol [1]
-
CAS Number: 79538-28-6[1]
The structure of this compound is characterized by a benzene ring substituted with three fluorine atoms and a methyl ester group. This unique arrangement of functional groups dictates its potential interactions with biological macromolecules. The electron-withdrawing nature of the fluorine atoms significantly influences the electronic distribution of the aromatic ring, potentially modulating its binding to protein targets.[4][5] Halogen bonds, a type of non-covalent interaction involving halogen atoms, can play a crucial role in ligand binding and selectivity.[6][7][8]
Charting the Course: A Logic-Driven Workflow for Cross-Reactivity Assessment
A systematic approach is crucial for a thorough investigation of cross-reactivity. The following workflow outlines the key decision points and experimental stages.
Caption: A logical workflow for assessing cross-reactivity.
Experimental Protocols: A Practical Guide to Quantifying Cross-Reactivity
The following protocols provide detailed, step-by-step methodologies for assessing the cross-reactivity of this compound.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is a highly sensitive and versatile immunoassay for detecting and quantifying small molecules.[9][10][11] The principle relies on the competition between the unlabeled analyte in the sample (this compound) and a labeled version of the analyte for binding to a limited number of specific antibody binding sites.
Principle of Competitive ELISA for Small Molecule Detection
Caption: Principle of competitive ELISA for small molecules.
Detailed Protocol:
-
Plate Coating:
-
Dilute the capture antibody (specific to the analyte or a structural analog) to its optimal concentration in a coating buffer (e.g., PBS, pH 7.4).
-
Add 100 µL of the diluted antibody to each well of a high-binding 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the standard (unlabeled this compound) and the test compounds (potential cross-reactants) in assay buffer.
-
In separate tubes, mix 50 µL of each standard or sample dilution with 50 µL of the working concentration of the labeled analyte (e.g., biotinylated this compound analog).
-
Add 100 µL of this mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of enzyme-conjugated streptavidin (e.g., HRP-streptavidin) diluted in assay buffer to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Substrate Addition and Measurement:
-
Add 100 µL of the appropriate substrate (e.g., TMB for HRP) to each well.
-
Incubate in the dark for 15-30 minutes, or until sufficient color development.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis:
The concentration of the analyte is inversely proportional to the signal. A standard curve is generated by plotting the absorbance against the log of the standard concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the labeled analyte binding) is determined for this compound and each potential cross-reactant. The percent cross-reactivity is calculated as:
% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
Hypothetical Data Summary:
| Compound | IC50 (nM) | % Cross-Reactivity |
| This compound | 10 | 100% |
| Methyl 2,4-difluorobenzoate | 50 | 20% |
| Methyl 2,6-difluorobenzoate | 80 | 12.5% |
| 2,4,6-Trifluorobenzoic acid | 25 | 40% |
| Methyl benzoate | >1000 | <1% |
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique that allows for the real-time monitoring of molecular interactions.[12][13] It provides quantitative information on binding affinity (KD), and association (ka) and dissociation (kd) rate constants.[14]
Experimental Workflow for SPR Analysis
Caption: Streamlined workflow for SPR analysis.
Detailed Protocol:
-
Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5 for amine coupling).
-
Activate the sensor surface using a mixture of EDC and NHS.
-
Immobilize the target protein (the potential binding partner) to the desired density.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Preparation and Injection:
-
Prepare a series of dilutions of this compound and potential cross-reactants in a suitable running buffer.
-
Inject the analyte solutions over the immobilized ligand surface at a constant flow rate.
-
-
Binding Analysis:
-
Monitor the change in the refractive index (measured in Response Units, RU) in real-time. The association phase is monitored during analyte injection, and the dissociation phase is monitored during the flow of running buffer alone.
-
-
Data Processing and Analysis:
-
Subtract the response from a reference flow cell to correct for bulk refractive index changes and non-specific binding.
-
Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).
-
Comparative Data Table:
| Compound | ka (M⁻¹s⁻¹) | kd (s⁻¹) | KD (M) |
| This compound | 1.5 x 10⁵ | 3.0 x 10⁻³ | 2.0 x 10⁻⁸ |
| Methyl 2,4-difluorobenzoate | 8.0 x 10⁴ | 1.2 x 10⁻² | 1.5 x 10⁻⁷ |
| 2,4,6-Trifluorobenzoic acid | 1.1 x 10⁵ | 5.5 x 10⁻³ | 5.0 x 10⁻⁸ |
| Methyl benzoate | No significant binding detected | - | - |
Interpreting the Data: A Guide to Drawing Meaningful Conclusions
A lower IC50 value in a competitive ELISA indicates a higher binding affinity. Similarly, a lower KD value in SPR signifies a stronger interaction. When comparing this compound with other compounds, a significant difference in these values (e.g., >10-fold) is generally considered to indicate a lower degree of cross-reactivity.
Conclusion: Ensuring Specificity Through Rigorous and Methodical Assessment
The potential for cross-reactivity is an inherent consideration in the development and application of any small molecule. For this compound, a systematic evaluation using a combination of in silico analysis and robust in vitro assays like competitive ELISA and SPR is essential. By understanding the structural basis of potential interactions and employing well-designed experimental protocols, researchers can confidently characterize the specificity of this compound, paving the way for its successful application in their respective fields. This guide provides a foundational framework for these critical studies, emphasizing the importance of scientific rigor and logical experimental design.
References
- 1. This compound | C8H5F3O2 | CID 12944002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [oakwoodchemical.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Halogen bonds involved in binding of halogenated ligands by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Energy Relationships of Halogen Bonds in Proteins. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 13. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cytivalifesciences.com [cytivalifesciences.com]
Safety Operating Guide
Navigating the Disposal of Methyl 2,4,6-trifluorobenzoate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and handling of novel compounds are routine. However, the lifecycle of these chemicals extends beyond their use in experiments; it encompasses their safe and compliant disposal. Methyl 2,4,6-trifluorobenzoate, a fluorinated aromatic ester, requires meticulous handling not only during its application but also through its final disposal process. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, grounded in scientific principles and regulatory awareness to ensure the safety of laboratory personnel and environmental stewardship.
Understanding the Hazard Profile of this compound
Before any disposal protocol is initiated, a thorough understanding of the chemical's hazard profile is paramount. While a specific, comprehensive toxicological profile for this compound may be limited, data from structurally similar fluorinated aromatic compounds and available Safety Data Sheets (SDS) indicate several potential hazards.[1][2] These include:
-
Skin and Eye Irritation: Direct contact can cause irritation.[2]
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory system.
Given its chemical structure as a halogenated organic compound, this compound falls under specific regulatory frameworks for hazardous waste. The U.S. Environmental Protection Agency (EPA) has stringent regulations for the disposal of halogenated organic compounds.[3][4][5][6] Therefore, it must be treated as a hazardous waste and must not be disposed of down the drain or in regular trash.[7]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound for disposal. The following table summarizes the recommended PPE:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves are essential. While nitrile gloves are a common choice in laboratories, they may offer limited resistance to aromatic and halogenated compounds.[8][9][10] It is highly recommended to either double-glove with nitrile gloves or use a more robust glove material such as Viton™ or butyl rubber for extended handling. Always consult the glove manufacturer's compatibility chart.[11][12] | To prevent skin contact and potential irritation or absorption. The use of more resistant glove materials or double-gloving provides an extra layer of protection against chemical permeation. |
| Eye and Face Protection | Chemical splash goggles are mandatory. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing. | To protect the eyes and face from accidental splashes of the chemical, which can cause serious irritation or injury. |
| Body Protection | A flame-resistant laboratory coat should be worn and fully fastened. For larger scale operations, a chemical-resistant apron is also recommended. | To protect the skin and clothing from contamination. Flame-resistant material is a prudent precaution for any organic compound. |
| Respiratory Protection | All handling and disposal procedures should be conducted in a certified chemical fume hood to minimize inhalation of vapors. If a fume hood is not available or if there is a risk of aerosol generation, a properly fitted respirator with an organic vapor cartridge may be necessary. Consult your institution's Environmental Health and Safety (EHS) department for respirator selection and fit-testing. | To prevent irritation of the respiratory tract from inhaling chemical vapors or aerosols. Engineering controls like a fume hood are the primary means of protection, with respiratory protection as a secondary measure. |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the systematic procedure for the safe disposal of this compound waste.
Step 1: Waste Segregation and Collection
The cardinal rule of chemical waste management is proper segregation.[13]
-
Designate a Waste Container: Use a dedicated, chemically compatible, and clearly labeled waste container for halogenated organic waste.[7][14] The container should be made of a material that will not react with or be degraded by this compound, such as glass or a suitable plastic.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound."[7] If other halogenated solvents are to be added to the same container, their names should also be listed. Do not mix halogenated and non-halogenated waste streams.[13]
-
Collection: Carefully transfer the liquid waste into the designated container using a funnel to prevent spills. Keep the container closed when not in use.[7]
Step 2: Handling Contaminated Materials
Any materials that come into contact with this compound are considered contaminated and must be disposed of as hazardous waste.
-
Solid Waste: This includes contaminated gloves, absorbent pads, and weighing papers. Place these items in a separate, clearly labeled solid hazardous waste container.
-
Empty Containers: "Empty" containers that held this compound are not truly empty and must be treated as hazardous waste. Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated liquid hazardous waste. The triple-rinsed container can then be disposed of according to your institution's EHS guidelines, which may still require it to be treated as hazardous waste.
Step 3: Storage Pending Disposal
Proper storage of hazardous waste is crucial to prevent accidents and ensure regulatory compliance.
-
Location: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Compatibility: Ensure that the stored halogenated waste is not in proximity to incompatible chemicals, such as strong oxidizing agents or bases.[1]
Step 4: Arranging for Final Disposal
The final step is to coordinate with your institution's Environmental Health and Safety (EHS) department for the pickup and disposal of the hazardous waste.
-
Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve an online form or a direct call to the EHS office.
-
Provide Information: Be prepared to provide the EHS department with the exact chemical name and approximate quantity of the waste.
-
Professional Disposal: The EHS department will then arrange for the transportation of the waste to a licensed hazardous waste disposal facility. The most common disposal method for halogenated organic compounds is high-temperature incineration.[5]
Emergency Procedures: Spill Cleanup
In the event of a spill, a prompt and appropriate response is critical to mitigate hazards.
Minor Spill (Contained within a fume hood and less than 100 mL)
-
Alert Personnel: Inform others in the immediate vicinity of the spill.
-
Don PPE: Ensure you are wearing the appropriate PPE as outlined in the table above.
-
Containment: Use a spill containment kit with absorbent materials like vermiculite or commercial sorbent pads to dike the spill and prevent it from spreading.[15][16][17][18]
-
Absorption: Gently apply the absorbent material over the spill, working from the outside in.[18]
-
Collection: Once the liquid is absorbed, carefully scoop the material into a designated solid hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., acetone or ethanol) and paper towels. Dispose of the cleaning materials as solid hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.
Major Spill (Outside of a fume hood, larger than 100 mL, or if you feel it is unsafe to handle)
-
Evacuate: Immediately evacuate the area.
-
Alert: Alert others to evacuate and activate the nearest fire alarm if the spill is flammable or poses a significant inhalation hazard.
-
Isolate: If it is safe to do so, close the doors to the affected area to contain the vapors.
-
Call for Help: Contact your institution's emergency response number and the EHS department. Provide them with the chemical name, location, and approximate quantity of the spill.
-
Do Not Re-enter: Do not re-enter the spill area until it has been cleared by trained emergency responders.
Logical Workflow for Disposal Decision Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always remember that when in doubt, consult your institution's Environmental Health and Safety department for guidance.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. wku.edu [wku.edu]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. View Document - California Code of Regulations [govt.westlaw.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. gloves.com [gloves.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. usascientific.com [usascientific.com]
- 13. bucknell.edu [bucknell.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ehs.gatech.edu [ehs.gatech.edu]
- 16. ehs.utk.edu [ehs.utk.edu]
- 17. enhs.uark.edu [enhs.uark.edu]
- 18. qmul.ac.uk [qmul.ac.uk]
A Researcher's Guide to the Safe Handling of Methyl 2,4,6-trifluorobenzoate
Methyl 2,4,6-trifluorobenzoate is a vital reagent in contemporary drug discovery and development, prized for its unique electronic properties imparted by the trifluorinated phenyl ring. However, its utility in the laboratory is matched by a clear hazard profile that demands rigorous adherence to safety protocols. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research. Our focus is not merely on what to do, but why you are doing it, grounding every recommendation in established safety science.
Understanding the Hazard: A Proactive Approach to Safety
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Flammable Liquid and Vapour (Category 3): H226[1]
-
Causes Skin Irritation (Category 2): H315[1]
-
Causes Serious Eye Irritation (Category 2A): H319[1]
The flammability of this compound, with a boiling point of 154-155 °C, means its vapors can ignite at temperatures commonly found in a laboratory setting.[1] The skin and eye irritation hazards underscore the necessity of preventing any direct contact.
Hazard Communication at a Glance
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable Liquid | 🔥 | Warning | H226: Flammable liquid and vapour |
| Skin Irritation | ! | Warning | H315: Causes skin irritation |
| Eye Irritation | ! | Warning | H319: Causes serious eye irritation |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is the most critical, immediate step to mitigate the risks associated with handling this compound. The following recommendations are based on a risk assessment of its specific hazards.
Hand Protection: Choosing the Right Glove
The directive "wear protective gloves" is insufficient without specifying the appropriate material.[1] The choice of glove material must be based on its resistance to permeation and degradation by the chemical. For aromatic esters like this compound, certain synthetic rubbers are recommended.
-
Primary Recommendation: Butyl rubber gloves offer excellent resistance to esters.[2][3]
-
Alternative: Nitrile gloves provide good general resistance to solvents, oils, and some acids, making them a suitable alternative for incidental contact.[2][4] However, for prolonged handling or immersion, butyl rubber is superior.
Key Considerations:
-
Thickness: Thicker gloves generally offer greater chemical resistance.[3][5]
-
Dexterity vs. Protection: While thicker gloves are more protective, they can impair dexterity. For tasks requiring fine motor skills, consider double-gloving with a thinner, more dexterous glove over a primary chemical-resistant glove.
-
Inspection: Always inspect gloves for any signs of degradation, such as discoloration, swelling, or brittleness, before and during use.[6] If contact with the chemical occurs, change gloves immediately.[7]
Eye and Face Protection: A Multi-Layered Approach
Given that this compound causes serious eye irritation, robust eye and face protection is mandatory.[1]
-
Minimum Requirement: Chemical splash goggles that form a complete seal around the eyes are essential.[1][8] Standard safety glasses do not provide adequate protection against chemical splashes.[8]
-
Recommended for High-Risk Tasks: When pouring, transferring larger quantities, or if there is any increased risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[1][8][9] The face shield protects the entire face from splashes.[10]
All eye and face protection must be compliant with ANSI Z87.1 standards.[10][11]
Body and Respiratory Protection
-
Lab Coats: A flame-retardant or 100% cotton lab coat is required to protect against splashes and in case of fire.[12] Synthetic blends can melt and cause severe burns.
-
Respiratory Protection: Use this compound only in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the accumulation of flammable vapors.[12][13] If work outside of a fume hood is unavoidable and vapor concentrations may exceed occupational exposure limits, a respirator is necessary. A comprehensive respiratory protection program must be in place, compliant with OSHA 29 CFR 1910.134.[14][15][16][17][18] This includes:
-
Respirator Selection: A half or full-facepiece respirator with organic vapor (OV) cartridges is appropriate for this compound.[19][20][21]
-
Fit Testing: All users of tight-fitting respirators must undergo annual fit testing to ensure a proper seal.[15][17]
-
Training: Personnel must be trained on the proper use, limitations, and maintenance of the selected respirator.[14][15]
-
PPE Selection Workflow
Caption: PPE selection flowchart for this compound.
Operational and Disposal Plans: From Bench to Waste
Safe handling extends beyond PPE to include proper storage, spill response, and disposal.
Handling and Storage
-
Ignition Sources: Keep the compound away from heat, sparks, open flames, and hot surfaces.[1] Use spark-proof tools and equipment.[22]
-
Ventilation: Always handle in a well-ventilated area or a chemical fume hood to keep vapor concentrations low.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place designated for flammable liquids.[1][23] Ensure containers are properly bonded and grounded during transfer to prevent static discharge.[13][22]
Emergency Procedures: Spill and Exposure Response
Immediate and correct response to a spill or exposure is critical.
In Case of a Spill:
-
Alert and Evacuate: Immediately alert others in the area and evacuate if necessary.[24][25]
-
Control Ignition Sources: If safe to do so, remove all sources of ignition.[24][26]
-
Ventilate: Increase ventilation to the area.
-
Containment: Use an inert, non-combustible absorbent material (e.g., sand, vermiculite) to contain the spill.[24] Do not use combustible materials like sawdust.[25]
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a sealed, properly labeled container for hazardous waste.[26]
In Case of Personal Exposure:
-
Skin Contact: Immediately take off all contaminated clothing.[1][14] Flush the affected skin with plenty of water for at least 15 minutes.[24] Seek medical attention if irritation occurs or persists.[1]
-
Eye Contact: Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[14] Seek immediate medical attention from an ophthalmologist. [1]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[14] Seek medical attention if you feel unwell.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][25]
Emergency Response Logic
Caption: Decision tree for emergency response to spills or exposures.
Waste Disposal
All waste containing this compound, including contaminated absorbents and PPE, must be treated as hazardous waste.
-
Segregation: Collect all waste in clearly labeled, compatible containers.[1] Do not mix with other waste streams.
-
Disposal: Dispose of contents and containers at an approved waste disposal plant, following all local, state, and federal regulations.[1][14]
Conclusion: A Culture of Safety
Handling this compound need not be hazardous, but it must be deliberate. By understanding its specific risks and implementing the procedural controls outlined in this guide—from the conscious selection of PPE to the rehearsed response to a spill—you build a foundation of safety. This proactive stance not only protects you and your colleagues but also ensures the continued progress of your critical research.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. yourglovesource.com [yourglovesource.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. firstcallenvironmental.com [firstcallenvironmental.com]
- 5. safetyandhealthmagazine.com [safetyandhealthmagazine.com]
- 6. dess.uccs.edu [dess.uccs.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Factsheet – Eye & Face Protection | Environmental Health & Safety | Washington State University [ehs.wsu.edu]
- 9. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. Personal Protective Equipment Eye and Face Protection (Appendix A) – Environmental Health and Safety [ehs.ncsu.edu]
- 12. - Division of Research Safety | Illinois [drs.illinois.edu]
- 13. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 14. edisastersystems.com [edisastersystems.com]
- 15. creativesafetysupply.com [creativesafetysupply.com]
- 16. oswego.edu [oswego.edu]
- 17. osha.gov [osha.gov]
- 18. 29 CFR § 1910.134 - Respiratory protection. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 19. multimedia.3m.com [multimedia.3m.com]
- 20. toolup.com [toolup.com]
- 21. pksafety.com [pksafety.com]
- 22. ehs.princeton.edu [ehs.princeton.edu]
- 23. safely store chemicals in laboratory? | Environmental Health & Safety [ehs.tamu.edu]
- 24. ehs.princeton.edu [ehs.princeton.edu]
- 25. CCOHS: Spill Response - Chemicals [ccohs.ca]
- 26. umanitoba.ca [umanitoba.ca]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
